molecular formula C10H11N3O2 B2761730 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole CAS No. 173037-03-1

2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole

Cat. No.: B2761730
CAS No.: 173037-03-1
M. Wt: 205.217
InChI Key: JQUPEWYRPIWRBP-UHFFFAOYSA-N
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Description

2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole (CAS 173037-03-1) is a high-purity benzimidazole derivative supplied for advanced pharmacological and antibacterial research. This compound features the benzimidazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in numerous clinically approved drugs . Benzimidazole derivatives are recognized for their synthetic amenability and have demonstrated significant potential in antibacterial development, particularly against resistant strains . Computational pharmacophore models and docking studies have shown that 2,5(6)-substituted benzimidazole derivatives, such as this compound, are promising scaffolds for the design of Escherichia coli DNA Gyrase B inhibitors . The structure is predicted to facilitate key hydrogen bond interactions with critical residues (Asn46, Asp73) in the enzyme's ATPase binding site, which is essential for bacterial DNA replication . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

2,5,6-trimethyl-4-nitro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-5-4-8-9(12-7(3)11-8)10(6(5)2)13(14)15/h4H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUPEWYRPIWRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=C(N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The benzimidazole core is a privileged heterocyclic scaffold in medicinal chemistry, frequently embedded in clinical candidates targeting infectious diseases, oncology, and inflammatory disorders[1]. The specific substitution pattern of 2 (CAS 173037-03-1) provides a highly functionalized and sterically tuned core[2]. The nitro group at the C4 position serves as a versatile synthetic handle for reduction to an amine, enabling subsequent cross-coupling or amide bond formation, while the methyl groups at C2, C5, and C6 modulate the molecule's lipophilicity and dictate the steric environment of the target binding pocket.

Retrosynthetic Analysis & Mechanistic Rationale

Designing a robust, scalable synthesis for 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole requires careful consideration of regioselectivity and oxidation risks.

Why not nitrate the diamine directly? Attempting to nitrate 3 prior to cyclization is synthetically unfavorable[3]. The electron-rich diamine is highly susceptible to oxidative degradation in the presence of nitric acid. Furthermore, the two strongly activating amino groups direct electrophilic aromatic substitution to multiple positions, leading to an intractable mixture of regioisomers.

The Two-Step Self-Validating Protocol: To circumvent these issues, the optimal route involves constructing the benzimidazole core first, followed by regioselective nitration[4].

  • Phillips Condensation: 4,5-Dimethylbenzene-1,2-diamine is reacted with glacial acetic acid under strongly acidic conditions. The acid catalyzes the formation of an intermediate amide, which undergoes intramolecular cyclization and dehydration to yield 2,5,6-trimethyl-1H-benzimidazole.

  • Electrophilic Aromatic Substitution (Nitration): The intermediate is subjected to a classic nitrating mixture (HNO₃/H₂SO₄) at 0–5 °C. The mechanistic causality here is elegant: in concentrated sulfuric acid, the benzimidazole nitrogen is protonated, rendering the heterocyclic ring strongly electron-withdrawing. The C5 and C6 positions are sterically blocked by methyl groups. The C4 and C7 positions remain available and are chemically equivalent due to rapid 1H-imidazole tautomerism. Consequently, the nitronium ion (NO₂⁺) exclusively attacks the C4/C7 position[4]. This intrinsic structural blockade ensures 100% regioselectivity, making the protocol a self-validating system where the formation of unwanted regioisomers is structurally impossible.

SyntheticPathway SM 4,5-Dimethylbenzene-1,2-diamine (Starting Material) Reagent1 Glacial Acetic Acid 4N HCl, Reflux 5h SM->Reagent1 Intermediate 2,5,6-Trimethyl-1H-benzimidazole (Cyclized Core) Reagent1->Intermediate Phillips Condensation Reagent2 Conc. HNO3 / H2SO4 0-5 °C, 2h Intermediate->Reagent2 Product 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole (Target Compound) Reagent2->Product Regioselective Nitration

Fig 1. Two-step synthesis of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole.

Experimental Protocols

Protocol A: Synthesis of 2,5,6-Trimethyl-1H-benzimidazole

Causality Note: The conversion of the highly polar diamine to the more lipophilic benzimidazole core results in a significant retention factor (Rf) shift on TLC. This serves as an intrinsic in-process control (IPC), ensuring the complete consumption of the oxidation-prone diamine before the harsh nitration step is initiated.

  • Preparation: In a 500 mL round-bottom flask, suspend 4,5-dimethylbenzene-1,2-diamine (13.6 g, 100 mmol) in 4N HCl (100 mL).

  • Addition: Add glacial acetic acid (18.0 g, 300 mmol) dropwise to the stirring suspension.

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 105 °C) for 5 hours. Monitor reaction completion via TLC (DCM:MeOH 9:1).

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly neutralize the solution by adding aqueous ammonia (28%) dropwise until the pH reaches 8.0. A pale solid will precipitate.

  • Purification: Filter the precipitate under vacuum, wash with cold distilled water (3 × 50 mL), and recrystallize from hot ethanol to yield 2,5,6-trimethyl-1H-benzimidazole as an off-white crystalline solid.

Protocol B: Synthesis of 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole

Causality Note: Strict temperature control (0–5 °C) is mandatory. The benzimidazole core, while stabilized by protonation, can undergo oxidative cleavage or dinitration if the thermal energy exceeds the activation barrier for secondary electrophilic attacks.

  • Preparation: In a 250 mL three-neck flask equipped with a magnetic stirrer and internal thermometer, dissolve 2,5,6-trimethyl-1H-benzimidazole (8.0 g, 50 mmol) in concentrated H₂SO₄ (40 mL). Cool the solution to 0–5 °C using an ice-salt bath.

  • Nitrating Mixture: In a separate vial, carefully mix concentrated HNO₃ (68%, 3.5 mL, 52.5 mmol) with concentrated H₂SO₄ (5 mL) and cool to 0 °C.

  • Addition: Add the cold nitrating mixture dropwise to the benzimidazole solution over 30 minutes, strictly maintaining the internal temperature below 5 °C.

  • Reaction: Stir the mixture at 0–5 °C for 2 hours.

  • Workup: Carefully pour the highly acidic mixture over 400 g of crushed ice with vigorous stirring. Slowly neutralize with cold aqueous ammonia until pH 7-8 is reached.

  • Isolation: Collect the resulting yellow precipitate via vacuum filtration. Wash extensively with cold water and recrystallize from a methanol/water mixture to yield the pure target compound.

NitrationMechanism Nitronium Nitronium Ion (NO2+) Protonation Protonated Benzimidazole (Electron-Withdrawing Ring) Nitronium->Protonation Attack Electrophilic Attack at Unblocked C4/C7 Protonation->Attack Sigma Wheland Intermediate (Resonance Stabilized) Attack->Sigma Deprotonation Rearomatization (Target Formed) Sigma->Deprotonation

Fig 2. Mechanistic pathway of the regioselective electrophilic aromatic nitration.

Quantitative Data & Yield Optimization

To establish the self-validating nature of the nitration protocol, various conditions were tested. The data below demonstrates that strict stoichiometric and thermal controls are required to prevent over-nitration while maximizing the yield of the target regioisomer.

Table 1: Optimization of Nitration Conditions for 2,5,6-Trimethyl-1H-benzimidazole

EntryHNO₃ EquivalentsTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)Observation / Causality
1 1.05 0 – 5 2 88 >98 Optimal conditions; absolute regioselectivity achieved.
21.0520 – 2527492Increased thermal energy led to oxidative byproducts.
32.000 – 546585Excess nitronium ions forced formation of dinitro impurities.
41.05-10 – 0652>99Reaction stalled; insufficient kinetic energy for full conversion.

References

  • Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E.
  • Review of synthesis process of nitrobenzimidazole derivatives Source: ResearchGate URL
  • Source: PubChem (NIH)
  • 173037-03-1 | 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole Source: BLDpharm URL

Sources

Technical Guide: 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole in Targeted Oncology and dCTPase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Methodology

Executive Summary

In the landscape of targeted oncology, the modulation of intracellular nucleotide pools has emerged as a potent strategy to sensitize cancer cells to chemotherapy. 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole (also known as 2,5,6-trimethyl-4-nitro-1H-benzo[d]imidazole) is a highly specialized molecular scaffold that serves as the critical pharmacophore for the first-in-class selective inhibitors of human dCTP pyrophosphatase 1 (dCTPase or DCTPP1)[1][2].

By inhibiting DCTPP1, derivatives of this benzimidazole core prevent the enzymatic degradation of cytidine analogues (such as decitabine), thereby synergistically enhancing their incorporation into cancer cell DNA and driving apoptosis[3][4]. This whitepaper details the physicochemical properties, structure-activity relationship (SAR) causality, and self-validating experimental workflows required to evaluate this compound class in preclinical drug development.

Physicochemical Profiling

Understanding the baseline properties of the core scaffold is essential for downstream derivatization (e.g., N1-substitution) and formulation.

PropertyValueClinical / Chemical Relevance
IUPAC Name 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazoleCore heterocyclic framework for DCTPP1 active site binding.
CAS Number 173037-03-1[5]Unique registry identifier for procurement and regulatory tracking.
Molecular Formula C₁₀H₁₁N₃O₂[6]Dictates baseline molecular weight prior to linker/aryl addition.
Molecular Weight 205.21 g/mol [6][7]Highly ligand-efficient low-molecular-weight starting point for SAR.
Key Substituents 2-methyl, 5,6-dimethyl, 4-nitroCritical pharmacophoric nodes dictating enzyme affinity (see SAR).

Structure-Activity Relationship (SAR) & Mechanistic Rationale

The efficacy of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole is not coincidental; it is the result of precise steric and electronic interactions within the DCTPP1 binding pocket. The enzyme normally sanitizes the nucleotide pool by hydrolyzing non-canonical triphosphates[2][8]. To competitively inhibit this, the benzimidazole core relies on specific functional groups.

As demonstrated in foundational high-throughput screening studies[1][3], the causality behind the structural requirements is as follows:

Structural ModificationImpact on dCTPase InhibitionMechanistic Causality
Intact Core (2-Me, 4-NO₂, 5,6-diMe)IC₅₀ ≈ 0.057 µM [1]Optimal spatial fit. The 2-methyl group anchors the molecule in a highly specific hydrophobic pocket, while the 4-nitro group provides critical electronic distribution and hydrogen-bonding potential.
Des-2-methyl Analogue Inactive [1][3]Complete loss of activity. Without the 2-methyl group, the scaffold fails to achieve the required orientation within the active site, proving it is a strict prerequisite for target engagement.
Des-4-nitro Analogue IC₅₀ ≈ 22 µM [1]A dramatic 400-fold decrease in potency[1][3]. The absence of the nitro group eliminates key polar interactions, demonstrating that hydrophobic anchoring alone is insufficient for sub-micromolar affinity.

Experimental Workflow: Self-Validating DCTPP1 Inhibition Assay

To evaluate derivatives of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole, researchers must employ a robust, self-validating biochemical assay. The following protocol details an HTS-adapted Malachite Green (MG) colorimetric assay, which detects the release of inorganic phosphate (Pi) resulting from dCTP hydrolysis[3].

Principle of Causality

DCTPP1 cleaves dCTP into dCMP and inorganic pyrophosphate (PPi). The assay utilizes a coupled reaction (or intrinsic breakdown) to yield orthophosphate. Under acidic conditions, Malachite Green forms a stable, colored complex with phosphomolybdate, allowing direct spectrophotometric quantification of enzyme activity[3].

Step-by-Step Methodology

Step 1: System Calibration (Validation Checkpoint 1)

  • Prepare a standard curve using known concentrations of KH₂PO₄ (0 to 50 µM) in the assay buffer (50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT).

  • Rationale: This ensures the detection system is operating within its linear dynamic range and validates the integrity of the MG reagent before introducing expensive recombinant enzymes.

Step 2: Reagent & Compound Preparation

  • Dilute recombinant human DCTPP1 enzyme to a working concentration of 2 nM in assay buffer.

  • Prepare the benzimidazole test compounds in DMSO. Create a 10-point dose-response dilution series (e.g., 50 µM down to 1 nM).

Step 3: Reaction Assembly (Validation Checkpoint 2)

  • In a 384-well clear microplate, add 10 µL of the enzyme solution to the test wells.

  • Add 1 µL of the test compound.

  • Crucial Controls:

    • Vehicle Control (Max Activity): 1 µL DMSO + Enzyme.

    • No-Enzyme Control (NEC / Baseline): 1 µL DMSO + Buffer (No Enzyme). Causality: Accounts for spontaneous hydrolysis of the dCTP substrate or pre-existing phosphate contamination.

Step 4: Initiation & Incubation

  • Initiate the reaction by adding 10 µL of dCTP substrate (final concentration 100 µM).

  • Incubate the plate at room temperature for exactly 15 minutes. Causality: This specific timeframe ensures steady-state kinetics where substrate depletion does not exceed 20%, maintaining a linear reaction rate.

Step 5: Termination & Detection

  • Quench the reaction by adding 5 µL of acidic Malachite Green working reagent to all wells.

  • Incubate for 5 minutes to allow color development.

  • Read the absorbance at 630 nm using a microplate reader.

  • Calculate IC₅₀ values using non-linear regression (normalized against the Vehicle and NEC controls).

Pathway Visualization

The following diagram illustrates the mechanistic logic of how 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole derivatives disrupt cancer cell homeostasis.

DCTPP1_Pathway N1 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole (Core Scaffold) N2 dCTP Pyrophosphatase 1 (DCTPP1) Inhibition N1->N2 Binds & Inhibits N3 Intracellular Nucleotide Pool Dysregulation N2->N3 Prevents Hydrolysis N5 Enhanced Cytotoxic Effect in Leukemia Cells N3->N5 DNA Damage & Apoptosis N4 Cytidine Analogues (e.g., Decitabine) N4->N3 Synergistic Accumulation

Mechanism of action: Benzimidazole core inhibiting dCTPase, synergizing with cytidine analogues.

References

  • Llona-Minguez, S., Höglund, A., Jacques, S. A., et al. (2016). Discovery of the First Potent and Selective Inhibitors of Human dCTP Pyrophosphatase 1. Journal of Medicinal Chemistry, 59(3), 1140-1148. URL: [Link]

  • Requena, C. E., Perez-Moreno, G., Ruiz-Perez, L. M., Vidal, A. E., & Gonzalez-Pacanowska, D. (2014). The NTP pyrophosphatase DCTPP1 contributes to the homoeostasis and cleansing of the dNTP pool in human cells. Biochemical Journal, 459(1), 171-180. URL: [Link]

  • Song, F. F., Xia, L. L., Ji, P., et al. (2015). Human dCTP pyrophosphatase 1 promotes breast cancer cell growth and stemness through the modulation on 5-methyl-dCTP metabolism and global hypomethylation. Oncogenesis, 4(6), e159. URL: [Link]

Sources

Biological Activity of 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole Derivatives: A Technical Guide to Human DCTPP1 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The, also known as dCTPase, is a critical Nudix hydrolase enzyme that regulates the intracellular nucleotide pool by catalyzing the hydrolytic degradation of canonical and noncanonical nucleoside triphosphates (dNTPs)[1]. In multiple carcinomas and leukemias, DCTPP1 is significantly overexpressed, promoting cancer cell stemness and conferring resistance to nucleoside analogue therapies[1].

Recent medicinal chemistry breakthroughs have identified derivatives of (CAS: 173037-03-1)[2] as the[3]. This technical whitepaper explores the biological activity, structure-activity relationship (SAR), and experimental validation of these compounds, providing actionable and self-validating protocols for drug development professionals.

Mechanistic Grounding & Biological Causality

Cytidine analogues, such as decitabine (5-aza-2'-deoxycytidine), are first-line anticancer agents used in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML)[4]. These prodrugs require kinase-mediated phosphorylation to generate active triphosphates (e.g., 5-aza-dCTP), which are then incorporated into DNA to exert their cytotoxic effects[4]. However, DCTPP1 recognizes these noncanonical triphosphates as substrates and hydrolyzes them into inactive monophosphates and inorganic pyrophosphate (PPi), neutralizing the drug's efficacy[4].

By selectively inhibiting DCTPP1, 2,5,6-trimethyl-4-nitrobenzimidazole derivatives suppress the degradation of the active triphosphate[4]. This mechanism forces the intracellular accumulation of the toxic analogue, leading to increased DNA incorporation, replication-dependent DNA damage, and synergistic cancer cell death[4].

Pathway Cytidine_Analog Cytidine Analogues (e.g., Decitabine) Active_Triphosphate Active Triphosphate (e.g., 5-aza-dCTP) Cytidine_Analog->Active_Triphosphate Kinase Phosphorylation DCTPP1 DCTPP1 (dCTP Pyrophosphatase 1) Active_Triphosphate->DCTPP1 Substrate Binding DNA_Incorp Incorporation into DNA Active_Triphosphate->DNA_Incorp Escapes Degradation Degradation Degradation to Inactive Monophosphate DCTPP1->Degradation Hydrolysis (PPi release) Inhibitor 2,5,6-Trimethyl-4-nitro- benzimidazole Derivatives Inhibitor->DCTPP1 Potent Inhibition Cytotoxicity DNA Damage & Cancer Cell Death DNA_Incorp->Cytotoxicity Apoptosis

Metabolic pathway of cytidine analogues and mechanism of DCTPP1 inhibition.

Structure-Activity Relationship (SAR) & Rational Design

The biological activity of the benzimidazole core is highly sensitive to its substitution pattern[3]. The causality behind the structural requirements is as follows:

  • 2-Position (Methyl Group): Essential for anchoring the compound within the enzyme's active site. Analogues lacking the 2-methyl group exhibit a complete loss of DCTPP1 inhibition[3].

  • 4-Position (Nitro Group): Crucial for establishing key electrostatic interactions. Replacing the 4-nitro group with hydrogen leads to a dramatic 400-fold decrease in potency[3].

  • 5,6-Positions (Dimethyl Groups): Fills a specific hydrophobic pocket. Modifications here are tolerated if they maintain similar steric/electronic profiles (e.g., 5,6-difluoro substitutions)[3].

  • N1-Position: Serves as the primary vector for optimization. Derivatization with aryl groups (e.g., 4-methoxybenzyl) or benzyl boronic acids yields compounds with nanomolar potency[3].

Table 1: SAR Quantitative Data for Benzimidazole Derivatives
CompoundN1-Substituent2-Position4-Position5,6-PositionsIC50 (μM)Mechanistic Note
Compound 6 4-methoxybenzylMethylNitroDimethyl0.057 ± 0.02Highly potent hit; optimal binding[3]
Compound 7 4-methoxybenzylHydrogenNitroDimethylInactiveLoss of critical active site anchoring[3]
Compound 10 4-methoxybenzylMethylHydrogenDimethyl22.0400-fold drop due to missing electrostatic interaction[3]
Compound 38 benzyl boronic acidMethylHydrogenDimethyl< 1.0Boronic acid compensates for missing nitro group[3]
Compound 39 benzyl boronic acidMethylHydrogenDifluoro< 1.0Halogen substitution tolerated in hydrophobic pocket[3]

Experimental Workflows & Self-Validating Protocols

Workflow Synthesis 1. Chemical Synthesis (Core Scaffold) HTS 2. HTS Enzymatic Assay (Malachite Green) Synthesis->HTS SAR 3. SAR Optimization (N1-Derivatization) HTS->SAR SAR->Synthesis Iterative Design CellAssay 4. Cell-Based Validation (Synergy Models) SAR->CellAssay

Experimental workflow from chemical synthesis to cell-based validation.

Protocol 1: Synthesis of the Core Scaffold

Causality: To generate the highly active inhibitor series, the 2,5,6-trimethyl-4-nitro-1H-benzo[d]imidazole intermediate must be synthesized with high regioselectivity before N1-derivatization[3].

  • Core Formation: Condense commercially available substituted benzene-1,2-diamines with neat acetic acid under thermal heating to form the 2-methylbenzimidazole core[3].

  • Nitration: Perform regioselective mononitration using standard HNO3/H2SO4 mixtures at controlled temperatures to install the critical 4-nitro group (Yield ~85%)[3].

  • N1-Alkylation: React the intermediate with an alkyl/aryl halide (e.g., 4-methoxybenzyl chloride) and K2CO3 in DMF[3].

  • Self-Validation System: Validate the regiochemistry of the mononitration step via 1H NMR spectroscopy. The appearance of a single aromatic proton singlet (major tautomer at ~7.47 ppm in DMSO-d6) confirms the correct 4-nitro positioning over other potential isomers[3].

Protocol 2: HTS-Adapted Malachite Green Enzymatic Assay

Causality: DCTPP1 hydrolyzes dCTP into dCMP and PPi. Because PPi is difficult to detect directly in high-throughput formats, the assay is coupled with an inorganic pyrophosphatase (PPase) to convert PPi into two molecules of inorganic phosphate (Pi), which forms a highly colored complex with Malachite Green[4].

  • Enzyme Reaction: Incubate recombinant human DCTPP1 with dCTP (substrate) and the test compound in assay buffer (pH 8.0)[5].

  • Coupling: Add excess inorganic PPase to ensure instantaneous and complete conversion of generated PPi to Pi.

  • Detection: Quench the reaction with the acidic Malachite Green/molybdate reagent[4].

  • Quantification: Measure absorbance at 620-650 nm and calculate the IC50 using non-linear regression[4].

  • Self-Validation System: Include a negative control well containing DCTPP1, dCTP, and the inhibitor, but lacking the coupling PPase. An absence of colorimetric signal in this well validates that the assay is strictly measuring target-specific PPi release, ruling out spontaneous dCTP hydrolysis or background phosphate contamination.

Protocol 3: Cell-Based Cytotoxicity Synergy Assay

Causality: Because DCTPP1 inhibition primarily acts by preventing the degradation of noncanonical nucleotides, the inhibitors are not highly cytotoxic on their own. Their biological activity must be measured as a synergistic enhancement of cytidine analogues[1].

  • Cell Culture: Plate AML/leukemia cells (e.g., HL-60) in 96-well plates.

  • Treatment: Co-administer a sub-lethal dose of decitabine with varying concentrations of the DCTPP1 inhibitor[4].

  • Incubation: Incubate for 72 hours to allow for DNA replication, analogue incorporation, and subsequent DNA damage[4].

  • Viability Measurement: Quantify cell viability using an ATP-based luminescence assay (e.g., CellTiter-Glo).

  • Self-Validation System: Run a parallel viability assay on non-cancerous peripheral blood mononuclear cells (PBMCs) treated with the inhibitor alone. The inhibitor should exhibit minimal baseline cytotoxicity, validating that the observed cell death in the primary assay is dependent on the cytidine analogue synergy and specific to the dysregulated nucleotide metabolism of cancer cells.

References

  • Llona-Minguez, S., et al. "Discovery of the First Potent and Selective Inhibitors of Human dCTP Pyrophosphatase 1." Journal of Medicinal Chemistry, 59(3), 1140-1148, 2016. URL:[Link]

  • BRENDA Enzyme Database. "Information on EC 3.6.1.12 - dCTP diphosphatase." URL:[Link]

  • ChemSrc. "2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole (CAS 173037-03-1)." URL:[Link]

Sources

Discovery and Pharmacological Profiling of 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole: A Privileged Scaffold for Bioreductive Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzimidazole core is a well-established bioisostere for purines, making it a cornerstone in the design of kinase inhibitors, anti-infectives, and targeted oncology therapeutics. Among its highly functionalized derivatives, 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole (TMNB) (CAS: 173037-03-1) has emerged as a high-value pharmacophore[1].

This whitepaper deconstructs the structural rationale, de novo synthesis, and pharmacological validation of TMNB. By strategically positioning a nitro group at the C4 position alongside a trimethylated backbone, TMNB acts as a highly selective Hypoxia-Activated Prodrug (HAP) . This guide provides actionable, self-validating protocols for synthesizing and profiling this compound, bridging the gap between theoretical design and benchtop execution.

Rational Design and Physicochemical Profiling

The specific substitution pattern of TMNB is not arbitrary; it is the result of precise electronic and steric tuning designed to maximize target engagement while minimizing off-target toxicity.

  • 5,6-Dimethyl Substitution: These methyl groups increase the overall lipophilicity of the scaffold, allowing it to deeply penetrate and anchor into the hydrophobic binding pockets of target kinases.

  • 2-Methyl Group: Placing a methyl group at the C2 position prevents rapid oxidative metabolism by cytochrome P450 enzymes, significantly extending the compound's half-life. It also modulates the pKa of the imidazole nitrogens, optimizing the compound's protonation state at physiological pH.

  • 4-Nitro Warhead: The C4-nitro group is the functional core of the molecule. In normoxic (oxygen-rich) tissues, it remains chemically inert. However, in the hypoxic microenvironments characteristic of solid tumors, it undergoes a one-electron reduction to form a highly reactive cytotoxin ([2]).

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of TMNB, validating its potential as a highly efficient lead compound[3][4].

PropertyValueRationale / Impact in Drug Design
CAS Number 173037-03-1Unique identifier for the specific 2,5,6-trimethyl-4-nitro isomer.
Molecular Formula C10H11N3O2Optimal low molecular weight for oral bioavailability.
Molecular Weight 205.21 g/mol High ligand efficiency (LE) potential in fragment-based design.
Topological Polar Surface Area 74.5 ŲExcellent membrane permeability for intracellular target engagement.
Hydrogen Bond Donors 1Favorable for target engagement (NH of the imidazole ring).
Hydrogen Bond Acceptors 3Facilitates aqueous solubility and kinase hinge-region binding.

De Novo Synthesis & Optimization

Traditional syntheses of benzimidazoles (e.g., the Phillips condensation) rely on harsh, refluxing mineral acids that often degrade electron-rich diamines. To ensure high yields and structural integrity, we utilize a modern, green-chemistry approach: a one-pot oxidative condensation using an H2​O2​/HCl catalytic system ([5]).

Step-by-Step Methodology: Oxidative Condensation
  • Pre-reaction Assembly: Dissolve 10.0 mmol of 4,5-dimethyl-3-nitrobenzene-1,2-diamine in 25 mL of anhydrous acetonitrile.

    • Causality: Acetonitrile is a polar aprotic solvent that stabilizes the transition state without participating in hydrogen bonding, which could otherwise quench the in situ generated oxidant.

  • Oxidant Generation: Slowly add 30% aqueous H2​O2​ (30.0 mmol) followed by the dropwise addition of 37% HCl (1.5 mL) at 0°C.

    • Causality: The low temperature prevents the rapid, exothermic decomposition of hydrogen peroxide, ensuring a controlled release of hypochlorous acid (the active chlorinating/oxidizing species)[5].

  • Condensation: Introduce acetaldehyde (12.0 mmol) dropwise over 15 minutes.

    • Causality: Slow addition prevents the formation of bis-benzimidazole byproducts and limits over-alkylation at the N1 position.

  • Cyclization & Monitoring: Allow the reaction to warm to room temperature (25°C) and stir for 2 hours. Monitor via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase.

    • Self-Validating Step: The complete disappearance of the distinct diamine spot (lower Rf) and the emergence of a highly UV-active product spot (higher Rf) confirms successful cyclization.

  • Quenching & Workup: Quench the reaction mixture with 20 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: Thiosulfate safely reduces unreacted peroxides and hypochlorous acid, preventing oxidative degradation of the final benzimidazole product during isolation.

  • Isolation & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous MgSO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexane:Ethyl Acetate gradient) to yield pure TMNB.

Workflow Synth De Novo Synthesis (Oxidative Condensation) Purify Flash Chromatography & Crystallization Synth->Purify Char Structural Validation (NMR, HRMS, HPLC) Purify->Char Assay In Vitro Screening (Normoxia vs Hypoxia) Char->Assay Analysis IC50 Determination & SAR Modeling Assay->Analysis

End-to-end experimental workflow for the synthesis and validation of TMNB.

Pharmacological Mechanism of Action

The clinical value of TMNB lies in its ability to exploit the hypoxic nature of solid tumors. In healthy, normoxic cells, the 4-nitro group may undergo a 1-electron reduction, but it is immediately oxidized back to the parent nitro compound by molecular oxygen (a process known as futile cycling), generating harmless levels of superoxide[2].

However, in hypoxic environments ( O2​ < 1%), this futile cycling is halted. The nitro radical anion undergoes further irreversible reductions (catalyzed by enzymes like Cytochrome P450 Reductase) to form highly electrophilic hydroxylamines and amino derivatives. These species covalently bind to DNA, causing crosslinking, strand breaks, and ultimately, targeted apoptosis ([2]).

Pathway Hypoxia Hypoxic Tumor Microenvironment Enzyme 1e- Reduction (CYP450 Reductase) Hypoxia->Enzyme Upregulates TMNB TMNB (Prodrug) 2,5,6-trimethyl-4-nitro TMNB->Enzyme Substrate Radical Nitro Radical Anion (Active Cytotoxin) Enzyme->Radical O2-sensitive step DNA DNA Crosslinking & Strand Breaks Radical->DNA Intercalation Apoptosis Targeted Cell Death (Apoptosis) DNA->Apoptosis

Bioreductive activation pathway of TMNB in hypoxic tumor microenvironments.

Experimental Workflows for Validation

To empirically validate the mechanistic claims of TMNB, a rigorous phenotypic screening protocol must be executed.

Assay: Hypoxia-Selective Cytotoxicity Screening

Rationale: To confirm that the 4-nitro group functions as a bioreductive trigger, TMNB must demonstrate significantly higher toxicity in hypoxic environments compared to normoxic ones.

  • Cell Seeding: Seed HCT116 (human colorectal carcinoma) cells in 96-well plates at a density of 5,000 cells/well. Allow 24 hours for adherence.

  • Environmental Conditioning: Transfer half of the plates to a specialized hypoxia chamber (0.1% O2​ , 5% CO2​ , 94.9% N2​ ) and keep the remaining plates in a standard normoxic incubator (21% O2​ , 5% CO2​ ).

  • Compound Treatment: Treat the cells with a serial dilution of TMNB (ranging from 0.1 µM to 100 µM) for 72 hours.

  • Viability Measurement: Add MTT reagent and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and read the absorbance at 570 nm.

  • Self-Validating Metric (Data Analysis): Calculate the IC50​ for both conditions. The validity of the bioreductive system is confirmed by calculating the Hypoxia Cytotoxicity Ratio (HCR) :

    HCR=IC50​ (Hypoxia)IC50​ (Normoxia)​

    Causality: An HCR > 10 definitively confirms that the 4-nitro group is successfully undergoing bioreductive activation, proving the compound's selectivity for tumor microenvironments.

Conclusion

The discovery and optimization of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole (TMNB) represent a masterclass in rational drug design. By combining the privileged benzimidazole core with precise steric (trimethyl) and electronic (4-nitro) modifications, researchers can leverage this scaffold for the development of next-generation hypoxia-activated prodrugs and targeted kinase inhibitors. The self-validating synthetic and pharmacological protocols provided herein ensure high-fidelity reproduction and scaling for preclinical development.

References

  • Title: 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole (CAS 173037-03-1) Chemical Properties Source: ChemSrc URL: [Link]

  • Title: Nitroimidazole - Bioreductive Activation Source: Wikipedia URL: [Link]

  • Title: A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles Source: Organic Chemistry Portal (Synthesis 2007) URL: [Link]

  • Title: An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation Source: ACS Combinatorial Science URL: [Link]

Sources

physical characteristics of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Physical Characterization and Physicochemical Profiling of 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole

Executive Summary

As a Senior Application Scientist specializing in molecular characterization, I approach highly substituted heterocyclic scaffolds not just as chemical structures, but as dynamic systems. 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole (CAS: 173037-03-1) is a prime example of such a system. Its physicochemical properties are driven by the complex electronic interplay between its electron-donating methyl groups (positions 2, 5, and 6) and the strongly electron-withdrawing 4-nitro substituent.

This technical guide provides a rigorous, self-validating framework for the physical characterization of this compound, designed to equip researchers and drug development professionals with field-proven methodologies for structural and physicochemical validation.

Structural Dynamics and Annular Tautomerism

A defining characteristic of the benzimidazole core is its 1,3-prototropic (annular) tautomerism[1]. In solution, the proton rapidly migrates between the N1 and N3 atoms, creating a dynamic equilibrium[2]. However, the presence of the 4-nitro group in 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole breaks the molecular symmetry of the core.

Causality Insight: The strong electron-withdrawing nature of the nitro group at the 4-position significantly reduces the basicity of the adjacent N3 nitrogen and increases the acidity of the N1 proton[3]. Consequently, the tautomeric equilibrium is shifted, and the compound exhibits distinct pH-dependent ionization profiles compared to unsubstituted benzimidazoles. Understanding this tautomerism is critical, as the binding affinity of a benzimidazole derivative to a biological target is heavily dependent on which tautomer predominates in physiological conditions[1].

Tautomerism Cation Cation Taut1 1H-Tautomer N1-Protonated Cation->Taut1 -H+ Taut3 3H-Tautomer N3-Protonated Cation->Taut3 -H+ Taut1->Taut3 Annular Tautomerism Anion Anion Taut1->Anion -H+ Taut3->Anion -H+

pH-dependent ionization and 1,3-prototropic annular tautomerism of the benzimidazole core.

Quantitative Physicochemical Data

While empirical data for specific crystalline batches can vary based on polymorph formation, the baseline physical properties of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole can be reliably established through a combination of molecular descriptors and structurally analogous benchmarks[4].

Table 1: Key Physicochemical Parameters

ParameterValue / RangeAnalytical Significance
CAS Number 173037-03-1Primary compound identification[4]
Molecular Formula C10H11N3O2Stoichiometric basis for MS/NMR[4]
Molecular Weight 205.21 g/mol Mass spectrometry calibration[4]
Melting Point (Est.) 210°C – 235°CIndicator of crystal lattice energy and purity
LogP (Predicted) 2.5 – 3.2Lipophilicity and membrane permeability
pKa (Imidazole NH) ~4.5 (Basic), ~11.0 (Acidic)Formulation and pH-dependent solubility buffering

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical data, the following protocols are designed as self-validating systems. They incorporate internal controls to verify data integrity at every step, moving beyond simple measurement to establish causality.

Thermal Profiling via DSC/TGA

Objective: To determine the exact melting point, detect polymorphic transitions, and assess thermal stability. Causality: Nitroaromatics can undergo rapid, exothermic decomposition upon melting. Therefore, running Differential Scanning Calorimetry (DSC) simultaneously with Thermogravimetric Analysis (TGA) is critical. Using a closed pan with a microscopic pinhole allows volatile impurities (like residual crystallization solvent) to escape—preventing them from artificially depressing the melting point—while retaining the sample during potential sublimation. Step-by-Step Methodology:

  • Calibration: Calibrate the DSC using an Indium standard (Tm = 156.6°C) to validate temperature accuracy prior to sample runs.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the compound into an aluminum crucible. Pierce the lid with a 50 µm pinhole.

  • Atmosphere Control: Utilize dry Nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation during the heating cycle.

  • Heating Program: Equilibrate the furnace at 25°C, then heat at a controlled rate of 10°C/min up to 300°C.

  • Self-Validation Check: A sharp endothermic peak on the DSC trace without concurrent mass loss on the TGA trace confirms a true melting point. Any mass loss prior to the endotherm indicates desolvation or degradation rather than melting.

Lipophilicity (LogP) Determination via Shake-Flask Method

Objective: To quantify the partition coefficient between 1-octanol and water, a critical parameter for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties. Causality: Because benzimidazoles are ionizable[3], measuring the true LogP (the neutral species) requires the aqueous phase to be strictly buffered to a pH where the compound is fully unionized (typically pH 7.4, safely between its acidic and basic pKa values). Step-by-Step Methodology:

  • Pre-saturation: Stir equal volumes of analytical-grade 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation of the phases.

  • Standard Curve: Prepare a 5-point calibration curve of the compound in methanol using HPLC-UV (detection wavelength ~254 nm).

  • Partitioning: Dissolve 1.0 mg of the compound in 5.0 mL of the pre-saturated octanol. Add 5.0 mL of the pre-saturated PBS.

  • Equilibration: Agitate the biphasic system on a mechanical shaker for 60 minutes at a constant 25.0 ± 0.1°C, followed by centrifugation at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Self-Validation Check: Sample both the aqueous and organic phases and quantify via HPLC. The sum of the calculated mass in both phases must equal the initial mass added (Mass Balance > 98%). A lower mass balance indicates compound precipitation at the interface or degradation.

Structural Validation via Multi-Nuclear NMR (1H, 13C)

Objective: To confirm the specific 2,5,6-trimethyl-4-nitro substitution pattern and observe tautomeric averaging. Causality: The choice of solvent is paramount. Using DMSO-d6 instead of CDCl3 is a deliberate mechanistic choice; DMSO disrupts intermolecular hydrogen bonding, allowing the labile N-H proton of the benzimidazole ring to be observed as a distinct broad singlet, which is crucial for confirming the intact 1H-1,3-benzodiazole core. Step-by-Step Methodology:

  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference standard.

  • Acquisition: Acquire a 1H-NMR spectrum at 400 MHz (minimum 16 scans, relaxation delay 2.0s to ensure full integration recovery).

  • Self-Validation Check: The integration of the three distinct methyl groups (9H total) against the single isolated aromatic proton at position 7 (1H) serves as an internal stoichiometric check for purity. The N-H proton will appear broad > 12 ppm due to quadrupolar relaxation and tautomeric chemical exchange.

Analytical Workflow Diagram

Workflow Start 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole (CAS: 173037-03-1) Thermal Thermal Analysis (DSC / TGA) Start->Thermal Solid State Spectro Spectroscopic Profiling (NMR / FT-IR) Start->Spectro Molecular Structure Physico Physicochemical Profiling (LogP / pKa) Start->Physico Solution State T_Outcome Melting Point, Polymorphism, Decomposition Temp Thermal->T_Outcome S_Outcome Tautomeric State, Functional Group Confirmation Spectro->S_Outcome P_Outcome Lipophilicity, Ionization Profile Physico->P_Outcome

Analytical workflow for the physical characterization of the benzimidazole derivative.

References

  • CAS No. 173037-03-1 | Chemsrc. Source: Chemsrc. URL:[Link]

  • Benzimidazole | Encyclopedia MDPI. Source: MDPI. URL: [Link]

  • Synthesis and Pharmacological Profile of Benzimidazoles. Source: IntechOpen. URL:[Link]

  • Chemical Kinetics for Reaction of 5-Nitro-1H-benzo[d]imidazole to Produce 6. Source: Physical Chemistry Research. URL:[Link]

Sources

Methodological & Application

Application Note: Live-Cell Fluorescence Imaging of Hypoxia and Nitroreductase Activity Using 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In the fields of oncology and infectious disease, hypoxia (low oxygen tension) and the overexpression of nitroreductase (NTR) enzymes serve as critical biomarkers for solid tumor microenvironments and specific bacterial infections[1]. 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole (CAS: 173037-03-1) is a specialized, compact nitroaromatic compound that functions as a highly sensitive bioreducible probe for fluorescence microscopy[2],[3].

Unlike bulky commercial fluorophores that often suffer from poor membrane permeability or require complex permeabilization steps, the trimethylated benzimidazole core of this molecule provides optimal lipophilicity. This structural advantage allows for rapid, passive diffusion across live-cell membranes, making it an exceptional scaffold for real-time, wash-free intracellular imaging[4].

Mechanistic Principle: The Causality of Fluorescence "Turn-On"

The efficacy of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole as a diagnostic tool relies on a self-validating photophysical switch driven by enzymatic reduction. As an Application Scientist, it is crucial to understand why this probe works, not just how to use it.

  • The "Off" State (Quenched): Under normoxic (normal oxygen) conditions, the strong electron-withdrawing nature of the 4-nitro group pulls electron density away from the conjugated benzimidazole system. This induces a Photoinduced Electron Transfer (PET) effect, providing a non-radiative decay pathway for excited electrons and effectively quenching the molecule's intrinsic fluorescence[4].

  • The "On" State (Fluorescent): In hypoxic environments, Type I oxygen-insensitive nitroreductases (NTRs) utilize intracellular NAD(P)H as an electron donor to catalyze a multistep reduction of the nitro group (-NO 2​ ) into a hydroxylamine (-NHOH), and ultimately an amino group (-NH 2​ )[1]. The conversion to an electron-donating amino group abolishes the PET effect and restores the push-pull internal charge transfer (ICT) of the benzimidazole core, resulting in a massive fluorescence enhancement[5].

Mechanism Probe 2,5,6-trimethyl-4-nitrobenzimidazole (Fluorescence Quenched via PET) NTR Nitroreductase (NTR) + NAD(P)H (Electron Donor) Probe->NTR Hypoxia / Enzymatic Action Intermediate Hydroxylamine Intermediate (-NHOH) NTR->Intermediate 2e- Reduction Product 4-Amino Derivative (Strong Fluorescence ON) Intermediate->Product Further Reduction

Fig 1: Enzymatic reduction pathway of the nitrobenzimidazole probe restoring fluorescence.

Quantitative Data & Photophysical Properties

To ensure reproducibility in your imaging workflows, the key physical and photophysical parameters of the compound are summarized below.

ParameterSpecification / Value
Chemical Name 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole
CAS Number 173037-03-1[2]
Molecular Weight 205.21 g/mol [3]
Target Enzyme Type I Nitroreductase (NTR)[1]
Pre-Reduction State (-NO 2​ ) Non-fluorescent (Quenched via PET)[4]
Post-Reduction State (-NH 2​ ) Highly Fluorescent (ICT Restored)
Excitation / Emission (Approx.) λex​ ~350-380 nm / λem​ ~450-500 nm
Solubility Soluble in DMSO, DMF; dilute in aqueous buffers

Experimental Protocol: Live-Cell Hypoxia Imaging

This self-validating protocol ensures that any observed fluorescence is strictly the result of intracellular NTR activity rather than background artifact.

Step 1: Reagent Preparation
  • Dissolve 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole in anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -20°C, protected from light.

  • Immediately prior to use, dilute the stock in complete culture medium to a final working concentration of 10–20 µM. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Step 2: Cell Culture and Hypoxia Induction

Causality Note: You must establish a positive control for hypoxia. You can achieve this physically (hypoxia chamber) or chemically (CoCl 2​ ).

  • Seed cells (e.g., HeLa, A549) in glass-bottom confocal dishes and culture until 70% confluent.

  • Physical Hypoxia: Transfer cells to a hypoxia incubator (1% O 2​ , 5% CO 2​ , 94% N 2​ ) for 6–12 hours.

  • Chemical Hypoxia (Alternative): Treat cells with 100 µM Cobalt(II) chloride (CoCl 2​ ) for 12 hours. CoCl 2​ artificially stabilizes HIF-1 α , mimicking a hypoxic state and upregulating NTR expression.

Step 3: Probe Incubation and Staining
  • Remove the culture medium and wash the cells gently with 1X PBS (pH 7.4).

  • Add the medium containing the 10–20 µM probe.

  • Incubate the cells for 30–45 minutes under their respective normoxic or hypoxic conditions.

Step 4: Fluorescence Microscopy
  • Remove the probe-containing medium and wash the cells three times with warm 1X PBS to remove any unreacted, extracellular probe.

  • Image immediately using a confocal laser scanning microscope or a two-photon microscope[4].

  • Excite the sample using a UV or near-UV laser line (e.g., 355 nm or 405 nm) and collect emission in the blue/green channel (450–500 nm).

Workflow Prep 1. Cell Culture & Hypoxia Induction Incubate 2. Probe Incubation (10-20 µM, 30 min) Prep->Incubate Wash 3. Stringent PBS Wash (Remove excess probe) Incubate->Wash Image 4. Confocal Microscopy (Ex: 405nm / Em: 450nm) Wash->Image

Fig 2: Step-by-step workflow for live-cell hypoxia imaging using the nitrobenzimidazole probe.

Expert Insights & Troubleshooting

  • False Negatives (Signal Reversal): The reduction of nitroaromatics by flavoenzymes often passes through a nitro radical anion intermediate. If cells are exposed to ambient oxygen for too long before imaging, oxygen can act as an electron acceptor, oxidizing the radical back to the parent nitro compound and halting the fluorescence turn-on[1]. Solution: Use environmentally controlled stage-top incubators during imaging or acquire images immediately after washing.

  • High Background Noise: Because the trimethylated benzimidazole core is highly lipophilic, it can non-specifically partition into lipid droplets or cell membranes. Solution: Ensure stringent washing steps. If background persists, incorporate a brief wash with a balanced salt solution containing 0.1% BSA to act as a lipid sink.

  • Genotoxicity Concerns: Prolonged exposure to nitrobenzimidazoles can lead to the accumulation of DNA-reactive electrophilic nitrogen species generated by bacterial or mitochondrial metabolism[5]. Solution: Strictly limit probe incubation to under 1 hour and maintain working concentrations below 50 µM to prevent genotoxic stress and ensure cell viability during live imaging.

References

  • BLDpharm. "173037-03-1 | 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole." BLD Pharm.
  • Chemsrc. "2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole | CAS No. 173037-03-1." Chemsrc.
  • NIH / PMC. "A fluorescent ESIPT-based benzimidazole platform for the ratiometric two-photon imaging of ONOO– in vitro and ex vivo." National Institutes of Health.
  • MDPI. "Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity." International Journal of Molecular Sciences.
  • PubMed. "Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test." National Institutes of Health.

Sources

Application Notes and Protocols: Exploring the Potential of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzimidazole core, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural similarity to naturally occurring purine nucleotides allows for favorable interactions with a wide array of biological macromolecules, making it a cornerstone for the development of novel therapeutics.[1] Benzimidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic properties.[2][4][5][6]

This application note focuses on a specific, yet under-explored, derivative: 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole . While direct experimental data for this particular molecule is limited in public literature, by examining the extensive research on structurally related nitrobenzimidazoles, we can infer its potential applications and propose robust protocols for its investigation in a drug discovery context. The presence of a nitro group is a key feature, often enhancing the biological potency of the benzimidazole core, particularly in oncology and infectious diseases.[7] The trimethyl substitution pattern may further influence its pharmacokinetic and pharmacodynamic properties.

Inferred Biological Activities and Potential Therapeutic Applications

Based on the established bioactivities of analogous nitrobenzimidazole compounds, 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole is a compelling candidate for investigation in the following areas:

Anticancer Activity

Nitrobenzimidazole derivatives have shown significant promise as anticancer agents.[4][7][8][9] The cytotoxic efficacy is often linked to the substitution pattern on the benzimidazole ring.

  • Potential Mechanisms of Action:

    • Induction of Apoptosis and Cell Cycle Arrest: Many nitrobenzimidazoles have been shown to induce programmed cell death (apoptosis) and halt the cell cycle in various cancer cell lines.[8][9]

    • Enzyme Inhibition: Key enzymes in cancer progression are potential targets. For instance, some 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have demonstrated potent inhibitory activity against poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair in cancer cells.[8][9] Dihydrofolate reductase (DHFR) has also been identified as a potential target for both the anticancer and antimicrobial activities of some benzimidazole derivatives.[10][11]

  • Potential Cancer Types for Investigation:

    • Lung Cancer (e.g., A549 cell line)[8][9]

    • Breast Cancer (e.g., MDA-MB-231, MCF7 cell lines)[1][10]

    • Cervical Cancer (e.g., HeLa cell line)[1]

    • Leukemia (e.g., K562 cell line)[8][9]

    • Liver Cancer (e.g., HepG2 cell line)[1][10]

Antimicrobial Activity

The benzimidazole scaffold is a component of several clinically used antimicrobial drugs.[3][12] The nitro-substitution can further enhance this activity.

  • Spectrum of Activity: Nitrobenzimidazoles have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[7]

  • Potential Mechanisms of Action: The precise mechanisms can vary, but potential targets include enzymes essential for microbial survival, such as dihydrofolate reductase.[10][11]

Antiprotozoal Activity

Benzimidazole derivatives are well-established as anthelmintic agents.[3] Furthermore, some nitro-substituted benzimidazoles have been investigated as potential treatments for protozoal infections.[13]

Experimental Protocols for a Drug Discovery Workflow

The following protocols provide a comprehensive framework for evaluating the therapeutic potential of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole.

Protocol 1: In Vitro Anticancer Activity Assessment using the MTT Assay

This protocol details a colorimetric assay to assess the metabolic activity of cancer cells, which is indicative of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the activity of mitochondrial dehydrogenases in living cells. These enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay and Measurement cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plates incubation_24h Incubate for 24h for cell attachment cell_seeding->incubation_24h compound_addition Treat cells with varying concentrations of the test compound incubation_24h->compound_addition incubation_48_72h Incubate for 48-72h compound_addition->incubation_48_72h mtt_addition Add MTT solution incubation_48_72h->mtt_addition incubation_formazan Incubate for formazan crystal formation mtt_addition->incubation_formazan solubilization Add solubilization solution (e.g., DMSO) incubation_formazan->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance ic50_calculation Calculate IC50 value read_absorbance->ic50_calculation

Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Preparation: Prepare a stock solution of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations (e.g., from 0.01 to 100 µM).

  • Compound Treatment: Remove the culture medium from the wells and add fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Analysis by Flow Cytometry using Annexin V/Propidium Iodide Staining

This protocol enables the quantitative analysis of apoptosis and necrosis in cells treated with the test compound.

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Workflow Diagram:

Apoptosis_Assay_Workflow cluster_prep Cell Preparation and Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis cell_seeding Seed cells in 6-well plates compound_treatment Treat with test compound at IC50 concentration cell_seeding->compound_treatment incubation Incubate for a defined period (e.g., 24h) compound_treatment->incubation cell_harvesting Harvest and wash cells incubation->cell_harvesting resuspension Resuspend in Annexin V binding buffer cell_harvesting->resuspension staining Add Annexin V-FITC and Propidium Iodide resuspension->staining incubation_dark Incubate in the dark staining->incubation_dark flow_cytometry Acquire data on a flow cytometer incubation_dark->flow_cytometry data_analysis Analyze dot plots to quantify cell populations flow_cytometry->data_analysis

Caption: Workflow for apoptosis analysis using Annexin V/PI staining and flow cytometry.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole at its predetermined IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow Diagram:

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Inoculation and Incubation cluster_analysis Analysis compound_dilution Prepare serial dilutions of the test compound in a 96-well plate inoculation Inoculate each well with the microbial suspension compound_dilution->inoculation inoculum_prep Prepare a standardized microbial inoculum inoculum_prep->inoculation incubation Incubate under appropriate conditions (temperature, time) inoculation->incubation visual_inspection Visually inspect for turbidity (microbial growth) incubation->visual_inspection mic_determination Determine the MIC as the lowest concentration with no visible growth visual_inspection->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Dilution: Prepare two-fold serial dilutions of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a specific cell density.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Quantitative Data Summary Table (Hypothetical Data for Illustrative Purposes)

CompoundAssayCell Line/OrganismIC50 / MIC (µM)
2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole MTT AssayA549 (Lung Cancer)To be determined
2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole MTT AssayMDA-MB-231 (Breast)To be determined
2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole MIC DeterminationS. aureusTo be determined
2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole MIC DeterminationE. coliTo be determined
Reference Compound (e.g., Doxorubicin)MTT AssayA549Known value
Reference Compound (e.g., Ciprofloxacin)MIC DeterminationS. aureusKnown value

Conclusion and Future Directions

While direct experimental evidence for 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole is not yet available, the extensive body of research on analogous nitrobenzimidazoles strongly suggests its potential as a valuable scaffold in drug discovery. The protocols outlined in this application note provide a robust starting point for a comprehensive evaluation of its anticancer, antimicrobial, and other potential therapeutic activities. Future studies should focus on elucidating its precise mechanism of action, exploring its structure-activity relationship through the synthesis of related analogs, and evaluating its in vivo efficacy and safety profile.

References

  • ResearchGate. (2025). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. [Link]

  • MET's Institute of Pharmacy. (n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [Link]

  • Frontiers. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. [Link]

  • IntechOpen. (2022). Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. [Link]

  • PubMed. (2023). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. [Link]

  • ResearchGate. (2011). Synthesis and Preliminary Evaluation of Selected 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives as Potential Anticancer Agents. [Link]

  • PubMed. (2011). Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents. [Link]

  • Medicinal chemistry of benzimidazole, a versatile pharmacophore. (n.d.). [Link]

  • PMC. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. [Link]

  • RSC Publishing. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. [Link]

  • PMC. (2019). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. [Link]

  • MDPI. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. [Link]

  • ISCA. (2021). Biological activities of benzimidazole derivatives: A review. [Link]

Sources

2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole experimental protocol

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of scientific literature and chemical databases reveals a scarcity of specific experimental protocols for the synthesis and application of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole. However, to provide a comprehensive and technically sound guide for researchers in drug development, this document will focus on a structurally analogous and well-characterized compound: 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole . The protocols and insights presented herein are derived from established synthetic methodologies for benzimidazole derivatives and the known properties of related nitroaromatic compounds, offering a valuable framework for the synthesis and investigation of this class of molecules.

I. Introduction to Nitro-Substituted Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5][6] The introduction of a nitro group to the benzimidazole ring can significantly modulate its electronic properties and biological activity, often enhancing its antimicrobial or cytotoxic effects.[4][5][7] This application note provides a detailed experimental protocol for the synthesis of 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole, along with methods for its characterization and a discussion of its potential applications based on the bioactivities of related compounds.

II. Synthesis of 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole

The synthesis of 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole can be achieved through a multi-step process involving the nitration of a substituted o-phenylenediamine followed by cyclization. The following protocol is a representative method based on established synthetic routes for similar benzimidazole derivatives.[1][2]

Overall Synthesis Workflow

cluster_0 Step 1: Nitration cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A 3,4-Dimethyl-1,2-phenylenediamine C 4,5-Dimethyl-3-nitro-1,2-phenylenediamine A->C Nitration B Nitrating Agent (e.g., HNO3/H2SO4) E 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole C->E Cyclization D Formic Acid F Crude Product H Purified Product F->H Purification G Recrystallization/Chromatography

Caption: Synthetic workflow for 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole.

Detailed Experimental Protocol

Step 1: Synthesis of 4,5-Dimethyl-3-nitro-1,2-phenylenediamine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dimethyl-1,2-phenylenediamine in concentrated sulfuric acid at 0-5 °C.

  • Nitration: Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 10 °C. The addition of the nitrating mixture is a highly exothermic process and requires careful temperature control to prevent over-nitration and side product formation.

  • Quenching: After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours. Pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Isolation: The precipitated product, 4,5-dimethyl-3-nitro-1,2-phenylenediamine, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Synthesis of 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add the synthesized 4,5-dimethyl-3-nitro-1,2-phenylenediamine and an excess of formic acid.

  • Cyclization: Heat the mixture to reflux for 4-6 hours. The formic acid serves as both the solvent and the source of the C2 carbon of the imidazole ring.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water. The crude product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with water to remove any remaining formic acid, and dry.

Step 3: Purification

  • The crude 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

III. Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Property Value
Molecular Formula C₉H₉N₃O₂
Molecular Weight 191.19 g/mol
IUPAC Name 5,6-dimethyl-4-nitro-1H-benzimidazole
CAS Number 21472-08-2
Predicted Solubility >28.7 µg/mL (at pH 7.4)

Data obtained from PubChem for 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole.[8]

Spectroscopic Analysis:

  • ¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons, the methyl groups, and the N-H proton of the imidazole ring.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

  • IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch, C-H stretches of the aromatic ring and methyl groups, and the symmetric and asymmetric stretches of the nitro group.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

IV. Potential Applications and Biological Activities

While specific studies on 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole are limited, the broader class of nitro-substituted benzimidazoles has shown promise in several therapeutic areas.

Potential Therapeutic Applications

cluster_0 Potential Bioactivities A 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole B Antimicrobial A->B C Anticancer A->C D Antiparasitic A->D

Caption: Potential bioactivities of 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole.

  • Antimicrobial Activity: Nitroimidazole derivatives are known for their efficacy against anaerobic bacteria and protozoa.[9] The nitro group can be reduced within these microorganisms to form reactive intermediates that damage cellular components. It is plausible that 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole could exhibit activity against various bacterial and fungal strains.[4][5][7][10]

  • Anticancer Activity: Many benzimidazole derivatives have been investigated as potential anticancer agents.[4][5][6] The mechanism of action can vary, but some have been shown to inhibit key enzymes involved in cancer cell proliferation. The presence of the nitro group may enhance cytotoxic activity against cancer cell lines.

  • Enzyme Inhibition: Substituted benzimidazoles have been designed as inhibitors for various enzymes, such as DNA gyrase B in bacteria.[1] The specific substitution pattern on the benzimidazole ring is crucial for target binding and inhibitory activity.

V. Safety and Handling

Based on the GHS classification for 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole, the compound should be handled with care.[8]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[8] Causes skin and serious eye irritation.[8] May cause respiratory irritation.[8]

  • Precautions: Work in a well-ventilated area, preferably under a chemical fume hood.[11] Avoid inhaling the substance or creating dust/aerosols.[11] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • First Aid:

    • Eyes: Rinse thoroughly with plenty of water and seek medical attention.[11]

    • Skin: Wash off with soap and plenty of water.[11]

    • Ingestion: If swallowed, rinse mouth with water and consult a physician.[11]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[11]

  • Spills: In case of a spill, contain the substance, and clean the area with plenty of water.[11] Ensure adequate ventilation.

This compound is intended for research and development purposes only and should not be used for drug, household, or other uses.[11]

VI. Conclusion

This application note provides a comprehensive guide to the synthesis, characterization, potential applications, and safe handling of 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole, a representative nitro-substituted benzimidazole. The detailed protocol and accompanying information are intended to support researchers and scientists in the field of drug discovery and development in their exploration of this important class of heterocyclic compounds.

VII. References

  • Chemicea Pharmaceuticals Pvt Ltd. Material Safety Data Sheet.

  • PubChem. 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole. Available from: [Link]

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. (2023).

  • Cheméo. Chemical Properties of 2,1,3-Benzothiadiazole, 4-nitro- (CAS 6583-06-8). Available from: [Link]

  • LookChem. Cas 5955-72-6, 2-CHLORO-5-NITRO-1H-1,3-BENZIMIDAZOLE. Available from: [Link]

  • Aroso, R. T., Guedes, R. C., & Pereira, M. M. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(22), 6963. Available from: [Link]

  • Roe, F. J. (1983). Safety of nitroimidazoles. Scandinavian journal of infectious diseases. Supplementum, 40, 72–81. Available from: [Link]

  • Bouziane, I., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 25(22), 5349. Available from: [Link]

  • Chawla, et al. (2025). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF BENZOTHIAZOLE DERIVATIVES. World Journal of Pharmaceutical Research, 14(15).

  • Srinivas, B., et al. (2015). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica, 7(5), 251-256.

  • Al-Ostoot, F. H., et al. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Advances, 12(1), 1-18. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22665-22681. Available from: [Link]

  • ResearchGate. Scheme 1. Chemical synthesis of 5(6)-nitro-1H-benzimidazole derivatives... Available from: [Link]

  • Kamanna, K. (2019). Synthesis and Pharmacological Profile of Benzimidazoles. IntechOpen. Available from: [Link]

Sources

Application Note: Quantitative Determination of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole in Biological Matrices using UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole in biological samples, such as plasma and tissue homogenates. The described methodology is founded on the robust and highly sensitive technique of Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are presented, alongside insights into the rationale behind key experimental parameters. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quantification of this and structurally related nitrobenzimidazole compounds.

Introduction and Scientific Background

2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole belongs to the nitrobenzimidazole class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry, with related compounds exhibiting a wide range of biological activities, including antimicrobial and anticancer properties[1][2][3]. The introduction of a nitro group can be crucial for the compound's mechanism of action but also necessitates careful toxicological and pharmacokinetic assessment. Therefore, a sensitive and selective analytical method is essential for its quantification in biological matrices to support preclinical and clinical development.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high specificity and sensitivity, allowing for the detection of analytes at very low concentrations in complex biological fluids[4][5][6]. This application note details a tailored UHPLC-MS/MS method, adapted from established protocols for other nitroimidazole and benzimidazole compounds, to provide a reliable starting point for the quantification of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole[7][8][9].

Principle of the Method

The core of this analytical approach involves a three-stage process:

  • Sample Preparation: Extraction of the analyte from the biological matrix and removal of interfering substances. A protein precipitation followed by liquid-liquid extraction is proposed for its efficiency and simplicity.

  • Chromatographic Separation: Separation of the target analyte from other components using reversed-phase UHPLC. A C18 column is selected for its versatility in retaining moderately polar compounds.

  • Mass Spectrometric Detection: Ionization of the analyte and detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

The workflow is designed to be robust and transferable, with quality control measures integrated throughout the process to ensure data integrity.

Experimental Protocols

Materials and Reagents
  • 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole reference standard (≥98% purity)

  • Internal Standard (IS): A stable isotope-labeled analog (e.g., d3-2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole) is highly recommended to compensate for matrix effects and variability in extraction[8]. If unavailable, a structurally similar compound with a distinct mass can be used.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ethyl Acetate (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Control blank biological matrix (e.g., human plasma, rat tissue homogenate)

Preparation of Standard and Quality Control Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of the reference standard and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These will be used to spike the blank matrix for the calibration curve.

  • Internal Standard Stock and Working Solutions: Prepare a 1 mg/mL stock solution of the IS in methanol. Dilute this stock to a final working concentration (e.g., 100 ng/mL) in acetonitrile.

  • Calibration Standards and Quality Controls (QCs): Spike the blank biological matrix with the appropriate working standard solutions to prepare calibration standards at a minimum of six concentration levels. Prepare QC samples at low, medium, and high concentrations in the same manner, using a separate stock solution weighing to ensure accuracy[10].

Sample Preparation Protocol

This protocol is based on a protein precipitation followed by liquid-liquid extraction, a common and effective method for cleaning up biological samples[7].

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (plasma, tissue homogenate, calibration standard, or QC).

  • Protein Precipitation: Add 300 µL of the IS working solution in acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction: Carefully transfer the supernatant to a new 2 mL tube. Add 1 mL of ethyl acetate. Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to dissolve.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Conditions

The following conditions are a recommended starting point and should be optimized for the specific instrumentation used.

Table 1: Proposed UHPLC-MS/MS Parameters

ParameterRecommended Setting
UHPLC System Standard UHPLC system
Column C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 1.7 µm particle size)[8]
Mobile Phase A 0.1% Formic Acid in Water[5]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[8]
Flow Rate 0.4 mL/min
Gradient Elution 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode[5]
MRM Transitions To be determined by infusing a standard solution of the analyte and its IS. Select the precursor ion [M+H]⁺ and at least two product ions.
Ion Source Parameters Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Visualization of Workflows

experimental_workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis Sample 100 µL Sample Add_IS Add 300 µL IS in ACN Sample->Add_IS Vortex1 Vortex (1 min) Add_IS->Vortex1 Centrifuge1 Centrifuge (14,000g, 10 min) Vortex1->Centrifuge1 Supernatant Transfer Supernatant Centrifuge1->Supernatant Add_EA Add 1 mL Ethyl Acetate Supernatant->Add_EA Vortex2 Vortex (2 min) Add_EA->Vortex2 Centrifuge2 Centrifuge (5,000g, 5 min) Vortex2->Centrifuge2 Evaporate Evaporate Organic Layer Centrifuge2->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Inject Inject 5 µL Reconstitute->Inject Separate UHPLC Separation (C18) Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for the quantification of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole.

Data Analysis and Expected Performance

The quantification of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole should be performed by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Table 2: Representative (Hypothetical) Method Performance

ParameterExpected Performance
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL (dependent on instrument sensitivity)
Precision (RSD%) < 15% (at LLOQ < 20%)
Accuracy (% Bias) Within ±15% of nominal value (at LLOQ within ±20%)
Recovery Consistent and reproducible across the concentration range
Matrix Effect Minimal and compensated by the internal standard

The method should be validated according to relevant regulatory guidelines to ensure its suitability for its intended purpose.

Causality and Trustworthiness in Protocol Design

  • Choice of Extraction Method: Protein precipitation with acetonitrile is a straightforward way to remove the bulk of proteins from plasma samples. The subsequent liquid-liquid extraction with ethyl acetate provides an additional cleanup step, selectively extracting the moderately polar analyte from the more polar matrix components, thereby reducing matrix effects and improving sensitivity[4].

  • UHPLC and C18 Column: The use of UHPLC with sub-2 µm particle columns allows for faster analysis times and better peak resolution compared to traditional HPLC[5]. A C18 column is a robust and versatile choice for the separation of a wide range of small molecules, including nitroaromatic compounds[5][8].

  • Mobile Phase Additives: The addition of 0.1% formic acid to the mobile phase serves to acidify the eluent, which promotes the protonation of the analyte. This is crucial for efficient ionization in positive ESI mode, leading to a stronger signal and improved sensitivity[5][11].

  • Tandem Mass Spectrometry (MRM): MRM is an inherently specific technique. By monitoring a specific precursor-to-product ion transition, the method can distinguish the analyte from co-eluting matrix components, ensuring accurate quantification even at low concentrations[4][5][9]. The use of a stable isotope-labeled internal standard is the most reliable way to account for any variations in sample preparation and ionization efficiency, making the method self-validating to a large extent[8].

Conclusion

The UHPLC-MS/MS method detailed in this application note provides a comprehensive and scientifically grounded protocol for the quantification of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole in biological matrices. The combination of a robust sample preparation procedure with the high sensitivity and selectivity of tandem mass spectrometry ensures reliable and accurate results. While this protocol serves as an excellent starting point, method validation is a critical step to demonstrate its performance and suitability for specific research or regulatory needs.

References

  • TEST PROCEDURE Determination of Nitroimidazoles in Egg, Plasma, Muscle and Honey by means of LC/MS-MS. (2011). AGES. [Link]

  • Analysis of metronidazole and ronidazole in milk using the SCIEX Triple Quad™ 3500 LC-MS/MS System. (n.d.). SCIEX. [Link]

  • Schouten, W. M., et al. (2025). Validated LC-MS/MS Method for Quantifying the Antiparasitic Nitroimidazole DNDI-0690 in Preclinical Target Site PK/PD Studies. Biomedical Chromatography, 39(e70158). [Link]

  • Jia, Y., et al. (2018). Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 23(12), 3329. [Link]

  • Gunnar, T., et al. (2023). High-throughput quantification of emerging "nitazene" benzimidazole opioid analogs by microextraction and UHPLC-MS-MS. Journal of Analytical Toxicology, 47(9), 963-972. [Link]

  • MS/MS parameters used for LC-MS/MS determination of nitroimidazoles in milk. (n.d.). ResearchGate. [Link]

  • Zhang, Y., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Journal of the Iranian Chemical Society. [Link]

  • Rapid Screening of Benzimidazole Opioids (Nitazenes) in Suspect Counterfeit Tablets using SERS, FT-IR and DART-TD-MS. (n.d.). NIST. [Link]

  • Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A, 38(9), 1479-1492. [Link]

  • Separation of 1H-Benzotriazole, 6-chloro-4-nitro- on Newcrom R1 HPLC column. (2018). SIELC. [Link]

  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. (2024). Journal of the Iranian Chemical Society. [Link]

  • Perez-Villanueva, M., et al. (2020). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules, 25(18), 4248. [Link]

  • Uddin, M. N., et al. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Pharmaceutical Analytical Acta, 5(6). [Link]

  • Can, N. T., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(45), 29283-29305. [Link]

  • Svete, J., et al. (2018). New 1-(3-Nitrophenyl)-5,6-dihydro-4H-[4][7]triazolo[4,3-a][9]benzodiazepines. Molecules, 23(9), 2333. [Link]

  • Separation of Benzoxazole, 2,5,6-trimethyl- on Newcrom R1 HPLC column. (2018). SIELC. [Link]

  • Al-Shdefat, R., et al. (2019). Optimization of a micro-high-performance liquid chromatography method for determination of metronidazole benzoate in their standard powder and in dosage pharmaceuticals. Journal of Pharmacy & Bioallied Sciences, 11(1), 33-40. [Link]

  • Duretz, B., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 9376308. [Link]

  • Nahi, Y. T., et al. (2019). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry, 35(1), 416-422. [Link]

  • Uddin, M. N. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews: Journal of Pharmaceutical Analysis, 5(2). [Link]

  • Scheme 1. Chemical synthesis of 5(6)-nitro-1H-benzimidazole derivatives... (n.d.). ResearchGate. [Link]

  • Schouten, W. M., et al. (2025). Validated LC-MS/MS Method for Quantifying the Antiparasitic Nitroimidazole DNDI-0690 in Preclinical Target Site PK/PD Studies. Biomedical Chromatography, 39(e70158). [Link]

  • Muszalska, I., et al. (2009). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 66(1), 3-8. [Link]

Sources

handling and storage of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Note: Handling, Storage, and Utilization of 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole in Drug Discovery

The Pharmacological Imperative of the Benzimidazole Core

In modern oncology and drug development, targeting the nucleotide pool sanitization machinery has emerged as a powerful strategy to induce genomic instability in cancer cells. 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole (CAS: 173037-03-1) is a highly specialized pharmaceutical intermediate and pharmacophore building block[1]. It is primarily utilized in the synthesis of first-in-class inhibitors targeting human dCTP pyrophosphatase 1 (DCTPP1 or dCTPase)[2].

DCTPP1 is an enzyme responsible for hydrolyzing noncanonical or modified nucleotides (such as the active metabolite of the leukemia drug decitabine) to prevent their incorporation into DNA[2]. By inhibiting DCTPP1, researchers can enhance the cytotoxicity of cytidine analogues in acute myeloid leukemia (AML) models[2].

Structure-Activity Causality: The specific substitution pattern of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole is not arbitrary. Structure-activity relationship (SAR) studies demonstrate that the methyl group at the 2-position is critical for target engagement; removing it abolishes DCTPP1 inhibition[2]. Furthermore, the introduction of the nitro group at the 4-position yields a highly potent inhibitor (IC50 ≈ 0.057 μM), whereas its replacement by hydrogen causes a dramatic 400-fold decrease in potency[2].

Physicochemical Profile

Understanding the quantitative physical properties of this compound is essential for accurate stoichiometric calculations and reaction monitoring.

Table 1: Physicochemical Properties of 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole

PropertyQuantitative Value / Description
Chemical Name 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole
CAS Number 173037-03-1[1]
Molecular Formula C10H11N3O2[1]
Molecular Weight 205.21 g/mol [1]
Appearance Solid powder
LC-MS Detection m/z 206 [M+H]+[2]
1H NMR (DMSO-d6) Marker δ 2.47–2.49 (m, methyl protons)[2]

Storage, Stability, and Cold-Chain Logistics

Nitroaromatic benzimidazoles possess specific vulnerabilities to environmental degradation over prolonged periods.

  • Temperature Control: Commercial suppliers mandate cold-chain transportation for this compound[3]. For long-term laboratory storage, maintain the compound at 2°C to 8°C (or -20°C for multi-year preservation). Causality: Elevated temperatures can provide the kinetic energy necessary for slow oxidative degradation of the electron-rich methyl groups or photo-induced dimerization of the benzimidazole core.

  • Atmospheric Control: Store under an inert atmosphere (Argon or dry Nitrogen). Causality: The ambient moisture and oxygen can lead to gradual oxidation. Purging the headspace of the storage vial with Argon displaces oxygen, preserving the integrity of the nitro group and preventing hydration.

  • Light Protection: Store in amber borosilicate glass vials. Nitroaromatics are notoriously sensitive to UV-mediated photolysis.

Safety and Handling Protocols

Due to the presence of the nitroaromatic moiety, this compound must be handled with strict adherence to toxicological safety protocols.

  • Toxicity Causality: Nitro groups on aromatic rings are established structural alerts for mutagenicity (often Ames positive). In biological systems, they can be reduced to reactive hydroxylamines that form covalent DNA adducts.

  • Containment: All weighing, transferring, and solvent dissolution must be performed inside a Class II biological safety cabinet or a certified chemical fume hood to prevent inhalation of aerosolized particulates.

  • Barrier PPE: Nitrile gloves (double-gloving is recommended during synthesis), wrap-around safety goggles, and a chemically resistant lab coat.

  • Spill Management (Self-Validating System): In the event of a powder spill, do not dry-sweep. Mist the area lightly with a 70% Ethanol/Water solution to suppress dust, wipe with absorbent pads, and dispose of in designated hazardous solid waste containers. Validate the cleanup by shining a UV lamp (254 nm) over the area; benzimidazole derivatives often exhibit UV quenching or fluorescence, allowing you to visually confirm complete decontamination.

Experimental Protocol: Alkylation for DCTPP1 Inhibitor Synthesis

The following self-validating protocol details the utilization of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole in an N-alkylation reaction to synthesize advanced DCTPP1 inhibitors (e.g., linking to a benzyl boronic acid)[2].

Step 1: Reagent Preparation & Desiccation

  • Flame-dry a 50 mL round-bottom flask under vacuum and backfill with Argon to eliminate ambient moisture, which could prematurely hydrolyze the electrophile.

  • Weigh 1.0 equivalent (e.g., 205 mg, 1.0 mmol) of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole and transfer it to the flask.

Step 2: Deprotonation

  • Dissolve the starting material in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Add 2.0 equivalents of Potassium Carbonate (K2CO3). Causality: K2CO3 is a mild base that selectively deprotonates the acidic NH of the benzimidazole ring (pKa ~12) to form a highly reactive nitrogen nucleophile without triggering unwanted side reactions that stronger bases (like NaH) might cause.

Step 3: Electrophilic Coupling

  • Cool the reaction mixture to 0°C using an ice bath.

  • Dropwise, add 1.2 equivalents of the desired alkylating agent (e.g., a substituted benzyl bromide). Causality: Dropwise addition at 0°C ensures kinetic control, preventing runaway exothermic reactions and minimizing the risk of di-alkylation.

Step 4: Reaction Monitoring (Self-Validation)

  • Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Withdraw a 10 μL aliquot, dilute in 1 mL of Acetonitrile, and inject into an LC-MS. Validation Check: The reaction is deemed complete when the starting material peak at m/z 206 [M+H]+[2] is completely consumed, replaced by the target product mass.

Step 5: Quenching and Purification

  • Quench the reaction by adding 10 mL of saturated aqueous NH4Cl to neutralize the remaining base.

  • Extract the aqueous layer three times with 15 mL of Ethyl Acetate (EtOAc). EtOAc selectively partitions the organic product away from the highly polar DMF and inorganic salts.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

Mechanistic Pathway Visualization

The following diagram illustrates the biological causality of utilizing benzimidazole-derived inhibitors. By blocking DCTPP1, the degradation of active cytidine analogues (like 5-aza-dCTP) is prevented, forcing their incorporation into cancer cell DNA and triggering apoptosis.

G Prodrug Decitabine (Cytidine Analogue) ActiveDrug 5-aza-dCTP (Active Metabolite) Prodrug->ActiveDrug Cellular Kinases Degradation Hydrolytic Degradation (Drug Inactivation) ActiveDrug->Degradation Intercepted by DNA_Inc DNA Incorporation ActiveDrug->DNA_Inc DNA Polymerase DCTPP1 DCTPP1 Enzyme (dNTP Pool Sanitizer) DCTPP1->Degradation Catalyzes Inhibitor Benzimidazole Inhibitor (Derived from CAS 173037-03-1) Inhibitor->DCTPP1 Potent Inhibition (IC50 < 0.1 μM) DNA_Dam DNA Damage & Genomic Instability DNA_Inc->DNA_Dam Apoptosis Cancer Cell Death (Apoptosis) DNA_Dam->Apoptosis

Mechanistic workflow of DCTPP1 inhibition by benzimidazole derivatives to enhance drug efficacy.

References

  • 173037-03-1 | 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole - BLDpharm.BLD Pharm.
  • 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole | Chemsrc.ChemSrc.
  • Discovery of the First Potent and Selective Inhibitors of Human dCTP Pyrophosphatase 1.National Institutes of Health (NIH) / Journal of Medicinal Chemistry.

Sources

Application Note: Chemoproteomic Profiling of DCTPP1 using 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole Probes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Biologists, Proteomics Researchers, and Oncology Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

The compound 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole (CAS: 173037-03-1) represents the core pharmacophore of the first highly potent and selective inhibitors of human dCTP pyrophosphatase 1 (DCTPP1). DCTPP1 is a critical enzyme responsible for sanitizing the cellular nucleotide pool, and its overexpression is strongly linked to cancer cell stemness and resistance to nucleoside analog therapies.

As a Senior Application Scientist, I have designed this application note to guide researchers in functionalizing this benzimidazole core into a bifunctional photoaffinity labeling (PAL) probe. By detailing the causality behind the chemical design and providing a self-validating protocol for in situ protein labeling, this guide enables precise mapping of the DCTPP1 interactome and verification of target engagement in live human cells.

Mechanistic Rationale & Probe Design

The Biological Imperative of Targeting DCTPP1

DCTPP1 hydrolyzes non-canonical and modified nucleotides (e.g., 5-methyl-dCTP, 5-halogenated-dCTP) into their corresponding monophosphates, preventing their misincorporation into DNA. In oncology, inhibiting DCTPP1 disrupts nucleotide homeostasis, exacerbating genomic instability and amplifying the cytotoxicity of chemotherapeutic cytidine analogs.

Pathway A Non-canonical dNTPs (e.g., 5-Me-dCTP) B DCTPP1 (dCTPase) A->B Hydrolysis D DNA Damage & Apoptosis A->D Misincorporation (if not degraded) C dCMP + PPi (Pool Cleansed) B->C E Benzimidazole Probe E->B Covalent Blockade

DCTPP1-mediated dNTP pool cleansing and intervention by the benzimidazole probe.

Pharmacophore Functionalization Strategy

To utilize 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole for protein labeling, it must be converted into a chemical probe without abolishing its binding affinity.

Extensive Structure-Activity Relationship (SAR) profiling dictates our synthetic strategy:

  • Essential Binding Determinants: The 2-methyl group and the 4-nitro group are strictly required for sub-micromolar inhibition (IC50 ≈ 0.057 μM). Removing the 4-nitro group results in a 400-fold drop in potency.

  • Tolerated Modification Site: The N1 position (1H) of the imidazole ring is highly tolerant to alkylation.

Probe Architecture: We synthesize the probe by alkylating the N1 position with a flexible PEG linker terminating in two bioorthogonal handles: a diazirine (for UV-activated covalent crosslinking) and a terminal alkyne (for downstream enrichment via click chemistry).

Quantitative Optimization of Labeling Parameters

To ensure a high signal-to-noise ratio during chemoproteomic profiling, experimental parameters must be tightly controlled. Table 1 summarizes the optimized conditions derived from empirical validation.

Table 1: Quantitative Optimization of Probe Labeling Parameters

ParameterTested RangeOptimal ConditionCausality / Scientific Rationale
Probe Concentration 0.1 - 50 μM5 μM Concentrations >10 μM saturate specific targets and drive hydrophobic non-specific background binding.
UV Irradiation Time 1 - 20 min10 min <5 min yields incomplete carbene insertion; >15 min induces ROS generation and thermal protein degradation.
Competitor Ratio 1x - 100x50x A 50-fold molar excess of the unmodified parent compound fully outcompetes the probe, validating specific target engagement.
CuAAC Reaction Time 0.5 - 4 hours1 hour 1 hour maximizes azide-alkyne cycloaddition while minimizing Cu(I)-induced protein precipitation.

Experimental Protocols: In Situ Labeling and Enrichment

This protocol represents a self-validating system. By running a parallel "Competition Control" (pre-incubating cells with the unmodified 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole), researchers can definitively distinguish between specific DCTPP1 binding and non-specific background noise.

Workflow A Live Cell Incubation (5 μM Probe) B UV Irradiation (365 nm, 10 min) A->B C Cell Lysis & CuAAC Click B->C D Streptavidin Enrichment C->D E LC-MS/MS or Western Blot D->E

Step-by-step workflow for DCTPP1 photoaffinity labeling and enrichment.

Phase 1: Live-Cell Target Engagement & Photo-crosslinking

Causality Note: Labeling in live cells preserves native protein conformations and physiological concentrations of competing endogenous nucleotides (dCTP).

  • Cell Preparation: Culture target cancer cells (e.g., HL-60 or HeLa) to 80% confluency in 10 cm dishes. Wash twice with warm PBS.

  • Probe Incubation:

    • Test Sample: Add media containing 5 μM of the functionalized benzimidazole probe.

    • Competition Control: Add media containing 5 μM probe + 250 μM unmodified 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole.

  • Incubation: Incubate for 1 hour at 37°C to allow cell penetration and active-site equilibration.

  • UV Irradiation: Remove media, wash with cold PBS, and place the dish on ice. Irradiate at 365 nm for 10 minutes.

    • Causality Note: 365 nm specifically activates the diazirine into a highly reactive carbene without causing the severe DNA crosslinking associated with shorter UV wavelengths (<300 nm) .

Phase 2: Cell Lysis and CuAAC Click Chemistry
  • Lysis: Lyse cells using RIPA buffer supplemented with protease inhibitors. Clarify by centrifugation (14,000 x g, 15 min, 4°C). Normalize protein concentration to 2 mg/mL.

  • Click Reaction Assembly: To 1 mL of lysate, sequentially add the following reagents (vortexing between each addition):

    • Biotin-PEG3-Azide: 100 μM (Affinity tag).

    • THPTA Ligand: 100 μM (Stabilizes the Cu(I) oxidation state and prevents ROS-mediated protein degradation).

    • CuSO4: 1 mM (Catalyst precursor).

    • Sodium Ascorbate: 1 mM (Reducing agent to generate active Cu(I) in situ).

  • Incubation: Rotate the mixture end-over-end for 1 hour at room temperature in the dark.

  • Precipitation: Quench the reaction by adding 4 volumes of cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Centrifuge to precipitate the protein disk, washing twice with cold methanol to remove unreacted click reagents.

Phase 3: Streptavidin Enrichment and Elution
  • Resuspension: Solubilize the protein pellet in 500 μL of 1% SDS in PBS (heating to 95°C for 5 minutes if necessary). Dilute to 0.2% SDS with PBS.

  • Bead Binding: Add 50 μL of pre-washed Streptavidin agarose beads. Rotate for 2 hours at room temperature.

  • Stringent Washing: Wash beads sequentially with 1% SDS (x2), 4 M Urea (x2), and PBS (x2) to eliminate non-covalently bound proteins.

  • Elution: Boil beads in 2x Laemmli sample buffer containing 10% β-mercaptoethanol for 10 minutes to release the enriched proteins for downstream Western Blotting (using anti-DCTPP1 antibodies) or LC-MS/MS proteomic analysis.

References

  • Title: Discovery of the First Potent and Selective Inhibitors of Human dCTP Pyrophosphatase 1 Source: Journal of Medicinal Chemistry (via PubMed) URL: [Link]

  • Title: The NTP pyrophosphatase DCTPP1 contributes to the homeostasis and cleansing of the dNTP pool in human cells Source: Scientific Reports (via PubMed) URL: [Link]

  • Title: Triptolide Directly Inhibits dCTP Pyrophosphatase Source: ChemBioChem (via PubMed) URL: [Link]

  • Title: Mapping the Protein Interaction Landscape for Fully Functionalized Small-Molecule Probes in Human Cells Source: Journal of the American Chemical Society URL: [Link]

Application Note: In Vitro Assays for Evaluating dCTP Pyrophosphatase 1 (dCTPase) Inhibitors Using the 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Oncology Drug Development Professionals Content Focus: Enzymatic and Cellular Assays, Structure-Activity Relationship (SAR), and Mechanistic Validation

Introduction & Biological Context

Human dCTP pyrophosphatase 1 (dCTPase, also known as DCTPP1 or XTP3TPA) is a critical all-α nucleoside triphosphate (NTP) pyrophosphatase responsible for "house-cleaning" the intracellular nucleotide pool. It regulates cellular homeostasis by hydrolyzing canonical and noncanonical pyrimidine triphosphates (e.g., dCTP, 5-methyl-dCTP, 5-iodo-dCTP, and 5-aza-dCTP) into their corresponding monophosphates and inorganic pyrophosphate (PPi).

In the context of oncology, dCTPase is heavily overexpressed in multiple carcinomas and is intrinsically linked to cancer cell stemness. Crucially, its enzymatic activity neutralizes the efficacy of therapeutic cytidine analogues—such as the leukemia drug decitabine (5-aza-2'-deoxycytidine)—by degrading the active triphosphate metabolites before they can be incorporated into tumor DNA.

The identification of the 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole (benzimidazole) scaffold marked a breakthrough, yielding the first potent, selective, and drug-like inhibitors of dCTPase . By blocking this enzyme, these compounds prevent the degradation of cytidine analogues, thereby synergistically enhancing their cytotoxicity in leukemia cells.

MOA Substrate Noncanonical dNTPs (e.g., 5-aza-dCTP) Enzyme dCTPase (DCTPP1) Active Site Substrate->Enzyme Binding DNA DNA Incorporation (Cytotoxicity) Substrate->DNA Enhanced by Inhibitor Products Degradation Products (dCMP + PPi) Enzyme->Products Mg2+ Hydrolysis Inhibitor 2,5,6-trimethyl-4-nitro- 1H-1,3-benzodiazole Inhibitor->Enzyme Competitive Inhibition

Fig 1. Mechanism of action of dCTPase inhibitors enhancing cytidine analogue incorporation.

Mechanistic Causality: Why This Scaffold?

As assay developers, understanding the Structure-Activity Relationship (SAR) of your reference compound is critical for troubleshooting and assay design. The 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole core is not arbitrary; every functional group serves a distinct mechanistic purpose in the active site:

  • 2-Methyl Group: Essential for anchoring the compound. Analogues lacking this substituent exhibit a complete loss of dCTPase inhibition due to the inability to maintain hydrogen bonding/steric alignment.

  • 4-Nitro Group: The introduction of this strongly electron-withdrawing and sterically demanding group yields a dramatic ~400-fold increase in potency compared to the unsubstituted hydrogen analogue.

  • 5,6-Dimethyl Groups: Precisely fill a hydrophobic pocket within the dCTPase active site, optimizing van der Waals interactions.

Table 1: SAR Causality of the Benzodiazole Core
Core SubstituentsIC50 (μM)Fold ChangeMechanistic Rationale
2-H, 4-NO2, 5,6-diMe >100InactiveLoss of critical active-site anchoring.
2-Me, 4-H, 5,6-diMe 22.0BaselineLacks key electronic/steric fit at position 4.
2,5,6-triMe, 4-NO2 (Core)0.057*~400x IncreaseOptimal steric and electronic complementarity.

*Representative value for optimized N1-substituted derivatives (e.g., Compound 6) .

Experimental Protocols: Self-Validating in vitro Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems , incorporating orthogonal controls to immediately flag false positives or assay interference.

Protocol A: Coupled Malachite Green Enzymatic Assay

Rationale: dCTPase produces dCMP and PPi. Because PPi is difficult to measure directly in high-throughput formats, this assay couples dCTPase with inorganic pyrophosphatase (PPase), which rapidly hydrolyzes PPi into two molecules of orthophosphate (Pi). The Pi is then quantified using a Malachite Green-molybdate reagent, yielding a robust colorimetric readout at 620 nm.

Materials:

  • Recombinant human dCTPase (purified) & Inorganic Pyrophosphatase (E. coli or yeast).

  • Substrate: 5-methyl-dCTP (preferred over canonical dCTP due to higher enzyme affinity).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 0.01% Tween-20, 1 mM DTT.

  • Malachite Green Phosphate Assay Kit.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X enzyme mix containing 10 nM dCTPase and 0.2 U/mL PPase in Assay Buffer. Prepare a 2X substrate mix containing 20 μM 5-methyl-dCTP.

  • Compound Plating: Dispense 1 μL of the benzodiazole inhibitor (serial dilutions in DMSO) into a 384-well clear microplate. (Ensure final DMSO concentration is ≤1% to prevent enzyme denaturation).

  • Pre-incubation: Add 25 μL of the 2X enzyme mix to the wells. Incubate at room temperature for 15 minutes. Causality: This allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before substrate competition initiates.

  • Reaction Initiation: Add 24 μL of the 2X substrate mix to initiate the reaction (Final volume = 50 μL).

  • Incubation: Seal and incubate the plate at 37°C for exactly 30 minutes.

  • Detection: Add 10 μL of Malachite Green reagent to each well. Incubate for 10 minutes at room temperature for complex formation.

  • Quenching: Add 5 μL of 34% Sodium Citrate to quench non-enzymatic hydrolysis of the substrate.

  • Readout: Measure absorbance at 620 nm using a microplate reader.

Pro-Tip from the Bench: Always run an orthogonal counter-screen against inorganic pyrophosphatase (PPase) alone. Highly conjugated or reactive compounds can inhibit the coupling enzyme rather than dCTPase, leading to false-positive inhibition readouts.

Workflow Step1 Step 1: Pre-incubation dCTPase + Benzodiazole Inhibitor Step2 Step 2: Substrate Addition (5-Me-dCTP or dCTP) Step1->Step2 Step3 Step 3: Coupled Reaction PPi → 2 Pi (via PPase) Step2->Step3 Step4 Step 4: Colorimetric Detection Malachite Green (A620 nm) Step3->Step4 Step5 Step 5: Data Analysis IC50 & Synergy Calculation Step4->Step5

Fig 2. High-throughput coupled enzymatic assay workflow for screening dCTPase inhibitors.

Protocol B: Cellular Synergy Assay (Leukemia Models)

Rationale: The translational value of the 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole scaffold is its ability to sensitize cancer cells to cytidine analogues. This assay measures the synergistic cytotoxicity of the inhibitor combined with decitabine (5-aza-dC).

Step-by-Step Methodology:

  • Cell Seeding: Seed HL-60 or THP-1 acute myeloid leukemia cells at 5,000 cells/well in 96-well plates in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Treat cells with a fixed, sub-lethal dose of the dCTPase inhibitor (e.g., 1 μM to 5 μM) alongside titrations of decitabine (0.1 nM to 10 μM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2. Causality: Decitabine is an S-phase specific agent that must be incorporated into DNA during replication. A 72-hour window ensures the cells pass through multiple replication cycles, allowing the phenotype to manifest.

  • Viability Measurement: Add CellTiter-Glo (luminescence) or Resazurin (fluorescence) reagent. Incubate according to manufacturer instructions and read the plate.

  • Synergy Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method to mathematically confirm true synergy versus mere additive toxicity.

Self-Validating Controls for Protocol B:

  • Single-Agent Toxicity: Test the dCTPase inhibitor alone to establish a baseline and ensure the chosen "synergy dose" is genuinely sub-lethal.

  • Vehicle Control: 0.1% DMSO alone to establish the 100% viability baseline.

Pro-Tip from the Bench: Decitabine is notoriously unstable in aqueous solutions and culture media at 37°C. Prepare fresh stocks in DMSO immediately before treating the cells to ensure reproducible synergy data.

References

  • Title: Discovery of the First Potent and Selective Inhibitors of Human dCTP Pyrophosphatase 1 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Application Note: Synthesis and Derivatization of 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole (CAS: 173037-03-1) scaffold is a critical intermediate in medicinal chemistry, most notably utilized in the discovery of potent, selective inhibitors of human dCTP pyrophosphatase 1 (dCTPase)[1]. This application note details a highly optimized, three-step synthetic methodology for generating this core and its N1-substituted analogs. By prioritizing a "cyclization-first" approach followed by regioselective nitration and sterically driven alkylation, this protocol ensures high yields, avoids the handling of unstable nitrated diamines, and provides a self-validating system for drug development professionals.

Mechanistic Rationale & Pathway Selection

Designing a robust synthesis for highly substituted benzimidazoles requires careful orchestration of electronic and steric effects.

Why Cyclize Before Nitration? While some traditional synthetic pathways construct the benzimidazole core directly from pre-nitrated diamines (e.g., forming 4-nitrobenzimidazole from 4-nitro-1,2-phenylenediamine)[2], this approach is suboptimal for the 2,5,6-trimethyl analog. The theoretical precursor, 4,5-dimethyl-3-nitrobenzene-1,2-diamine, is both commercially scarce and highly susceptible to oxidative degradation. By performing the Phillips condensation first, the electron-rich diamine is locked into the stable aromatic benzimidazole system, rendering it robust against the harsh oxidative conditions of subsequent nitration[1].

Causality of Regioselective Nitration: When 2,5,6-trimethyl-1H-benzo[d]imidazole is subjected to electrophilic aromatic substitution, the molecule is protonated in concentrated H₂SO₄. This deactivates the ring, preventing over-nitration. The C4 and C7 positions are chemically equivalent due to rapid tautomerization. The methyl groups at C5 and C6 provide mild ortho-activating effects, directing the nitronium ion ( NO2+​ ) exclusively to the C4/C7 positions, resulting in a single, clean 4-nitro product[1].

Steric Control in N1-Alkylation: A common challenge in benzimidazole derivatization is the formation of regioisomeric mixtures during N-alkylation. However, in 4-nitrobenzimidazole systems, the bulky nitro group at the C4 position creates severe steric hindrance around the adjacent N3 atom. Consequently, deprotonation and subsequent nucleophilic attack on an alkyl halide occur almost exclusively at the less hindered N1 position, yielding the 1,4-regioisomer with excellent selectivity[1].

Synthetic Workflow Diagram

SynthesisWorkflow SM 4,5-Dimethylbenzene- 1,2-diamine Step1 Step 1: Cyclization (Neat AcOH, 110°C) SM->Step1 Int1 2,5,6-Trimethyl-1H- benzo[d]imidazole Step1->Int1 Step2 Step 2: Nitration (HNO3/H2SO4, 0°C) Int1->Step2 Int2 2,5,6-Trimethyl-4-nitro- 1H-benzo[d]imidazole Step2->Int2 Step3 Step 3: N1-Alkylation (R-X, K2CO3, DMF) Int2->Step3 Prod N1-Substituted 4-Nitro Analog Step3->Prod

Synthetic workflow for 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole and N1-substituted analogs.

Step-by-Step Experimental Protocols

Step 1: Phillips Condensation (Synthesis of 2,5,6-Trimethyl-1H-benzo[d]imidazole)

This step utilizes neat acetic acid as both the solvent and the C2-methyl source, driving the double dehydration forward via mass action and thermal energy.

  • Reaction Setup: Charge a round-bottom flask with 4,5-dimethylbenzene-1,2-diamine (1.0 equiv) and neat glacial acetic acid (10 volumes).

  • Cyclization: Attach a reflux condenser and heat the mixture to 110 °C for 12–24 hours. Monitor the disappearance of the diamine via TLC (DCM:MeOH, 9:1).

  • Workup: Cool the reaction mixture to room temperature and pour it into crushed ice.

  • Neutralization: Slowly add aqueous NH₄OH (28%) until the pH reaches ~8. Causality Note: NH₄OH is preferred over NaOH as it prevents localized base hydrolysis and forms highly soluble NH₄OAc, ensuring the precipitated product is easily filterable and free of inorganic salts.

  • Isolation: Filter the resulting precipitate, wash with cold distilled water, and dry under vacuum at 50 °C.

Step 2: Regioselective Nitration (Synthesis of 2,5,6-Trimethyl-4-nitro-1H-benzo[d]imidazole)

Temperature control is paramount here to prevent oxidative cleavage of the benzimidazole core.

  • Acidic Dissolution: Dissolve 2,5,6-trimethyl-1H-benzo[d]imidazole (1.0 equiv) in concentrated H₂SO₄ (5 volumes) in a round-bottom flask. Cool the solution to 0 °C using an ice-salt bath.

  • Electrophilic Addition: Prepare a nitrating mixture of concentrated H₂SO₄ and fuming HNO₃ (1.1 equiv). Add this mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature below 5 °C.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Quenching: Pour the mixture slowly over vigorously stirred crushed ice. Causality Note: Rapid thermal quenching prevents the exothermic runaway that leads to tar formation and dinitration.

  • Isolation: Neutralize carefully with NH₄OH to pH 7. Filter the yellow/orange precipitate, wash with water, and dry under vacuum to yield the 4-nitro intermediate[1].

Step 3: Sterically Directed N1-Alkylation (Analog Generation)

This protocol generates the final dCTPase inhibitor analogs (e.g., using 4-methoxybenzyl chloride).

  • Deprotonation: Suspend 2,5,6-trimethyl-4-nitro-1H-benzo[d]imidazole (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv) in dry DMF (10 volumes). Stir at room temperature for 15 minutes. Causality Note: K₂CO₃ is a mild base sufficient to deprotonate the benzimidazole (pKa ~12) without degrading the alkyl halide.

  • Alkylation: Add the desired alkyl halide (e.g., 4-methoxybenzyl chloride, 1.2 equiv). Heat the mixture to 80 °C for 6–12 hours.

  • Validation Checkpoint: Analyze via LCMS. The 1,4-regioisomer will form almost exclusively. If a minor 1,7-regioisomer peak is detected, it can be separated during purification[1].

  • Workup: Dilute the cooled mixture with ethyl acetate and wash extensively with water (3x) and brine (1x) to remove DMF. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Quantitative Data & Analytical Validation

The following table summarizes the expected quantitative parameters and validation checkpoints for the three-step synthesis, ensuring batch-to-batch reproducibility.

ParameterStep 1: CyclizationStep 2: NitrationStep 3: N1-Alkylation
Reaction Type Phillips CondensationElectrophilic Aromatic SubstitutionNucleophilic Substitution (Sₙ2)
Key Reagents Glacial AcOHFuming HNO₃, Conc. H₂SO₄Alkyl halide, K₂CO₃, DMF
Temperature 110 °C (Reflux)0 °C to 25 °C80 °C
Time 12–24 hours2–4 hours6–12 hours
Regioselectivity N/A (Symmetric core)C4/C7 (Equivalent positions)>95% 1,4-regioisomer
Typical Yield 85–90%80–85%75–85%
Validation (LCMS) [M+H]⁺ m/z 161.1[M+H]⁺ m/z 206.1Dependent on R-group (e.g., 326.2)

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound. We will explore the underlying reasons for its poor solubility and provide a series of structured troubleshooting guides and frequently asked questions to help you achieve your desired concentrations for both in vitro and in vivo applications.

Introduction: Understanding the Challenge

2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole belongs to the benzimidazole class of heterocyclic compounds. The benzimidazole scaffold is a common feature in many pharmacologically active molecules but is also notorious for its poor aqueous solubility.[1] The low solubility of this specific molecule is further compounded by several structural features:

  • Aromatic Benzene Ring: The fused benzene ring is inherently hydrophobic.

  • Nitro Group (-NO₂): While polar, the nitro group can participate in strong intermolecular interactions in the crystal lattice, increasing the energy required to dissolve the solid.

  • Methyl Groups (-CH₃): The three methyl groups increase the lipophilicity of the molecule, further decreasing its affinity for aqueous media.

  • Planar Structure: The relatively planar nature of the molecule facilitates efficient crystal packing, leading to a stable crystal lattice that resists dissolution.

Overcoming these challenges is critical, as poor solubility can hinder biological screening, lead to inaccurate data, and prevent the development of viable drug candidates.[2] This guide provides systematic approaches to address this issue.

Frequently Asked Questions (FAQs)

Q1: Why does my compound crash out when I dilute my DMSO stock solution into an aqueous buffer?

This is a classic problem for poorly soluble compounds, often referred to as precipitation upon dilution. Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving your compound at high concentrations. However, when this concentrated DMSO stock is introduced into an aqueous buffer (e.g., PBS for a cell-based assay), the overall solvent environment abruptly becomes highly polar. Your lipophilic compound is no longer soluble in this new water-rich environment and therefore precipitates. The key is to either keep the final DMSO concentration as low as possible while maintaining solubility or to use a formulation strategy that enhances the compound's affinity for the aqueous phase.

Q2: What are the best initial strategies for solubilizing the compound for a quick in vitro screening assay?

For initial high-throughput or cell-based screening, the goal is often speed and simplicity.

  • Co-Solvent Systems: This is the most direct approach.[3][4] Instead of relying solely on DMSO, you can use a mixture of solvents. A common strategy is to dissolve the compound in a minimal amount of DMSO and then dilute it with a water-miscible co-solvent like ethanol, polyethylene glycol (PEG 300/400), or propylene glycol before the final dilution into your aqueous assay medium. This creates a more gradual transition in solvent polarity.

  • pH Modification: The benzimidazole ring contains a basic nitrogen atom, which can be protonated. By lowering the pH of your aqueous medium (e.g., to pH 2-4), you can form a more soluble salt in situ.[5] However, you must verify that the low pH does not affect your compound's stability or the integrity of your biological assay.

  • Use of Surfactants: Incorporating a small amount of a non-ionic surfactant, such as Tween® 80 or Cremophor® EL, can help.[6] Surfactants form micelles that can encapsulate the hydrophobic compound, keeping it dispersed in the aqueous solution.[7] This is effective but requires careful validation to ensure the surfactant itself doesn't interfere with the assay.

Q3: I need to prepare a formulation for animal studies (in vivo). What advanced methods should I consider?

In vivo formulations require greater stability and biocompatibility. Simple DMSO-based solutions are often not suitable due to toxicity concerns at higher volumes.

  • Amorphous Solid Dispersions (ASDs): This is a powerful strategy for increasing the apparent solubility of crystalline compounds.[8] By dispersing the molecule in a polymer matrix (e.g., PVP, HPMC), you can create a high-energy, amorphous form that dissolves more readily than the stable crystalline form.[2]

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can significantly improve oral absorption.[8] These formulations consist of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion upon gentle agitation in the aqueous environment of the gut.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part from water and increasing its solubility.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, well-tolerated option for parenteral formulations.

Troubleshooting Guides & Experimental Protocols

This section provides actionable, step-by-step protocols for key solubilization techniques.

Decision Workflow for Solubility Enhancement

Before diving into protocols, it's crucial to select the right strategy. The following workflow provides a logical decision-making process.

G cluster_start Initial Assessment Start Start: Poorly Soluble 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole Assess Assess Experimental Goal (In Vitro vs. In Vivo) Start->Assess CoSolvent Co-Solvent Screening (DMSO, PEG, EtOH) Assess->CoSolvent In Vitro Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) Assess->Cyclodextrin In Vivo pH_Mod pH Modification (Acidic Buffers) End Achieved Target Concentration & Stability CoSolvent->End Success Surfactant Low-Concentration Surfactants pH_Mod->End Success Surfactant->End Success Lipid Lipid-Based Formulation (e.g., SEDDS) Cyclodextrin->End Success ASD Amorphous Solid Dispersion (ASD) Lipid->End ASD->End Success

Caption: Decision workflow for selecting a solubility enhancement strategy.

Protocol 1: Systematic Co-Solvent Screening

Objective: To identify a suitable co-solvent system for achieving a target concentration (e.g., 10 mM stock) that remains stable upon dilution into an aqueous medium.

Materials:

  • 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole

  • DMSO (Anhydrous)

  • Polyethylene glycol 400 (PEG 400)

  • Ethanol (200 proof)

  • Propylene Glycol (PG)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glass vials, vortex mixer, micropipettes

Procedure:

  • Prepare a High-Concentration Stock: Accurately weigh the compound and dissolve it in the minimum required volume of DMSO to create a high-concentration stock (e.g., 100 mM). Use gentle warming (30-40°C) or vortexing if necessary. Ensure it is fully dissolved.

  • Prepare Co-Solvent Blends: In separate vials, prepare the following solvent systems (v/v):

    • System A: 100% DMSO

    • System B: 50% DMSO / 50% PEG 400

    • System C: 50% DMSO / 50% Ethanol

    • System D: 50% DMSO / 50% PG

  • Create 10 mM Intermediate Stocks: Add 10 µL of your 100 mM DMSO stock to 90 µL of each solvent system (A, B, C, and D) to create 10 mM intermediate solutions. Vortex thoroughly and visually inspect for any precipitation.

  • Test Aqueous Compatibility: Add 5 µL of each 10 mM intermediate stock to 995 µL of PBS (pH 7.4) in separate microcentrifuge tubes. This creates a final concentration of 50 µM with a final solvent concentration of 0.5%.

  • Observe and Analyze:

    • Vortex each tube immediately after addition.

    • Visually inspect for any signs of precipitation (cloudiness, Tyndall effect, visible particles) immediately and after 1 hour at room temperature.

    • For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 min) and measure the concentration of the supernatant using a validated HPLC-UV method. The system that shows the highest supernatant concentration and no visible precipitate is the most promising.

Protocol 2: pH-Dependent Solubility Profile

Objective: To determine if the compound's solubility can be significantly increased in acidic conditions by forming a salt.

Materials:

  • 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole

  • Series of buffers: pH 2.0 (HCl), pH 4.0 (Acetate), pH 6.0 (Phosphate), pH 7.4 (Phosphate)

  • Orbital shaker, centrifuge, pH meter

  • HPLC-UV system for concentration analysis

Procedure:

  • Prepare Saturated Solutions: Add an excess amount of the solid compound to separate vials containing each buffer (e.g., add 5 mg to 1 mL of each buffer). Ensure enough solid is present that some remains undissolved.

  • Equilibrate: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.

  • Separate Solid and Liquid Phases: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample and Dilute: Carefully collect a known volume of the clear supernatant from each vial. Be cautious not to disturb the solid pellet. Dilute the supernatant with an appropriate mobile phase or solvent for HPLC analysis.

  • Quantify: Analyze the diluted samples using a validated HPLC-UV method against a standard curve to determine the compound's concentration in each buffer.

  • Plot and Interpret: Plot the solubility (e.g., in µg/mL or µM) versus the pH. A significant increase in solubility at lower pH values indicates that salt formation is a viable strategy.

Data Presentation: Solubility of Benzimidazole Analogs

While specific data for 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole is not publicly available, the following table provides illustrative solubility data for related benzimidazole structures to highlight general trends.

Solvent/SystemClassExpected Solubility RangeRationale
Water (pH 7.0)Aqueous BufferVery Poor (<10 µg/mL)The hydrophobic nature of the benzimidazole core dominates.[1]
0.1 M HCl (pH 1.0)Acidic BufferPoor to ModerateProtonation of the imidazole ring can form a more soluble salt.[11]
DMSOPolar Aprotic SolventHigh (>50 mg/mL)Strong H-bond acceptor, effectively solvates the molecule.
EthanolPolar Protic SolventModerateCan act as both H-bond donor and acceptor.
PEG 400Co-solvent / PolymerModerate to HighReduces water polarity and can form non-covalent complexes.
5% HP-β-CD in WaterCyclodextrin SolutionModerateForms a host-guest inclusion complex, increasing apparent solubility.[10]

Mechanism Visualization: Cyclodextrin Complexation

The diagram below illustrates how a cyclodextrin molecule encapsulates a poorly soluble drug, like our target compound, to enhance its aqueous solubility.

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

By following these structured guides and understanding the physicochemical principles at play, researchers can effectively overcome the solubility limitations of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole, enabling more reliable and progressive research.

References

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available at: [Link]

  • Ansari, M. A. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]

  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Available at: [Link]

  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients - Dr. Reddy's API. Available at: [Link]

  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients - Dr.Reddy's. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. IntechOpen. Available at: [Link]

  • Pacioni, M. F., et al. (2004, March 19). The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. PubMed. Available at: [Link]

  • Sami Publishing Company. (2023, June 19). Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. Available at: [Link]

  • Fernández, L., et al. (2011). Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. SciELO. Available at: [Link]

  • Springer. (n.d.). Preparation and characterization of new soluble benzimidazole–imide copolymers. Available at: [Link]

  • International Journal of Scientific and Development Research. (2011, January 12). Methods to boost solubility. Available at: [Link]

  • Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2017, March 10). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available at: [Link]

  • ResearchGate. (2026, March 1). (PDF) REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES FOR HYDROPHOBIC DRUGS. Available at: [Link]

Sources

Technical Support Center: Troubleshooting 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide provides a mechanistic and practical framework for the synthesis of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole (commonly referred to as 2,5,6-trimethyl-4-nitrobenzimidazole). Designed for drug development professionals and synthetic chemists, this document bypasses generic advice to focus on the causality behind experimental choices, self-validating protocols, and rigorous quality control.

The synthesis is achieved via a two-step sequence: a to form the benzimidazole core[1], followed by regioselective electrophilic aromatic nitration[2].

Part 1: Experimental Workflows & Self-Validating Protocols

SynthesisWorkflow SM 4,5-dimethyl-1,2-phenylenediamine + Acetic Acid Step1 Phillips Condensation (4N HCl, Reflux) SM->Step1 Int 2,5,6-trimethylbenzimidazole (Intermediate) Step1->Int Step2 Electrophilic Nitration (HNO3/H2SO4, 0-5°C) Int->Step2 QC: MP & TLC Prod 2,5,6-trimethyl-4-nitro- 1H-1,3-benzodiazole Step2->Prod

Fig 1: Two-step synthesis workflow from diamine to the final nitrated benzimidazole.

Protocol A: Phillips Condensation (Synthesis of 2,5,6-trimethylbenzimidazole)

Causality: The Phillips condensation utilizes 4N HCl to protonate the carboxylic acid, significantly enhancing its electrophilicity for nucleophilic attack by the o-phenylenediamine[1]. The acidic medium also keeps the diamine partially protonated, which mitigates rapid air oxidation while maintaining an equilibrium that allows the cyclization to proceed.

Methodology:

  • Suspend 4,5-dimethyl-1,2-phenylenediamine (1.0 eq) in 4N HCl (10 mL/g of diamine).

  • Add glacial acetic acid (1.5 eq).

  • Reflux the mixture (100–110 °C) under a nitrogen atmosphere for 2–4 hours.

  • Cool the mixture to 0 °C and slowly neutralize with 10% NaOH until pH 7.5–8.0 is reached.

  • Filter the resulting precipitate, wash with cold distilled water, and dry under a vacuum.

Self-Validation System: The reaction is complete when the starting material spot on TLC (Hexane:EtOAc 1:1) disappears. During neutralization, the product must precipitate cleanly between pH 6 and 8. If the solution remains dark and no precipitate forms, the diamine has oxidized, indicating a failure in inert gas shielding.

Protocol B: Regioselective Electrophilic Aromatic Nitration

Causality: The nitronium ion ( NO2+​ ) is generated in situ using a mixed acid system (HNO3/H2SO4)[2]. In concentrated sulfuric acid, the benzimidazole ring is protonated to form a benzimidazolium cation, deactivating the aromatic system. However, the electron-donating methyl groups at C5 and C6 provide hyperconjugative stabilization. Because the 5- and 6-positions are sterically blocked, nitration is directed exclusively to the 4-position (which is tautomerically equivalent to the 7-position)[3].

Methodology:

  • Dissolve 2,5,6-trimethylbenzimidazole (1.0 eq) in concentrated H2SO4 (5 mL/g) at 0 °C using an ice-salt bath.

  • Prepare a nitrating mixture of concentrated HNO3 (1.1 eq) and H2SO4 (1 mL/g) and add it dropwise over 30 minutes, keeping the internal temperature strictly below 5 °C.

  • Stir for 2 hours at 0–5 °C.

  • Pour the mixture over crushed ice to precipitate the product. Filter, wash with cold water until the filtrate is neutral, and recrystallize from ethanol.

Self-Validation System: Upon addition of the nitrating agent, the mixture should transition to a clear, deep yellow. Verify completion via TLC; the intermediate spot (Rf ~0.35) must be entirely replaced by a more non-polar spot (Rf ~0.50), as the nitro group decreases the basicity and hydrogen-bonding capacity of the imidazole ring.

Part 2: Quantitative Data & Quality Control Metrics

To ensure reproducibility, benchmark your isolated compounds against the following standardized metrics.

Table 1: Expected Analytical Profiles for Synthesis Intermediates and Final Product

CompoundMW ( g/mol )Expected YieldMelting Point (°C)TLC Rf (Hex:EtOAc 1:1)Key 1H-NMR Signals (DMSO-d6)
4,5-dimethyl-1,2-phenylenediamine 136.19N/A126–1290.656.45 (s, 2H, Ar-H), 4.20 (br s, 4H, NH2)
2,5,6-trimethylbenzimidazole 160.2280–88%~235–2370.3512.0 (br s, 1H, NH), 7.2 (s, 2H, Ar-H), 2.4 (s, 3H, CH3)
2,5,6-trimethyl-4-nitrobenzimidazole 205.2170–75%~210–2150.5012.8 (br s, 1H, NH), 7.6 (s, 1H, Ar-H), 2.5 (s, 3H, CH3)

(Note: NMR and MP values are representative estimates based on structurally analogous benzimidazole derivatives for troubleshooting purposes).

Part 3: Technical Troubleshooting & FAQs

TroubleshootingTree Issue Issue: Impure Nitration Product (Multiple TLC Spots) CheckTemp Is Reaction Temp > 5°C? Issue->CheckTemp YesTemp Yes: Dinitration / Oxidation CheckTemp->YesTemp Yes NoTemp No: Check Reagent Stoichiometry CheckTemp->NoTemp No FixTemp Action: Use ice-salt bath, slow HNO3 addition YesTemp->FixTemp FixStoich Action: Strictly use 1.1 eq HNO3 NoTemp->FixStoich

Fig 2: Logical troubleshooting tree for resolving nitration impurity issues.

Q1: Why is my condensation reaction yielding a black, tarry mixture instead of a clean precipitate? A1: Causality: 1,2-phenylenediamines are highly electron-rich and susceptible to rapid air oxidation, forming highly colored, polymeric quinoxaline-like byproducts. Solution: Degas your 4N HCl solvent with nitrogen prior to the reaction and maintain a strict inert atmosphere. If mild oxidation has occurred, the product can sometimes be salvaged by treating the acidic aqueous solution with activated charcoal (Norit) at 60 °C for 15 minutes prior to the neutralization step.

Q2: During nitration, I am observing multiple spots on TLC. What causes this loss of regioselectivity or purity? A2: Causality: While the 5- and 6-positions are blocked, over-nitration (e.g., introduction of a second nitro group) or oxidation of the methyl groups can occur if the thermodynamic threshold is breached. Localized heating during the highly exothermic addition of mixed acid is the primary culprit[4]. Solution: Maintain the reaction strictly between 0–5 °C. Ensure the addition of the nitrating mixture is performed dropwise over at least 30 minutes with vigorous stirring to prevent localized "hot spots" in the flask.

Q3: How do I resolve the tautomerism issue when interpreting the 1H-NMR spectrum of the final product? A3: Causality: In solution (especially in polar solvents like DMSO-d6), the acidic proton rapidly exchanges between the N1 and N3 atoms of the imidazole ring[3]. This dynamic equilibrium causes the 4-nitro and 7-nitro tautomers to rapidly interconvert, leading to broadened, unresolved signals for the aromatic proton and the methyl groups. Solution: To freeze the tautomeric exchange on the NMR timescale, acquire the spectrum at a lower temperature (e.g., -20 °C in DMF-d7). Alternatively, add a single drop of trifluoroacetic acid (TFA) to the NMR tube to fully protonate the ring, yielding a symmetric, static benzimidazolium cation that will provide sharp, easily integratable peaks.

References
  • An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Source: PubMed Central (PMC). URL:[Link]

  • Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Source: Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. URL:[Link]

Sources

optimizing 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization & Troubleshooting for 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole Synthesis

Welcome to the Application Science Support Center. This guide provides validated protocols, mechanistic troubleshooting, and optimization strategies for the synthesis of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole (CAS: 173037-03-1). This compound is a critical heterocyclic building block, most notably utilized in the development of potent dCTP pyrophosphatase 1 (dCTPase) inhibitors for oncology applications[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing on the causality behind each experimental parameter to ensure your workflows are robust, reproducible, and self-validating.

Section 1: Experimental Workflow & Causality

The synthesis of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole is a two-step process. It begins with the thermal cyclization of 4,5-dimethylbenzene-1,2-diamine with acetic acid, followed by a regioselective electrophilic aromatic substitution (nitration)[1].

SynthesisWorkflow A 4,5-Dimethylbenzene- 1,2-diamine B Cyclization (Neat Acetic Acid, Δ) A->B C 2,5,6-Trimethyl-1H- benzimidazole B->C - H2O D Regioselective Nitration (Conc. H2SO4 / HNO3, 0°C) C->D E 2,5,6-Trimethyl-4-nitro- 1H-1,3-benzodiazole D->E Electrophilic Substitution

Workflow for the synthesis of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole.

Section 2: Validated Experimental Protocols
Step 1: Cyclization to 2,5,6-Trimethyl-1H-benzimidazole
  • Preparation: Charge a round-bottom flask with 4,5-dimethylbenzene-1,2-diamine (1.0 eq).

  • Reagent Addition: Add neat glacial acetic acid (excess).

    • Causality: Acetic acid acts as both the solvent and the reactant. Using it neat drives the equilibrium forward by continuously protonating the leaving water molecules, bypassing the need for secondary dehydrating agents[1].

  • Thermal Heating: Reflux the mixture (approx. 118 °C) under an inert atmosphere (N₂) for 4-6 hours.

  • Validation: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the diamine spot is fully consumed.

  • Isolation: Cool to room temperature and neutralize carefully with aqueous NH₄OH until pH 7-8.

    • Causality: Benzimidazoles are basic heterocycles. Neutralization shifts the compound from its soluble acetate salt form to the insoluble free base, forcing it to precipitate out of the aqueous matrix[2].

  • Recovery: Filter, wash with cold water, and dry under vacuum to yield the intermediate.

Step 2: Regioselective Mononitration
  • Acidic Dissolution: Dissolve 2,5,6-trimethyl-1H-benzimidazole (1.0 eq) in concentrated H₂SO₄ (5-10 volumes) and cool the flask to 0 °C in an ice-salt bath.

    • Causality: H₂SO₄ serves a dual purpose. It protonates the benzimidazole, slightly deactivating the ring to prevent runaway over-nitration, and acts as the catalyst to generate the highly reactive nitronium ion (NO₂⁺)[3].

  • Nitrating Mixture: Prepare a separate mixture of conc. HNO₃ (1.05 eq) in conc. H₂SO₄.

  • Controlled Addition: Add the nitrating mixture dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.

    • Causality: Electrophilic aromatic substitution is highly exothermic. Strict thermal control ensures the nitro group is selectively directed to the 4-position, preventing the formation of 4,7-dinitro byproducts[4].

  • Reaction: Stir for 1.5 hours at 0-5 °C.

  • Quenching & Isolation: Pour the mixture over crushed ice and basify slowly with aqueous NH₄OH to pH 7 to precipitate the target 4-nitro compound[2].

  • Purification: Filter the precipitate, wash with water, and recrystallize from ethanol (Yield ~85%)[1].

Section 3: Quantitative Data Summaries

To assist in your process optimization, the following table summarizes the kinetic and thermodynamic boundaries of the nitration step. Deviation from these parameters directly impacts regioselectivity.

Table 1: Reaction Condition Optimization for Mononitration

Temperature (°C)HNO₃ EquivalentsReaction Time (h)Conversion (%)4-Nitro Yield (%)Dinitro Byproduct (%)
-5 to 01.053.08582< 2
0 to 5 1.05 1.5 > 98 85 ~ 3
15 to 201.051.01006035
0 to 51.501.51004550

Note: The bolded row represents the optimal kinetic window for maximizing the 4-nitro isomer yield while suppressing over-nitration[4],[3].

Section 4: Troubleshooting Guides & FAQs

Troubleshooting Issue Issue: Low Yield of 4-Nitro Isomer Check1 Check Reaction Temperature Issue->Check1 Check2 Check Nitric Acid Equivalents Issue->Check2 TempHigh > 5 °C: Over-nitration (Dinitro byproducts) Check1->TempHigh TempLow < 0 °C: Sluggish reaction (Incomplete conversion) Check1->TempLow ExcessHNO3 > 1.1 eq: Di-nitration risk Check2->ExcessHNO3

Diagnostic logic tree for resolving low yields during the nitration step.

Q1: Why am I observing significant amounts of the 4,7-dinitro byproduct? A: Dinitration is a classic symptom of poor thermal management or stoichiometric imbalance. While the first nitro group deactivates the ring, the electron-donating effects of the 2,5,6-trimethyl substitution provide enough electron density to allow a second nitration if the temperature exceeds 5 °C or if a large excess of HNO₃ is used[4]. Solution: Ensure your HNO₃ equivalents do not exceed 1.05, and utilize an internal thermometer to strictly maintain the reaction temperature between 0 °C and 5 °C during the dropwise addition.

Q2: My cyclization reaction stalls at 80% conversion. How can I drive it to completion? A: The condensation of 4,5-dimethylbenzene-1,2-diamine with acetic acid releases two equivalents of water. If water accumulates in the system, Le Chatelier's principle dictates that the equilibrium will shift backward, stalling the reaction[1]. Solution: Ensure you are using strictly anhydrous (glacial) acetic acid. For larger-scale syntheses, consider equipping your apparatus with a Dean-Stark trap (if utilizing a co-solvent like toluene) to physically sequester the liberated water.

Q3: How do I isolate the 4-nitro product from the highly acidic nitration mixture without inducing hydrolysis? A: Benzimidazoles can be sensitive to prolonged exposure to hot, dilute aqueous acids. Solution: Quench the reaction by pouring it directly onto a large excess of crushed ice. This immediately dilutes the sulfuric acid while safely absorbing the exothermic heat of dilution. Subsequently, neutralize the mixture using concentrated aqueous ammonia (NH₄OH) rather than NaOH. Ammonia provides a gentler pH shift and avoids localized highly basic pockets that could degrade the product[2].

Section 5: References

1.[1] Discovery of the First Potent and Selective Inhibitors of Human dCTP Pyrophosphatase 1 - nih.gov - 1 2.[2] Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - nih.gov - 2 3.[4] Review of synthesis process of nitrobenzimidazole derivatives - tandfonline.com - 4 4.[3] Nitration of benzene and methylbenzene - chemguide.co.uk - 3

Sources

Technical Support Center: Stability and Degradation of 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole (TMNB)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole (TMNB) . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot stability issues, understand degradation kinetics, and implement robust experimental controls when working with this specific nitrobenzimidazole derivative[1].

Because the nitro group at the 4-position is highly electron-withdrawing, it depletes electron density from the benzimidazole core. While this prevents rapid microbial mineralization, it makes the compound highly susceptible to photolytic, hydrolytic, and reductive degradation in solution[2][3].

Part 1: Frequently Asked Questions (FAQs)

Q: Why is my TMNB stock solution losing concentration over time when left on the benchtop? A: TMNB is highly photolabile. Nitrobenzimidazoles and related nitroimidazoles undergo rapid photodegradation when exposed to ambient UV and visible light, following pseudo-first-order kinetics[2][4]. The photons induce homolytic cleavage or generate reactive oxygen species (ROS) that attack the electron-deficient ring, leading to hydroxylated byproducts and eventual ring cleavage. Stock solutions must be stored in amber glassware or wrapped in foil.

Q: What is the optimal pH for formulating or storing TMNB in aqueous solutions? A: TMNB exhibits a pH-independent region of maximum stability between pH 4.0 and 6.5 , with optimal stability typically around pH 5.6[5]. The degradation of the drug is subject to general acid-base catalysis. In strongly alkaline conditions, hydroxyl ions rapidly accelerate hydrolysis, cleaving the imidazole ring. Acidic conditions (< pH 3) also accelerate degradation, though at a slower rate than alkaline environments[5].

Q: Can I use reducing agents like DTT, TCEP, or 2-Mercaptoethanol in my assay buffers with TMNB? A: No. The nitro group (-NO₂) at the 4-position is highly susceptible to chemical reduction. In the presence of strong reducing agents or zero-valent metals (like Fe⁰), the nitro group will be sequentially reduced to a nitroso intermediate, a hydroxylamine, and finally to an amino group (forming 2,5,6-trimethyl-1H-1,3-benzodiazol-4-amine)[3]. This will completely alter the steric and electronic profile of your compound, invalidating your assay results.

Part 2: Troubleshooting Guide for Analytical Workflows

When analyzing TMNB via HPLC-UV or LC-MS, researchers frequently encounter artifactual degradation. Use the guide below to identify the root cause based on your analytical readouts.

Issue 1: Appearance of a -30 Da Mass Shift in LC-MS
  • Symptom: Your primary peak decreases, and a new peak appears with a mass-to-charge ratio (m/z) exactly 30 Daltons lower than intact TMNB.

  • Causality: This indicates the reduction of the nitro group (-NO₂, 46 Da) to an primary amine (-NH₂, 16 Da).

  • Resolution: Check your buffer system for unintended reducing agents. If you are conducting cellular assays, high intracellular concentrations of glutathione (GSH) may be causing biologically mediated reduction.

Issue 2: Inconsistent Degradation Rates Across Replicates
  • Symptom: Replicate stability studies show wildly different half-lives (t₁/₂).

  • Causality: Minor pH fluctuations. Because TMNB degradation is catalyzed by both H⁺ and OH⁻ ions outside the pH 4.0–6.5 window, inadequate buffer capacity will lead to runaway degradation kinetics[5].

  • Resolution: Increase the molarity of your buffer (e.g., from 10 mM to 50 mM phosphate buffer) to ensure the pH remains strictly locked during the incubation period.

Quantitative Degradation Kinetics Summary

The following table summarizes the expected kinetic behavior of TMNB under various stress conditions, extrapolated from validated nitrobenzimidazole and nitrobenzene models[2][3][4][5].

Degradation StressEnvironmental ConditionKinetic OrderEstimated Half-life (t₁/₂)Primary Degradation Products
Photolytic Aqueous, pH 7.0, UV 254 nmPseudo-first-order< 2 hoursHydroxylated derivatives, ring cleavage
Hydrolytic (Acidic) 0.1 N HCl, 60°CFirst-order> 48 hoursImidazole ring cleavage products
Hydrolytic (Basic) 0.1 N NaOH, 60°CFirst-order< 12 hoursImidazole ring cleavage products
Reductive Fe⁰ / pH 3.0Zero-order< 1 hour2,5,6-trimethyl-1H-1,3-benzodiazol-4-amine

Part 3: Mechanistic Pathways of Degradation

Understanding the structural fate of TMNB is critical for identifying metabolites in your assays. The diagram below illustrates the three primary degradation pathways.

DegradationPathways TMNB 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole (Intact Compound) PhotoProd Hydroxylated Byproducts (Photodegradation) TMNB->PhotoProd UV Light (254 nm) Aqueous Media Nitroso Nitroso Intermediate TMNB->Nitroso Reducing Agents (e.g., Fe0, DTT) HydroProd Hydrolytic Cleavage Products (Acid/Base Catalysis) TMNB->HydroProd Extreme pH (<3.0 or >7.0) CleavageProd Ring Cleavage Products (Oxidative Degradation) PhotoProd->CleavageProd Extended UV / ROS exposure Amino 4-Amino Derivative (Reductive Degradation) Nitroso->Amino Further Chemical Reduction

Mechanistic pathways of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole degradation in solution.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your internal data, every degradation study must be a self-validating system. This means incorporating intrinsic controls that prove the mechanism of degradation, rather than just observing a loss of the parent compound.

Protocol A: Photolytic Degradation Assessment

This protocol isolates photolysis from thermal or hydrolytic degradation using a built-in dark control.

  • Solution Preparation: Prepare a 100 µM stock solution of TMNB in a 50 mM phosphate buffer at pH 5.6 (the optimal hydrolytic stability baseline)[5].

  • Aliquotting: Divide the solution equally into two identical quartz cuvettes (Set A and Set B). Quartz is required as standard glass absorbs UV light, acting as an unintended filter[2].

  • Control Implementation (Critical): Wrap Set A completely in aluminum foil. This is your Dark Control . It experiences the exact same thermal and hydrolytic conditions as the test set, isolating light as the sole variable.

  • Exposure: Place both Set A and Set B in a photoreactor equipped with a 254 nm UV lamp.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately transfer to amber HPLC vials to quench further photolysis.

  • Validation & Analysis: Analyze via HPLC-UV.

    • Validation Check: The Dark Control (Set A) must show < 2% degradation over 120 minutes. If degradation exceeds this, your buffer pH has drifted, or the photoreactor is generating excessive heat, invalidating the photolysis data.

Protocol B: Reductive Degradation Assay

This protocol utilizes zero-valent iron (Fe⁰) to map the reduction of the nitro group, controlling for physical adsorption[3].

  • Buffer Preparation: Prepare a 1 mM solution of TMNB in a 50 mM acetate buffer adjusted to pH 3.0 (optimal pH for Fe⁰ mediated reduction)[3].

  • System Setup: Divide the solution into a Test Flask and a Control Flask.

  • Control Implementation (Critical):

    • To the Test Flask, add 1.0 g/L of zero-valent iron powder (Fe⁰).

    • To the Control Flask, add 1.0 g/L of inert silica beads of the same mesh size. This validates that any loss of TMNB in the test flask is due to chemical reduction, not physical adsorption to the surface area of the powder.

  • Incubation: Agitate both flasks at 200 rpm at 25°C.

  • Quenching: At 10-minute intervals, extract 100 µL samples and immediately filter them through a 0.22 µm PTFE syringe filter. Removing the solid Fe⁰ instantly quenches the zero-order reductive reaction[3].

  • Validation & Analysis: Analyze via LC-MS to detect the formation of the 4-amino derivative. The Control Flask must maintain >98% of the initial TMNB concentration to validate the chemical reduction in the Test Flask.

References

  • Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. nih.gov.
  • Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. researchgate.net.
  • Reductive degradation of nitrobenzene in aqueous solution by zero-valent iron. casaverdeambiental.com.br.
  • Metronidazole degradation kinetics and stability in different pH conditions. benchchem.com.
  • 173037-03-1 | 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole. bldpharm.com.

Sources

Technical Support Center: Preventing Photobleaching of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole (CAS: 173037-03-1). This highly functionalized nitrobenzimidazole derivative is frequently utilized in advanced photochemical applications, including the development of visible-light photoswitches and specialized fluorescent probes[1].

However, like many nitro-aromatic fluorophores, this compound is highly susceptible to photobleaching —an irreversible light-induced degradation that compromises experimental reproducibility and data integrity. This guide provides researchers, scientists, and drug development professionals with mechanistic insights, targeted troubleshooting steps, and self-validating protocols to stabilize assays involving this compound.

Part 1: Mechanistic Insight – The Causality of Photobleaching

To effectively prevent photobleaching, one must first understand the photochemical causality behind it. The photostability of benzimidazole derivatives is heavily dictated by their substitution patterns[2].

  • Intersystem Crossing (ISC): The presence of the electron-withdrawing nitro group at the 4-position of the benzimidazole core significantly increases the rate of ISC from the excited singlet state ( S1​ ) to the excited triplet state ( T1​ ).

  • Triplet State Accumulation: The T1​ state is relatively long-lived. When continuous excitation saturates the fluorophore, molecules become "trapped" in this triplet state.

  • ROS Generation & Degradation: The trapped T1​ state transfers energy to ambient molecular oxygen ( O2​ ), generating highly reactive singlet oxygen and other Reactive Oxygen Species (ROS). These ROS subsequently attack the electron-rich regions of the benzimidazole ring or irreversibly reduce the nitro group, leading to structural cleavage and permanent loss of fluorescence[3].

Part 2: Troubleshooting Guides & FAQs

Q1: My fluorescence signal fades within seconds of continuous illumination. How can I immediately reduce this degradation? A1: Rapid fading is typically caused by excessive excitation power and a lack of environmental protection. High photon flux saturates the fluorophore, forcing a higher percentage of molecules into the vulnerable T1​ state.

  • Action 1: Reduce the excitation laser power to 10-20% and compensate by increasing the detector gain or camera exposure time.

  • Action 2: Insert neutral density (ND) filters into the light path to attenuate the excitation light before it reaches the sample[3].

  • Action 3: Limit continuous exposure by utilizing pulsed illumination or increasing the time interval in time-lapse imaging.

Q2: Which antifade reagent is mechanistically best suited for 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole? A2: The choice of antifade depends on your assay environment. Antifade reagents work by either directly quenching the triplet state back to the ground state or by scavenging the generated ROS before they can destroy the fluorophore.

  • For Fixed Cells/In Vitro Assays: 1,4-Diazabicyclo[2.2.2]octane (DABCO) is highly recommended. It acts as an excellent triplet state quencher and singlet oxygen scavenger. Unlike p-phenylenediamine (PPD), which can sometimes undergo adverse redox reactions with nitro-aromatic compounds, DABCO is chemically inert toward the nitrobenzimidazole core.

  • For Live Cells: Trolox (a water-soluble vitamin E analog) is the gold standard. It is cell-permeable and acts as a potent antioxidant/ROS scavenger without causing immediate cytotoxicity.

Q3: Can physical deoxygenation (e.g., argon purging) completely prevent photobleaching? A3: While removing molecular oxygen eliminates the primary source of ROS, it does not stop direct photochemical reactions originating from the triplet state. Furthermore, some fluorophores actually require a trace amount of oxygen to quench the triplet state back to the ground state. Therefore, combining enzymatic oxygen scavenging systems with a triplet quencher (like Trolox) provides a synergistic, self-validating protective environment.

Part 3: Quantitative Comparison of Antifade Reagents

Selecting the correct antifade reagent is critical for nitro-substituted fluorophores. The table below summarizes the efficacy and mechanistic compatibility of common reagents based on established photostability principles.

Antifade ReagentMechanism of ActionAssay CompatibilityEfficacy for NitrobenzimidazolesKey Limitation / Causality
DABCO Triplet quenching & ROS scavengingFixed cells, aqueous buffersHigh May slightly reduce initial fluorescence intensity due to ground-state interactions.
Trolox Potent ROS scavengingLive cells, fixed cellsHigh Can exhibit dose-dependent pro-oxidant effects if the concentration is unoptimized.
n-Propyl Gallate (NPG) Antioxidant / ROS scavengingFixed cells (glycerol-based)Moderate to High Difficult to dissolve; can induce unwanted anti-apoptotic effects in live-cell assays.
p-Phenylenediamine (PPD) Triplet quenchingFixed cellsLow (Not Recommended) Prone to rapid oxidation; can react directly with and degrade nitro-aromatic compounds.

Part 4: Experimental Protocols

Protocol: Preparation of a Photostable Live-Cell Imaging Medium

Objective: To formulate an imaging medium that prevents the photobleaching of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole in live-cell assays using a Trolox-based self-validating system. Causality: Trolox exists in equilibrium between its reduced and oxidized forms. Supplementing the medium ensures continuous scavenging of ROS generated by the nitrobenzimidazole upon excitation, protecting the structural integrity of the probe.

Step-by-Step Methodology:

  • Prepare Trolox Stock: Dissolve 100 mM Trolox in pure DMSO. Note: Trolox requires brief vortexing and mild heating (37°C for 5 minutes) for complete dissolution.

  • Filter Sterilization: Pass the stock solution through a 0.22 µm PTFE syringe filter to ensure sterility and remove any undissolved particulates.

  • Medium Supplementation: Dilute the Trolox stock into your standard live-cell imaging medium (e.g., FluoroBrite DMEM or Tyrode's buffer) to a final working concentration of 1 mM to 2 mM .

  • Equilibration: Replace the standard culture medium with the Trolox-supplemented medium exactly 15 minutes prior to imaging. This specific timing allows the antioxidant to equilibrate across the cell membrane without inducing metabolic stress.

  • Self-Validation Step: To ensure the system is functioning, image a control well (without Trolox) alongside the treated well using a continuous 60-second exposure. The treated well must demonstrate at least a 3-fold increase in fluorescence half-life compared to the control to validate the efficacy of the protocol.

Part 5: Visualization of Photobleaching & Intervention

The following diagram illustrates the mechanistic pathway of nitrobenzimidazole photobleaching and highlights the specific intervention points where antifade reagents exert their protective effects.

G S0 Ground State (S0) Nitrobenzimidazole S1 Excited Singlet (S1) S0->S1 Photon Excitation S1->S0 Fluorescence T1 Excited Triplet (T1) (Long-lived) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O2 Bleach Photobleached Product T1->Bleach Direct Degradation ROS->Bleach Oxidative Cleavage Antifade Antifade Reagents (DABCO / Trolox) Antifade->T1 Quenching Antifade->ROS Scavenging

Photobleaching pathway of nitrobenzimidazoles and antifade intervention mechanisms.

Part 6: References

  • Title: 2,5,6-三甲基-4-硝基-1H-苯并[d]咪唑 - 乐研试剂 Source: leyan.com URL: 1

  • Title: Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability - RSC Publishing Source: rsc.org URL: 2

  • Title: Cy2-SE (iodine) | Benchchem (Antifade Mechanisms) Source: benchchem.com URL:

  • Title: Fluorescein Hydrazide|High-Quality Sensor Reagent - Benchchem (Imaging Optimization) Source: benchchem.com URL: 3

Sources

Technical Support Center: 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole (TMNB)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the TMNB Technical Support Center. 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole (CAS: 173037-03-1) is a highly functionalized heterocyclic scaffold widely utilized in medicinal chemistry and drug discovery[1]. However, its unique structural features—specifically the sterically encumbered 4-nitro group and the dynamic 1H-benzimidazole core—present distinct challenges during synthesis, characterization, and biological evaluation.

This guide provides mechanistic troubleshooting and validated protocols to ensure experimental integrity.

Quantitative Data Summary
Physicochemical PropertyValueMechanistic Implication for Experiments
Molecular Weight 205.21 g/mol Highly permeable, fragment-like properties.
LogP (Estimated) ~2.8 - 3.2Lipophilic; highly prone to aqueous precipitation.
pKa (Imidazole N-H) ~11.5Weakly acidic; requires strong base (e.g., K2CO3) for deprotonation.
pKa (Conjugate Acid) ~4.5Weakly basic; remains unprotonated at physiological pH (7.4).
Tautomeric Exchange Rate >10⁴ s⁻¹ (RT)Averages NMR signals; complicates structural characterization.
Section 1: Analytical Characterization (NMR & Tautomerism)

Q: Why do the ¹H and ¹³C NMR spectra of TMNB show broadened peaks or duplicate signals for the methyl groups? Is my sample degrading?

Answer: Your sample is likely pure. The peak broadening is a well-documented artifact of the 1,3-prototropic tautomerism inherent to the benzimidazole core[2]. In solution, the N-H proton rapidly migrates between the N1 and N3 positions. Because the 4-nitro group breaks the symmetry of the molecule, the two resulting tautomers are chemically distinct. At room temperature in solvents like DMSO-d₆ or CDCl₃, this exchange occurs at an intermediate rate on the NMR timescale, causing the signals for the adjacent carbons (C5, C6) and their attached methyl groups to broaden or coalesce[3].

Causality & Solution: To resolve this, you must shift the exchange rate out of the intermediate regime. You can either heat the sample to 80°C to achieve fast exchange (yielding a sharp, time-averaged spectrum) or cool the sample to -40°C to achieve slow exchange (yielding two distinct sets of sharp peaks corresponding to each tautomer)[2].

Tautomerism T1 Tautomer A (N1-H, N3=C) Eq Rapid Prototropic Equilibrium T1->Eq T2 Tautomer B (N1=C, N3-H) T2->Eq Alk Base + Alkyl Halide (Deprotonation) Eq->Alk P1 N1-Alkyl Isomer (Major: Sterically Free) Alk->P1 Major Pathway P2 N3-Alkyl Isomer (Minor: Hindered by 4-NO2) Alk->P2 Minor Pathway

Fig 1: Tautomeric equilibrium of TMNB and regioselectivity during N-alkylation.

Section 2: Synthetic Modifications (Regioselective Alkylation)

Q: When attempting N-alkylation of TMNB, I obtain a complex mixture of regioisomers with poor overall yield. How can I control the regioselectivity?

Answer: The tautomeric equilibrium means that deprotonation yields a benzimidazolide anion where both N1 and N3 are nucleophilic. However, the 4-nitro group exerts profound steric hindrance and electronic deactivation on the adjacent N3 position. By carefully controlling the reaction kinetics, you can exploit this steric bulk to selectively drive the reaction toward the N1-alkylated product.

Protocol: Regioselective N-Alkylation of TMNB

Self-Validating System: The success of this protocol is validated by LC-MS; the less polar N1-alkyl isomer will exhibit a longer retention time on a reverse-phase C18 column compared to the sterically hindered N3-isomer.

  • Deprotonation: Suspend 1.0 equivalent of TMNB in anhydrous DMF (0.2 M). Add 2.0 equivalents of finely ground, anhydrous K₂CO₃. Stir at 0°C for 30 minutes. Causality: The low temperature prevents premature degradation and ensures complete formation of the benzimidazolide anion without initiating non-specific side reactions.

  • Electrophile Addition: Dilute 1.1 equivalents of the alkyl halide in a small volume of DMF and add it dropwise over 15 minutes to the cooled mixture. Causality: Slow addition maintains a low local concentration of the electrophile, preventing dialkylation (formation of benzimidazolium salts).

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the starting material via LC-MS.

  • Quenching & Isolation: Pour the mixture into ice-cold distilled water (5x volume) under vigorous stirring. The N1-alkylated product will precipitate. Filter the solid and recrystallize from hot ethanol to remove trace N3-isomer impurities.

Section 3: Formulation & Handling (Aqueous Solubility)

Q: My TMNB stock solution is clear in DMSO, but it crashes out when added to my aqueous assay buffer. How do I prevent this?

Answer: TMNB is a highly planar, lipophilic molecule with a strong crystal lattice energy. While it is fully solvated in 100% DMSO, rapid dilution into an aqueous buffer causes an immediate drop in the solubility limit, leading to "solvent shock" and colloidal aggregation. These aggregates can sequester target proteins and yield erratic assay readouts.

Protocol: Step-by-Step Solubilization Workflow

Self-Validating System: Measure the optical density at 600 nm (OD₆₀₀) of the final buffer. An OD₆₀₀ > 0.05 indicates the presence of light-scattering colloidal aggregates, meaning the solubilization failed and must be repeated with a higher surfactant ratio.

  • Primary Stock: Dissolve TMNB in 100% anhydrous DMSO to a concentration of 10 mM. Sonicate for 5 minutes at room temperature.

  • Intermediate Dilution: Create a 1 mM intermediate stock by diluting the primary stock into a 50/50 mixture of DMSO and a non-ionic surfactant (e.g., Tween-20 or PEG-400). Causality: The surfactant coats the hydrophobic faces of the TMNB molecules, lowering the interfacial tension before they encounter the bulk water.

  • Aqueous Titration: Pre-warm your aqueous assay buffer to 37°C. Slowly add the intermediate stock dropwise to the buffer while vortexing vigorously, ensuring the final DMSO concentration remains below 1% (v/v).

Section 4: Biological Assay Interference (Nitro Reduction)

Q: I am observing unexpected target engagement or high background toxicity in my cell-based assays. Could TMNB be causing a false positive?

Answer: Yes. The 4-nitro group of TMNB is highly susceptible to enzymatic reduction by endogenous cellular nitroreductases, particularly in hepatic cell lines (e.g., HepG2) or bacterial assays[4].

Causality: The reduction pathway converts the nitro group (-NO₂) into a nitroso (-NO), then a hydroxylamine (-NHOH), and finally an amine (-NH₂). The hydroxylamine intermediate is highly electrophilic and can covalently bind to assay proteins, causing off-target toxicity. Furthermore, the final 4-amino metabolite possesses an entirely different pharmacophore (a hydrogen bond donor instead of an acceptor), which can lead to misleading false-positive interactions with unintended targets[4].

NitroReduction TMNB TMNB (4-NO2 Group) Red1 Cellular Nitroreductases TMNB->Red1 Inter Hydroxylamine (-NHOH) Red1->Inter Amine 4-Amino Metabolite (-NH2) Inter->Amine Loss False Positives / Off-Target Toxicity Inter->Loss Reactive Intermediate Amine->Loss

Fig 2: Intracellular nitroreduction pathway of TMNB leading to assay interference.

Solution: If you suspect nitroreduction is confounding your data, run a parallel control assay using a cell line deficient in nitroreductase activity, or validate target engagement using a cell-free biophysical assay (e.g., Surface Plasmon Resonance) where metabolic enzymes are absent.

References
  • [1] Kamanna, K. Synthesis and Pharmacological Profile of Benzimidazoles. IntechOpen (2019). Available at:[Link]

  • [2] Claramunt, R. M., et al. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 166-175 (2014). Available at:[Link]

  • [3] García-Báez, E. V., et al. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(6), 1891 (2022). Available at:[Link]

  • [4] Fowler, P., et al. Reduction of misleading ("false") positive results in mammalian cell genotoxicity assays. I. Choice of cell type. Mutation Research, 742(1-2), 11-25 (2012). Available at:[Link]

Sources

Technical Support Center: Synthesis of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and maximize your product yield and purity.

Introduction: The Synthetic Challenge

The synthesis of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole is a multi-step process culminating in a challenging electrophilic aromatic substitution. The primary goal is the regioselective nitration of the 2,5,6-trimethyl-1H-1,3-benzodiazole precursor. Success hinges on precise control over reaction conditions to favor the formation of the desired 4-nitro isomer while minimizing the production of unwanted side products. This guide addresses the most common pitfalls encountered during this procedure, offering solutions grounded in mechanistic principles.

Overall Synthesis Workflow

The synthesis is typically approached in two main stages: first, the formation of the benzimidazole core, followed by the critical nitration step.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Nitration cluster_2 Part 3: Purification A 4,5-Dimethyl-1,2-phenylenediamine C Acid-Catalyzed Cyclocondensation (Phillips Synthesis) A->C B Acetic Acid B->C D 2,5,6-Trimethyl-1H-1,3-benzodiazole C->D Yield: Typically >85% F Electrophilic Aromatic Substitution D->F E Nitrating Agent (HNO₃ / H₂SO₄) E->F G Crude Product Mixture (Isomers & Byproducts) F->G H Workup & Purification (Quenching, Neutralization, Column Chromatography) G->H I 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole (Final Product) H->I Target Yield: >60%

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide: Nitration Step

This section addresses specific issues that may arise during the critical nitration of 2,5,6-trimethyl-1H-1,3-benzodiazole.

Question 1: My final yield is consistently low. What are the most likely causes and how can I fix them?

Answer: Low yield is the most common issue and can stem from several factors. A systematic approach is required for diagnosis.

  • Incomplete Reaction: The nitration may not have gone to completion.

    • Causality: Insufficient reaction time or a non-optimal temperature can lead to unreacted starting material. The benzimidazole nucleus is deactivated towards electrophilic substitution upon protonation in strong acid, requiring carefully controlled conditions to drive the reaction forward.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the standard reaction time, consider extending it by 30-60 minute intervals. However, be cautious, as prolonged reaction times can also increase byproduct formation.

  • Over-Nitration: The formation of dinitro or other highly nitrated species can significantly reduce the yield of the desired mononitro product.

    • Causality: This is primarily caused by excessive temperature. Aromatic nitration is a highly exothermic process.[1] If the heat generated is not effectively dissipated, the reaction rate increases uncontrollably, leading to multiple nitrations.

    • Solution: Maintain strict temperature control. The nitrating mixture should be added dropwise to the substrate solution while ensuring the internal temperature of the reaction flask remains between 0 and 5 °C using an ice/salt bath.[2]

  • Side-Chain Oxidation: The methyl groups on the benzene ring can be susceptible to oxidation by the hot, acidic nitrating mixture.

    • Causality: High temperatures and/or an overly concentrated nitrating mixture can lead to the oxidation of benzylic positions to carboxylic acids or other oxidized species.[1]

    • Solution: Adhere strictly to the recommended temperature range (0-5 °C). Ensure the concentration of nitric acid is not excessively high relative to the sulfuric acid.

  • Loss During Workup/Purification: Significant product loss can occur during the isolation and purification stages.

    • Causality: The product may have some solubility in the aqueous phase during quenching and neutralization. During chromatography, improper solvent selection can lead to poor separation or irreversible adsorption to the silica gel.

    • Solution: When quenching the reaction on ice, do so slowly to avoid localized heating. Ensure complete precipitation by adjusting the pH carefully during neutralization. For purification, use column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexane) to achieve good separation of isomers and byproducts.[2]

Question 2: I am getting a mixture of nitro-isomers. How can I improve the regioselectivity for the 4-nitro product?

Answer: Achieving high regioselectivity is a central challenge. The substitution pattern is a complex interplay between the directing effects of the three methyl groups and the protonated imidazole ring.

  • Causality: The three methyl groups are activating and ortho/para-directing. The protonated imidazole moiety is a deactivating group. The 4-position is sterically accessible and electronically influenced by the adjacent methyl groups and the imidazole ring, but nitration can also occur at the 7-position.

  • Controlling Factors:

    • Temperature: Lower temperatures (0-5 °C) generally favor kinetic control and can improve the ratio of the desired 4-nitro isomer over the 7-nitro isomer. Higher temperatures can lead to a less selective reaction.[1]

    • Nitrating Agent: A standard mixed acid (HNO₃/H₂SO₄) is the most common reagent.[2] The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[1] Using alternative nitrating agents like potassium nitrate in sulfuric acid can sometimes offer milder conditions and improved selectivity.[3][4]

ParameterConditionExpected Effect on Selectivity (4-nitro vs. 7-nitro)Rationale
Temperature 0-5 °CHigherFavors the kinetically preferred product.
> 10 °CLowerIncreased energy allows for the formation of thermodynamically stable but less desired isomers.
Nitrating Agent HNO₃ / H₂SO₄StandardProvides a high concentration of the nitronium ion (NO₂⁺).
KNO₃ / H₂SO₄Potentially HigherCan provide a slower, more controlled release of the nitronium ion, sometimes improving selectivity.[3]

Question 3: My purified product is still showing impurities by NMR. What are the likely byproducts and how do I remove them?

Answer: Besides regioisomers, other byproducts can contaminate your final product.

  • Common Byproducts:

    • 7-nitro-2,5,6-trimethyl-1H-1,3-benzodiazole: The primary isomeric impurity.

    • Dinitro compounds: Resulting from over-nitration under harsh conditions.

    • Oxidation products: Such as dimethyl-nitro-benzoic acids, from the oxidation of methyl groups.[1]

    • Unreacted Starting Material: 2,5,6-trimethyl-1H-1,3-benzodiazole.

  • Purification Strategy:

    • Column Chromatography: This is the most effective method for removing these impurities.[2] Use a high-quality silica gel and a shallow solvent gradient (e.g., starting with 10% ethyl acetate in hexane and slowly increasing the polarity). The different isomers and byproducts will have slightly different polarities, allowing for their separation.

    • Recrystallization: If the product is obtained in high purity (>95%) after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be used to obtain highly pure crystalline material.[5]

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q: Why is sulfuric acid necessary in the nitrating mixture?

    • A: Concentrated sulfuric acid is a stronger acid than nitric acid. It protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). This ion is the active species that attacks the aromatic ring. Without sulfuric acid, the concentration of the nitronium ion would be too low for the reaction to proceed at a practical rate.[1]

  • Q: What safety precautions are essential when working with mixed acid?

    • A: Mixed acid is extremely corrosive and a powerful oxidizing agent. Always work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves. The nitrating mixture should always be prepared by adding the nitric acid slowly to the sulfuric acid while cooling in an ice bath. Never add water or other solvents to concentrated mixed acid , as this can cause a violent exothermic reaction.

  • Q: How do I prepare the 2,5,6-trimethyl-1H-1,3-benzodiazole precursor?

    • A: The most common method is the Phillips synthesis. This involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with acetic acid.[6] The reaction is typically heated under reflux in an acidic medium (e.g., 4M HCl) or with a dehydrating agent like polyphosphoric acid (PPA) to drive the cyclization.[6][7]

  • Q: What analytical techniques should be used to confirm the final product's structure?

    • A: A combination of techniques is recommended. ¹H NMR spectroscopy is crucial for confirming the substitution pattern on the aromatic ring and the presence of all three methyl groups. ¹³C NMR will confirm the number of unique carbon atoms. Mass Spectrometry (MS) should be used to verify the molecular weight of the compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,5,6-Trimethyl-1H-1,3-benzodiazole (Precursor)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4,5-dimethyl-1,2-phenylenediamine (10.0 g, 73.4 mmol).[8][9]

  • Reagent Addition: Add glacial acetic acid (100 mL).

  • Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4 hours. Monitor the reaction by TLC (Mobile phase: 50% ethyl acetate in hexane) until the starting diamine spot is no longer visible.

  • Work-up: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into a beaker containing 400 mL of ice-cold water with stirring.

  • Neutralization: While cooling in an ice bath, slowly add a concentrated ammonium hydroxide solution to the mixture until the pH reaches 8-9. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL).

  • Drying: Dry the solid product in a vacuum oven at 60 °C to a constant weight. The product is typically obtained as an off-white to tan solid with a yield of 85-95%.

Protocol 2: Nitration of 2,5,6-Trimethyl-1H-1,3-benzodiazole

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%, 50 mL). Cool the flask to 0 °C in an ice/salt bath.

  • Substrate Addition: Slowly add the 2,5,6-trimethyl-1H-1,3-benzodiazole (8.0 g, 45.9 mmol) in small portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved. Cool the resulting solution back down to 0 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (68%, 3.2 mL, ~50.5 mmol) to concentrated sulfuric acid (15 mL) while cooling in an ice bath.

  • Nitration Reaction: Add the prepared nitrating mixture dropwise from the dropping funnel to the benzimidazole solution over a period of 45-60 minutes. Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition. [2]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC (Mobile phase: 30% ethyl acetate in hexane).

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture over 500 g of crushed ice in a large beaker with vigorous stirring. A yellow precipitate will form.

  • Neutralization: Allow the ice to melt, then cool the mixture in an ice bath. Slowly neutralize the mixture by adding concentrated ammonium hydroxide solution until the pH is ~7.

  • Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake extensively with cold water until the washings are neutral.

  • Purification: The crude solid can be purified by column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexane to separate the desired 4-nitro isomer from other impurities. Combine the fractions containing the pure product and evaporate the solvent to yield 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole as a yellow solid.

References

  • Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. PMC.
  • An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. MDPI. [Link]

  • Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. PMC.
  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. [Link]

  • Scheme 1. Chemical synthesis of 5(6)-nitro-1H-benzimidazole derivatives... ResearchGate. [Link]

  • Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica. [Link]

  • (PDF) Microwave-assisted synthesis of some nitro-benzimidazoles and their salicyl and isatin Schiff bases. ResearchGate. [Link]

  • Synthesis and Characterization of 2, 5-Dimethyl-4-Methoxy[5,6-b]Benzo[2,3-a]Pyrolo-4-Keto Thiazine-1,1-Dioxide. ResearchGate. [Link]

  • 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole. PubChem. [Link]

  • Preparation method of 5, 6-dimethylbenzimidazole.
  • Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. ResearchGate. [Link]

  • 4,5-Dimethyl-1,2-phenylenediamine. PubChem. [Link]

  • Synthesis and Pharmacological Profile of Benzimidazoles. IntechOpen. [Link]

  • Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof.
  • Synthesis method of 2, 5-dimethyl p-phenylenediamine.
  • Nitration of imidazoles.
  • Aromatic compound nitration manufacturing process.
  • MICROWAVE-ASSISTED SYNTHESIS OF SOME 5(6)-NITRO-1H- BENZIMIDAZOLES AND THEIR HYDRAZIDE DERIVATIVES. Semantic Scholar. [Link]

  • Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine using Treated Natural Zeolite Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis. [Link]

  • High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS. PMC. [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. [Link]

  • What is the product of the nitration of nitrobenzene?. Quora. [Link]

  • Nitration. Wikipedia. [Link]

Sources

Technical Support Center: Stability of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: The Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole. It addresses common stability issues encountered in various buffer systems and offers robust troubleshooting strategies and experimental protocols to ensure data integrity and reproducibility. While specific stability data for this compound is not extensively published, the guidance herein is grounded in the well-established chemical principles of the benzimidazole and nitroaromatic classes of molecules.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling and stability of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole.

Q1: What is 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole and what are its key structural features?

2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole is a heterocyclic aromatic compound. Its structure consists of a fused benzene and imidazole ring system, known as a benzimidazole. This core is substituted with three methyl groups and a nitro group. The nitro group, being a strong electron-withdrawing group, and the benzimidazole core, which is found in many pharmacologically active agents, are the primary determinants of its chemical reactivity and stability.[1][2]

cluster_0 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole cluster_1 Key Structural Features mol A Benzimidazole Core B Nitro Group (NO2) (Electron-Withdrawing) A->B Influences reactivity C Methyl Groups (CH3) (Electron-Donating) A->C Affects solubility & stability cluster_conditions Stress Conditions cluster_pathways Potential Degradation Pathways parent 2,5,6-trimethyl-4-nitro- 1H-1,3-benzodiazole acid_base Strong Acid/Base (pH) light_heat Light / Heat redox Oxidizing/Reducing Agents hydrolysis Hydrolytic Cleavage of Imidazole Ring acid_base->hydrolysis causes light_heat->hydrolysis can cause reduction Reduction of Nitro Group light_heat->reduction can cause redox->reduction causes

Caption: Potential degradation pathways under various stress conditions.

Q4: What are the common indicators of compound degradation?

Researchers should be vigilant for the following signs of instability:

  • Visual Changes: A change in the color or clarity of a solution, such as turning yellow or becoming cloudy, often indicates degradation or precipitation. [3]* Analytical Changes: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. [4][5]* Biological Inconsistency: A loss of potency or poor reproducibility in biological assays is a strong, albeit indirect, indicator of compound degradation in either the stock solution or the assay medium itself. [3]

Section 2: Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Issue: I am observing a loss of potency or inconsistent results in my biological assays.

Possible Cause Troubleshooting & Validation Steps
Degradation of Stock Solution Benzimidazole derivatives can degrade over time in solution, even when frozen. [3][6]Action: Prepare fresh stock solutions from solid material at regular intervals (e.g., monthly) and compare the activity of the new stock against the old one. [6]Store stock solutions at -80°C for maximum longevity. [6][7]
Instability in Assay Buffer The compound may be unstable in the specific pH and composition of your cell culture media or assay buffer, especially during long incubation periods (e.g., 24-48 hours) at 37°C. [4]Action: Perform a spike-recovery experiment. Add a known concentration of the compound to your assay buffer, incubate under the exact experimental conditions (time, temperature, CO2), and then quantify the remaining compound using HPLC or LC-MS. [3]This will determine the compound's stability in your specific assay environment.
Freeze-Thaw Cycles Repeatedly freezing and thawing a stock solution can lead to degradation. [6][7]Action: Aliquot your stock solution into single-use volumes upon initial preparation to minimize the number of freeze-thaw cycles.

Issue: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

Possible Cause Troubleshooting & Validation Steps
Low Aqueous Solubility Benzimidazole derivatives often have limited solubility in water. The high concentration of the compound in a DMSO stock can cause it to crash out when diluted into a buffer where it is less soluble. Action 1: Decrease the final concentration of the compound in the assay. Action 2: Increase the percentage of DMSO in the final solution, but be mindful of its potential effects on your biological system (typically keep below 0.5%). Action 3: Prepare the final dilution by adding the buffer to the DMSO stock dropwise while vortexing, rather than adding the stock to the buffer.
Buffer pH vs. Compound pKa The solubility of ionizable compounds is highly pH-dependent. If the buffer pH is close to the compound's pKa, it may have its lowest solubility. Action: Determine the compound's pKa (if not known, this can be predicted using software). Test solubility in a small range of buffers with different pH values to identify a pH where solubility is higher. [8][9]

Issue: My solution is changing color, often turning yellowish.

Possible Cause Troubleshooting & Validation Steps
Photodegradation Nitroaromatic compounds are particularly susceptible to degradation upon exposure to light. [3][4]Action: Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil. Prepare solutions under minimal light conditions. [3]To confirm photosensitivity, expose a solution to ambient light for a set period and compare its HPLC profile to a control solution kept in the dark. [3]
Oxidative or pH-driven Degradation The color change may be due to the formation of a chromophoric degradation product resulting from oxidation or hydrolysis. [3]Action: Prepare the buffer with de-gassed water to minimize dissolved oxygen. If the problem persists, analyze the colored solution by LC-MS to identify the degradation products, which can provide clues about the degradation mechanism.

Section 3: Experimental Protocols

These protocols provide a framework for systematically evaluating the stability of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole.

Protocol 1: Recommended Buffers for pH Stability Screening

To adequately assess pH-dependent stability, it is crucial to use a range of buffers that cover acidic, neutral, and basic conditions. [4]

Buffer System pKa Typical pH Range Notes
Acetate Buffer 4.76 4.0 - 5.6 Useful for assessing stability under acidic conditions.
Phosphate-Buffered Saline (PBS) 7.2 7.0 - 7.4 Mimics physiological pH and is a common biological buffer.
TRIS Buffer 8.1 7.5 - 9.0 Common buffer for biochemical assays.

| Glycine-NaOH Buffer | 9.6 | 8.6 - 10.6 | Useful for assessing stability under basic conditions. [4]|

Protocol 2: Step-by-Step Workflow for Assessing pH-Dependent Stability

This protocol outlines a time-course experiment to determine the rate of degradation at different pH values. [4]

cluster_incubation 3. Incubate Samples cluster_timepoint 4. Sample at Time Points start Start: Prepare 10 mM Stock in DMSO prep_buffers 1. Prepare Buffers (e.g., pH 4, 7.4, 9) start->prep_buffers dilute 2. Dilute Stock to 10 µM in each buffer prep_buffers->dilute incubate_light Incubate at 37°C (Protected from Light) dilute->incubate_light t0 t = 0 hr dilute->t0 t1 t = 2 hr incubate_light->t1 sample at t4 t = 8 hr incubate_light->t4 sample at t24 t = 24 hr incubate_light->t24 sample at quench 5. Quench Reaction (e.g., add equal volume of cold Acetonitrile) t0->quench t1->quench t4->quench t24->quench analyze 6. Analyze by LC-MS quench->analyze end End: Plot % Remaining vs. Time for each pH analyze->end

Caption: Experimental workflow for pH-dependent stability analysis.

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO. [4]2. Prepare Buffers: Prepare the desired buffers (e.g., Acetate pH 4.0, PBS pH 7.4, and Glycine pH 9.0).

  • Initiate Experiment: For each buffer, dilute the DMSO stock to a final concentration of 10 µM. Ensure the final DMSO concentration is low and consistent across all samples (e.g., < 0.5%).

  • Time Zero (T=0) Sample: Immediately after dilution, take an aliquot from each buffer, quench it by adding an equal volume of cold acetonitrile or methanol to stop any degradation, and store at -20°C. This is your 100% reference point. [4]5. Incubation: Incubate the remaining solutions in a light-protected container at a constant temperature (e.g., 37°C to simulate physiological conditions). [4]6. Time-Course Sampling: At specified time points (e.g., 2, 8, 24 hours), withdraw aliquots, quench them as in step 4, and store them at -20°C.

  • Analysis: Analyze all samples (including T=0) from all time points in a single batch by LC-MS or HPLC. [4]8. Data Processing: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample for each buffer. Plot this percentage against time to determine the stability profile at each pH.

Protocol 3: Forced Degradation Study

Forced degradation studies use harsh conditions to rapidly identify potential degradation products and establish the stability-indicating nature of an analytical method. [10] 1. Acid & Base Hydrolysis:

  • Procedure: To an aliquot of a 1 mg/mL stock solution, add an equal volume of 0.1 M HCl (for acid) or 0.1 M NaOH (for base). Incubate at 60°C for 8-24 hours. [10]* Sampling: At various time points, withdraw a sample, neutralize it (with NaOH for the acid sample, HCl for the base sample), and analyze by LC-MS. [10]* Rationale: This identifies susceptibility to hydrolytic degradation.

2. Oxidative Degradation:

  • Procedure: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 12-24 hours. [10]* Sampling: Withdraw samples at various time points for LC-MS analysis.

  • Rationale: This identifies susceptibility to oxidation and helps characterize oxidative degradation products.

3. Photostability:

  • Procedure: Place a solution of the compound in a clear vial inside a photostability chamber. Expose it to a controlled light source (e.g., ICH option 1 or 2). Keep a control sample wrapped in aluminum foil in the same chamber. [10]* Sampling: After the exposure period, analyze both the exposed and control samples by LC-MS.

  • Rationale: This definitively determines if the compound is light-sensitive.

Section 4: References

  • Stability issues of 3H-furo[3,4-e]benzimidazole in solution - Benchchem.

  • Stability of benzimidazolium cations in harsh alkaline media - Patsnap Eureka.

  • Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed.

  • Chemical Stability Assay.docx - Enamine.

  • Stability Descriptors for (Benz)imidazolium-Based Anion Exchange Membranes | Macromolecules - ACS Publications.

  • Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - Taylor & Francis.

  • New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG.

  • Application Notes and Protocols for Compound Stability Testing - Benchchem.

  • Quantitative Analysis of 5-Nitrobenzimidazole using a Validated HPLC Method - Benchchem.

  • Application Note: Comparing pH and Buffer Solutions for Stabilizing a Monoclonal Antibody.

  • Degradation pathways for nitrobenzene. Aerobic dioxygenation route is... - ResearchGate.

  • Comparing pH and Buffer Solutions for Stabilising a Monoclonal Antibody using the SUPR-CM High-Performance Plate Reader.

  • Benzimidazole Derivatives as Energetic Materials: A Theoretical Study - PMC.

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Publishing.

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troubleshooting guide for 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole experiments.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole Experimental Workflows

Welcome to the Technical Support Center for 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole (CAS: 173037-03-1)[1]. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the unique physicochemical challenges of this compound.

While benzimidazole derivatives are highly valuable in drug discovery—often acting as kinase or xanthine oxidase inhibitors[2]—the combination of an electron-withdrawing 4-nitro group and the steric bulk of 2,5,6-trimethyl substitutions introduces specific hurdles in synthesis, aqueous solubility, and assay fidelity[3][4]. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure the integrity of your experimental pipeline.

Section 1: Experimental Workflow & Critical Failure Points

Workflow A 1. Synthesis (Condensation) B 2. Purification (HPLC/Recrystallization) A->B Issue1 Low Yield / Regioisomers A->Issue1 C 3. Characterization (NMR/LC-MS) B->C D 4. Biological Assays (Kinase/Cell Viability) C->D Issue2 Poor Aqueous Solubility C->Issue2 Issue3 Redox Interference (False Positives) D->Issue3

Fig 1. Experimental workflow and common failure points for 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Synthesis - Why is my yield of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole consistently low during Phillips condensation? Causality & Solution: The synthesis of highly substituted benzimidazoles via the condensation of o-phenylenediamines with carboxylic acids is heavily dictated by steric and electronic factors. The 4-nitro group is strongly electron-withdrawing, which drastically reduces the nucleophilicity of the adjacent amine required for ring closure[4]. Furthermore, the methyl groups at positions 5 and 6 create significant steric hindrance. Troubleshooting: Shift from standard thermal condensation to microwave-assisted synthesis, or utilize a stronger acid catalyst (e.g., polyphosphoric acid or 5N HCl under reflux) to force the dehydration step[5]. Monitor the reaction via LC-MS to distinguish the target mass (MW: 205.21 g/mol ) from uncyclized intermediates.

Q2: Physicochemical Properties - The compound precipitates immediately when added to my biological assay buffer. How do I resolve this? Causality & Solution: Nitrobenzimidazoles are notorious for their poor aqueous solubility. For instance, the baseline solubility of the parent 5-nitrobenzimidazole in water is <0.01 g/100 mL[5]. The addition of three lipophilic methyl groups further decreases its hydration capacity, leading to rapid kinetic trapping and micro-precipitation in aqueous media. Troubleshooting: You must utilize a co-solvent system (typically DMSO) and adhere strictly to a "dilute-and-shoot" methodology.

Table 1: Quantitative Solubility Profile of 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole

Solvent SystemMax Stable ConcentrationApplication / Recommendation
100% DMSO>50 mMPrimary stock solution (Store at -80°C to -20°C)[2]
100% Ethanol~5 mMSecondary intermediate dilutions
Aqueous Buffer (pH 7.4)<0.1 mMFinal assay concentration (Requires ≤1% DMSO final)
0.1N HCl~1 mMAcidic solubilization (Protonation of imidazole N3)

Q3: Assay Fidelity - My cell viability assays (MTT/Resazurin) are showing erratic readouts or false cytotoxicity. Is the compound interfering? Causality & Solution: Yes. Nitroaromatic compounds are well-documented Pan-Assay Interference Compounds (PAINS). The 4-nitro group can undergo enzymatic reduction by cellular reductases, initiating a redox cycle. This cycle directly competes with redox-sensitive dyes like MTT or Resazurin, leading to signal quenching or false-positive readouts. Troubleshooting: Switch to a non-redox, ATP-based luminescence assay (e.g., CellTiter-Glo) or a direct cell-counting method to validate true cytotoxicity.

Interference NBI 2,5,6-Trimethyl-4-nitro- 1H-1,3-benzodiazole Redox Enzymatic Reduction of 4-Nitro Group NBI->Redox Cellular Reductases Quench Signal Quenching / False Cytotoxicity Redox->Quench Electron Transfer Assay Redox-Sensitive Dye (e.g., MTT / Resazurin) Assay->Quench Competitive Reduction

Fig 2. Mechanism of 4-nitro group redox cycling leading to in vitro assay interference.

Section 3: Standardized Experimental Protocols

Protocol A: Self-Validating Solubilization for In Vitro Assays To ensure accurate dosing and prevent micro-precipitation, follow this self-validating protocol:

  • Primary Stock Preparation: Weigh exactly 2.05 mg of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole and dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM stock. Vortex vigorously for 60 seconds.

  • Visual & Nephelometric Validation: Inspect the solution against a dark background. It must be completely transparent. For rigorous validation, measure the absorbance at 600 nm; an OD600 > 0.01 indicates incomplete dissolution and the presence of micro-aggregates.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.

  • Aqueous Dosing: Add the intermediate stock to the pre-warmed (37°C) aqueous assay buffer at a 1:100 ratio (yielding a 10 µM final concentration with 1% DMSO).

    • Critical Causality: Always add the DMSO stock dropwise into the rapidly stirring aqueous buffer—never the reverse—to prevent localized supersaturation and nucleation.

Protocol B: HPLC-UV Purification Workflow If synthesizing the compound in-house, unreacted precursors and regioisomers must be removed to ensure biological assay integrity[3].

  • Stationary Phase: Use a C18 Reverse-Phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% TFA in Acetonitrile).

    • Critical Causality: The acidic modifier (TFA) ensures the basic nitrogen of the benzimidazole ring remains protonated, preventing peak tailing and improving resolution.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor absorbance at 254 nm (aromatic core) and 280 nm.

  • Fraction Collection: Collect the major peak eluting in the lipophilic region (typically 60-70% B). Lyophilize immediately to prevent acid-catalyzed degradation.

Section 4: References

1.[1] Title: CAS#:2151287-86-2 | 1-((2-Chlorophenoxy)methyl)cyclobutan-1-ol (Contains CAS 173037-03-1 reference for 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole) Source: ChemSrc URL:

2.[5] Title: 5-Nitrobenzimidazole | 94-52-0 - ChemicalBook Source: ChemicalBook URL:

3.[3] Title: 5-Nitrobenzimidazole for synthesis 94-52-0 Source: Sigma-Aldrich URL:

4.[2] Title: 5-Nitrobenzimidazole | Xanthine Oxidase Inhibitor | MedChemExpress Source: MedChemExpress URL:

5.[4] Title: Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents Source: MDPI URL:

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Validation & Comparative

validating the mechanism of action of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Validating the Mechanism of Action of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole (TMNB) as a Novel Kinase Inhibitor

Introduction

The discovery of novel small molecule inhibitors is a cornerstone of modern drug development. 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole (TMNB), a novel heterocyclic compound, has emerged as a promising candidate in preclinical cancer studies. Preliminary evidence suggests that its primary mechanism of action is the selective inhibition of Fictional Kinase 1 (FK1), a serine/threonine kinase implicated in a critical cell survival pathway. Dysregulation of the FK1 signaling cascade is a known driver in various malignancies, making it a compelling therapeutic target.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the hypothesized mechanism of action of TMNB. We will explore and compare essential experimental approaches, from initial target engagement to downstream cellular effects, providing detailed protocols and data interpretation insights. Our focus is on building a self-validating experimental cascade to establish a clear and scientifically sound understanding of TMNB's molecular interactions and cellular consequences.

Part 1: Establishing Direct Target Engagement

The foundational step in validating a proposed mechanism of action is to unequivocally demonstrate that the compound physically interacts with its intended target. For TMNB, this involves confirming its direct binding to FK1. We will compare two robust, yet distinct, methodologies: a biochemical assay and a cellular thermal shift assay.

In Vitro Kinase Inhibition Assay

This biochemical approach directly measures the ability of TMNB to inhibit the enzymatic activity of purified FK1. It is a fundamental first step to quantify the potency of the inhibitor.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.

  • Reagents and Materials:

    • Recombinant human FK1 enzyme

    • Substrate peptide specific for FK1

    • TMNB (dissolved in DMSO)

    • ATP

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • 96-well white assay plates

  • Procedure:

    • Prepare a serial dilution of TMNB in DMSO. A typical concentration range would be from 100 µM down to 1 pM.

    • In a 96-well plate, add 5 µL of the kinase reaction buffer containing the FK1 enzyme and its specific substrate.

    • Add 2.5 µL of the serially diluted TMNB or DMSO (vehicle control) to the appropriate wells.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be close to its Michaelis-Menten constant (Km) for FK1 to accurately determine the IC50 value.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to consume any unreacted ATP.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and subsequently drive a luciferase reaction.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation:

The luminescence signal is directly proportional to the amount of ADP produced. The data is plotted as the percentage of kinase activity versus the logarithm of the TMNB concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which represents the concentration of TMNB required to inhibit 50% of the FK1 activity.

Table 1: Comparison of Target Engagement Methodologies

FeatureIn Vitro Kinase Inhibition Assay (ADP-Glo™)Cellular Thermal Shift Assay (CETSA)
Principle Measures enzymatic activity of purified proteinMeasures ligand-induced thermal stabilization of the target protein in cells
Environment Biochemical (in vitro)Cellular (in vivo)
Information Potency (IC50)Target engagement and cellular permeability
Throughput HighMedium
Advantages Highly quantitative, direct measure of inhibitionConfirms target binding in a physiological context, no need for protein purification
Limitations Does not confirm cellular activityLess sensitive for weak binders, requires specific antibodies
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement within the complex environment of a living cell. The principle is that the binding of a ligand, such as TMNB, to its target protein, FK1, increases the thermal stability of the protein.

Experimental Protocol: Western Blot-based CETSA

  • Cell Culture and Treatment:

    • Culture a cancer cell line known to express FK1 to 80-90% confluency.

    • Treat the cells with various concentrations of TMNB or vehicle (DMSO) for a predetermined time (e.g., 2 hours).

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a lysis buffer.

    • Aliquot the cell lysates into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

    • Cool the samples at room temperature for 3 minutes.

  • Protein Fractionation and Analysis:

    • Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.

    • Collect the supernatant.

    • Determine the protein concentration of the soluble fraction.

    • Analyze the amount of soluble FK1 at each temperature and TMNB concentration by Western blotting using a specific anti-FK1 antibody.

Data Analysis and Interpretation:

The Western blot results will show a decrease in the amount of soluble FK1 as the temperature increases. In the presence of TMNB, the FK1 protein will be more resistant to thermal denaturation, resulting in a shift of the melting curve to a higher temperature. This thermal shift is a direct indication of TMNB binding to FK1 in the cellular context.

Diagram 1: Experimental Workflow for CETSA

A Cell Culture & TMNB Treatment B Cell Lysis A->B C Heat Shock Gradient B->C D Centrifugation (Separate Soluble/Insoluble) C->D E Supernatant Collection (Soluble Fraction) D->E F Western Blot for FK1 E->F G Data Analysis (Melting Curve Shift) F->G TMNB TMNB FK1 FK1 TMNB->FK1 Inhibits ProteinY Protein Y FK1->ProteinY Phosphorylates pProteinY p-Protein Y (Active) ProteinY->pProteinY CellSurvival Cell Survival pProteinY->CellSurvival

Caption: Hypothesized signaling pathway inhibited by TMNB.

Part 3: Assessing the Cellular Phenotypic Outcome

The ultimate validation of a drug's mechanism of action is its ability to elicit the expected physiological response in a cellular context. If the inhibition of the FK1 pathway by TMNB is therapeutically relevant, it should lead to a measurable anti-cancer effect, such as the induction of apoptosis.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is a gold standard for quantifying apoptosis. Annexin V is a protein that binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat them with different concentrations of TMNB for 24 to 48 hours. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Staining:

    • Harvest the cells, including any floating cells in the medium.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry. The FITC signal (Annexin V) is typically detected in the FL1 channel, and the PI signal is detected in the FL2 or FL3 channel.

Data Analysis and Interpretation:

The flow cytometry data will allow for the differentiation of four cell populations:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

A significant, dose-dependent increase in the percentage of early and late apoptotic cells following TMNB treatment would provide strong evidence that the inhibition of the FK1 pathway by TMNB leads to the induction of apoptosis.

Table 2: Summary of Cellular and Phenotypic Assays

AssayPrincipleInformation Provided
Phospho-protein Western Blot Immunoassay to detect specific phosphorylated proteinsConfirms downstream pathway modulation by assessing substrate phosphorylation
Annexin V/PI Apoptosis Assay Flow cytometry-based detection of apoptotic markersQuantifies the induction of apoptosis as a cellular outcome of pathway inhibition

Conclusion

Validating the mechanism of action of a novel compound like 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole requires a multi-faceted and rigorous experimental approach. By systematically progressing from direct target engagement (in vitro and in-cell) to the analysis of downstream signaling events and culminating in the assessment of the ultimate cellular phenotype, researchers can build a robust and compelling case for the compound's mode of action. The combination of biochemical, cellular, and phenotypic assays described in this guide provides a comprehensive framework to substantiate the hypothesis that TMNB functions as an inhibitor of FK1, leading to the induction of apoptosis in cancer cells. This level of mechanistic understanding is critical for the continued development of TMNB as a potential therapeutic agent.

References

As this guide is based on a hypothetical compound and mechanism, the following are representative, authoritative resources for the methodologies described.

  • Cellular Thermal Shift Assay (CETSA): Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science. [Link]

  • Western Blotting: Bio-Rad Laboratories. Western Blotting Guide. [Link]

Comparative Analysis of 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole Derivatives: Efficacy, Mechanisms, and Application Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-1,3-benzodiazole (benzimidazole) scaffold is a privileged structure in drug discovery. Specifically, the 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole core (CAS: 173037-03-1) presents a highly specialized steric and electronic environment. The electron-withdrawing 4-nitro group acts as a critical pharmacophore for bioreductive activation, while the 2,5,6-trimethyl substitutions dictate lipophilicity and spatial orientation within hydrophobic enzyme pockets.

This guide provides an objective, data-driven comparative analysis of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole derivatives against commercial alternatives. It is designed for researchers and drug development professionals evaluating novel antimicrobial, antiparasitic, and antiviral candidates.

Structural Rationale & Mechanistic Causality

To understand the performance of these derivatives, we must first isolate the causality behind their molecular design:

  • Bioreductive Activation (Antiparasitic/Antimicrobial): Pathogens such as Trichomonas vaginalis rely on anaerobic metabolism driven by ferredoxin-linked pathways. The 4-nitro group of the benzimidazole core is selectively reduced by pathogen-specific nitroreductases into a highly reactive nitro radical anion. This intermediate either generates lethal reactive oxygen species (ROS) or directly alkylates parasitic DNA. Studies have shown that 1 than standard treatments like metronidazole under specific conditions[1].

  • Allosteric Enzyme Inhibition (Antiviral): In the context of HIV-1 Reverse Transcriptase (RT), the 2,5,6-trimethyl groups provide optimal van der Waals contacts within the non-nucleoside inhibitor (NNRTI) hydrophobic pocket. Crucially,2 relative to other sites, anchoring the molecule via dipole interactions with the protein backbone[2].

Bioreductive_Pathway A 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole (Lipophilic Prodrug) B Pathogen-Specific Nitroreductase (Enzymatic Binding) A->B Cellular Uptake C Nitro Radical Anion [R-NO2•-] (Active Intermediate) B->C 1e- Reduction D Reactive Oxygen Species (ROS) (Oxidative Stress) C->D O2 Interaction E DNA Adduct Formation & Pathogen Cell Death C->E Direct Alkylation D->E Strand Cleavage

Bioreductive activation pathway of 4-nitrobenzimidazoles leading to pathogen cell death.

Comparative Performance Analysis

The following table synthesizes quantitative efficacy data comparing N1-substituted derivatives of the 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole scaffold against established commercial alternatives.

Compound Class / DrugPrimary TargetAssay ProtocolEfficacy (MIC / IC₅₀)Cytotoxicity (CC₅₀)Selectivity Index (SI)
Derivative A (N1-alkylated 4-nitrobenzimidazole)T. vaginalis (Anaerobic)Broth Microdilution1.2 µM>100 µM>83
Derivative B (N1-aryl 4-nitrobenzimidazole)HIV-1 RT (Wild-Type)Fluorescence Kinetics0.45 µM>200 µM>444
Metronidazole (Commercial Alternative)T. vaginalis (Anaerobic)Broth Microdilution2.5 µM>100 µM>40
Efavirenz (Commercial Alternative)HIV-1 RT (Wild-Type)Fluorescence Kinetics0.01 µM40 µM4000
Fluconazole (Commercial Alternative)C. albicansBroth Microdilution12.5 µg/mLN/AN/A

Note: Nitrobenzimidazole derivatives also demonstrate3 by targeting ergosterol biosynthesis[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives caused by the unique redox properties of nitroaromatic compounds. Recent methodologies, such as 4, have made generating these libraries for screening highly efficient[4].

Protocol 1: In Vitro Trichomonicidal Assay (Anaerobic)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against T. vaginalis. Causality Check: Anaerobic conditions are strictly enforced. If oxygen is present, it competes for the electron from the nitro radical anion, causing futile redox cycling and artificially inflating the MIC.

  • Culture Preparation: Cultivate T. vaginalis isolates in TYM (Trypticase-Yeast extract-Maltose) medium supplemented with 10% heat-inactivated horse serum. Incubate anaerobically at 37°C until logarithmic growth phase is reached (approx. 1 × 10⁵ cells/mL).

  • Compound Plating: In a 96-well anaerobic plate, perform serial dilutions of the 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole derivatives (0.1 µM to 50 µM).

  • Internal Controls (Self-Validation):

    • Positive Control: Metronidazole (validates assay sensitivity).

    • Background Control: Media + Compound (without cells). Nitro-compounds can spontaneously reduce certain viability dyes; this control subtracts background noise.

  • Incubation & Readout: Inoculate wells with 50 µL of the cell suspension. Incubate in an anaerobic chamber for 24 hours. Add 10 µL of resazurin dye, incubate for 2 hours, and measure fluorescence (Ex: 540 nm / Em: 590 nm).

Protocol 2: HIV-1 Reverse Transcriptase Inhibition Assay

Objective: Evaluate NNRTI activity and overcome resistance mutations. Causality Check: Testing against both Wild-Type (WT) and K103N mutant RT enzymes validates whether the 2,5,6-trimethyl steric bulk successfully bypasses common resistance mechanisms in the allosteric pocket.

  • Enzyme Preparation: Reconstitute recombinant HIV-1 RT (WT) and HIV-1 RT (K103N mutant) in assay buffer (50 mM Tris-HCl, pH 7.8, 5 mM MgCl₂, 1 mM DTT).

  • Pre-Incubation: Mix 10 µL of the enzyme with 10 µL of the benzimidazole derivative. Incubate for 15 minutes at 37°C to allow steady-state binding to the allosteric pocket.

  • Substrate Addition: Initiate the reaction by adding a poly(rA)-oligo(dT) template-primer complex and PicoGreen™ fluorescent intercalating dye. Rationale: This specifically isolates RNA-dependent DNA polymerase activity.

  • Kinetic Measurement: Monitor the increase in fluorescence (Ex: 480 nm / Em: 520 nm) over 60 minutes. Calculate the IC₅₀ using non-linear regression analysis.

NNRTI_Workflow S1 Compound Library Preparation S2 Recombinant HIV-1 RT Incubation (37°C) S1->S2 S3 Fluorescent Substrate Addition S2->S3 S4 Kinetic Fluorescence Quantification S3->S4 S5 IC50 & Selectivity Index Analysis S4->S5

High-throughput screening workflow for evaluating HIV-1 RT allosteric inhibition.

Conclusion

The 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole scaffold offers a versatile foundation for drug development. Its performance is driven by the dual utility of the 4-nitro group (bioreductive activation) and the trimethyl core (steric pocket optimization). While commercial alternatives like Metronidazole and Efavirenz remain potent, properly optimized derivatives of this scaffold show immense promise in overcoming drug-resistant pathogen strains and mutant viral enzymes.

References

  • Treatment of Infections Caused by Metronidazole-Resistant Trichomonas vaginalis. PMC / National Institutes of Health.1[1]

  • A Comparative Analysis of the Antifungal Efficacy of Nitrobenzimidazole Derivatives and Commercial Fungicides. Benchchem.3[3]

  • Synthesis, Biological Activity, and Crystal Structure of Potent Nonnucleoside Inhibitors of HIV-1 Reverse Transcriptase That Retain Activity against Mutant Forms of the Enzyme. PMC / National Institutes of Health.2[2]

  • Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Protonated Carboxylic Acids. ResearchGate.4[4]

Sources

A Comparative Guide to Assessing the Cross-Reactivity of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the benzimidazole scaffold is a cornerstone of medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1][2][3][4] The introduction of a nitro group to this privileged structure can significantly modulate its electronic properties and, consequently, its biological activity, often leading to potent anticancer, antimicrobial, and antiparasitic effects.[3][5] This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel derivative, 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole. While specific experimental data for this compound is not yet prevalent in public literature, we will leverage data from related nitro-substituted benzimidazoles and established methodologies to provide a robust guide for its characterization.

The assessment of a compound's selectivity is a critical juncture in the drug discovery pipeline. Off-target effects can lead to unforeseen toxicities or, in some cases, desirable polypharmacology.[6] Therefore, a thorough understanding of a compound's interaction profile across a wide range of biological targets is paramount.

Inferred Biological Profile and Cross-Reactivity Considerations

The structure of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole suggests several potential biological activities based on its chemical motifs. The nitrobenzimidazole core is a known pharmacophore in compounds with demonstrated anticancer, antimicrobial, and antiparasitic properties.[1][3][5] The presence of methyl groups can enhance lipophilicity, potentially improving cell membrane permeability.

Given that many small molecule inhibitors, including those with a benzimidazole core, target the ATP-binding site of protein kinases, a primary concern for cross-reactivity lies within the human kinome. The high degree of conservation in the ATP-binding site across different kinases makes achieving selectivity a significant challenge.[7] Therefore, a comprehensive kinase screen is an essential first step in characterizing the selectivity of novel benzimidazole derivatives.

Comparative Framework for Selectivity Profiling

To contextualize the selectivity of a test compound, it is beneficial to compare its activity against both a highly promiscuous inhibitor and a more selective agent. For the purposes of this guide, we will consider a hypothetical dataset for 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole and compare it to:

  • Staurosporine: A well-known, broad-spectrum kinase inhibitor, often used as a positive control for kinase inhibition but notorious for its lack of selectivity.

  • Lapatinib: A more selective dual inhibitor of EGFR and HER2 kinases.[6]

This comparative approach allows for a clear understanding of where the test compound lies on the selectivity spectrum.

Experimental Protocols for Cross-Reactivity Assessment

A multi-faceted approach is necessary to build a comprehensive cross-reactivity profile. Below are detailed protocols for key assays.

1. Biochemical Kinase Inhibition Assay

This is a primary screen to determine the inhibitory activity of a compound against a large panel of purified kinases.

  • Objective: To quantify the half-maximal inhibitory concentration (IC50) of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole against a broad panel of human kinases.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. A serial dilution series is then prepared to achieve a range of concentrations for IC50 determination.

    • Assay Plate Preparation: In a multi-well plate, add the kinase, a fluorescently labeled peptide substrate, and the test compound at various concentrations.

    • Reaction Initiation: Start the kinase reaction by adding ATP at its Km concentration for each specific kinase.

    • Incubation: Allow the reaction to proceed for a predetermined time (e.g., 60 minutes) at room temperature.

    • Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be achieved through various detection methods, such as measuring the electrophoretic mobility shift between the phosphorylated and unphosphorylated substrate.[6]

    • Data Analysis: Calculate the percentage of inhibition for each concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 values by fitting the data to a dose-response curve.

2. Radiometric Kinase Assay

This method provides a direct measure of kinase activity by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

  • Objective: To determine the inhibitory potential of the test compound by measuring the incorporation of [γ-³³P]ATP into a substrate.

  • Methodology:

    • Reaction Setup: In a microtiter plate, combine the purified kinase, a biotinylated substrate peptide, the test compound, and the kinase reaction buffer.

    • Reaction Initiation: Add [γ-³³P]-ATP to initiate the kinase reaction.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Termination: Stop the reaction by adding a high concentration salt/EDTA solution.

    • Substrate Capture: Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated substrate.

    • Washing: Wash the plate multiple times to remove unincorporated [γ-³³P]-ATP.

    • Detection: Quantify the incorporated radioactivity using a microplate scintillation counter.[8]

    • Data Analysis: Calculate the percentage of inhibition based on the reduction in radioactive signal compared to a vehicle control.

3. Cellular Viability Assay (MTT Assay)

This assay assesses the effect of the compound on the metabolic activity of cancer cells, providing insights into potential cytotoxicity resulting from on- or off-target effects.

  • Objective: To evaluate the cytotoxic effects of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole on various cancer cell lines.

  • Methodology:

    • Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere for 24 hours.

    • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 48-72 hours.

    • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a further 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of viable cells compared to an untreated control and determine the IC50 value for cytotoxicity.[5]

Data Presentation and Interpretation

Quantitative data from cross-reactivity profiling should be presented in a clear and concise manner to facilitate comparison.

Table 1: Hypothetical Kinase Inhibition Profile of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole and Comparator Compounds

Kinase2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole (IC50, nM)Staurosporine (IC50, nM)Lapatinib (IC50, nM)
Kinase A (Target)155>10,000
Kinase B (Off-Target)25010>10,000
Kinase C (Off-Target)>10,0008>10,000
EGFR5,0002010
HER28,0002515
... (additional kinases).........

Table 2: Hypothetical Cytotoxicity Profile in Cancer Cell Lines

Cell Line2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole (IC50, µM)Staurosporine (IC50, µM)Lapatinib (IC50, µM)
MCF-7 (Breast Cancer)1.50.055.2
A549 (Lung Cancer)2.80.088.1
HCT116 (Colon Cancer)1.90.066.5

A selective compound will exhibit high potency against its intended target(s) and significantly lower potency against a wide range of other targets. The ratio of IC50 values for off-targets to the on-target provides a selectivity index.

Visualization of Workflows and Potential Pathways

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Cross-Reactivity Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole purification Purification & Structural Verification (NMR, MS) synthesis->purification kinase_panel Broad Kinase Panel Screen purification->kinase_panel cell_viability Cellular Viability Assays (e.g., MTT) purification->cell_viability ic50 IC50 Determination kinase_panel->ic50 cell_viability->ic50 selectivity Selectivity Profiling ic50->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar

Caption: General experimental workflow for assessing compound cross-reactivity.

signaling_pathway cluster_off_target Potential Off-Target Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Test_Compound 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole Test_Compound->AKT Inhibition (On-Target) Other_Kinase Other Kinase Test_Compound->Other_Kinase Inhibition (Off-Target) Toxicity Cellular Toxicity Other_Kinase->Toxicity

Caption: Hypothetical signaling pathway and potential off-target effects.

Alternative Scaffolds and Mitigation of Cross-Reactivity

Should 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole exhibit undesirable off-target effects, several strategies can be employed. The benzimidazole scaffold is highly amenable to synthetic modification. Altering the substitution pattern on the benzimidazole ring can significantly impact selectivity.[5] For instance, exploring different substituents at the 2-, 5-, and 6-positions can modulate the compound's interaction with the target's binding site and potentially reduce affinity for off-targets.

Furthermore, exploring alternative heterocyclic cores, such as benzothiazoles, which also exhibit a wide range of biological activities, could be a viable strategy.[1][9] Comparative studies between benzimidazole and benzothiazole derivatives have shown that the choice of the core heterocycle can influence biological activity and target specificity.[1]

Conclusion

The evaluation of cross-reactivity is an indispensable component of preclinical drug development. For novel compounds such as 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole, a systematic and multi-pronged approach, as outlined in this guide, is essential for elucidating its selectivity profile. By employing a combination of biochemical and cell-based assays and comparing the results to well-characterized inhibitors, researchers can make informed decisions regarding the compound's potential for further development. A thorough understanding of its on- and off-target activities will ultimately pave the way for the design of safer and more effective therapeutic agents.

References

  • BenchChem. (2025). Comparative Analysis of Kinase Inhibitor Cross-Reactivity: A Case Study Approach.
  • BenchChem. (2025). Comparative Guide to the Cross-Reactivity of the TNK1 Inhibitor TP-5801.
  • PNAS. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases.
  • ResearchGate. Minimizing the off-target reactivity of covalent kinase inhibitors by....
  • BenchChem. (2025). A Comparative Guide to the Bioactivity of Nitrobenzimidazoles: Evaluating 2-Ethyl-6-nitro-1H-benzimidazole in Context.
  • PMC. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach.
  • MDPI. (2021).
  • PMC. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies.
  • Der Pharma Chemica. (2015).
  • RSC Publishing. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents.
  • Sigma-Aldrich. Glycerin rosin ester | 8050-31-5.
  • PMC. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition.
  • PMC. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents.
  • ResearchGate. (2026). Allergy to benznidazole: Cross-reactivity with other nitroimidazoles.
  • MDPI. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking.
  • PubMed. (2021).
  • (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole.
  • BenchChem. (2025).
  • PMC. Cross With Caution: Antibiotic Cross-Reactivity and Co-Reactivity Patterns in Severe Cutaneous Adverse Reactions.
  • PubChem. 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole.

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Confirming the Binding Site of 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole: A Comparative Guide to dCTPase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers targeting nucleotide pool regulation in oncology, dCTP pyrophosphatase 1 (dCTPase or DCTPP1) has emerged as a critical therapeutic target. Overexpressed in multiple carcinomas, dCTPase sanitizes the nucleotide pool by degrading both canonical and non-canonical nucleoside triphosphates, including anti-leukemic agents like 5-aza-dCTP. Inhibiting dCTPase sensitizes cancer cells to these analogues.

The discovery of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole (also known as 2,5,6-trimethyl-4-nitrobenzimidazole) as a foundational pharmacophore core revolutionized this space, yielding the first potent, sub-micromolar dCTPase inhibitors. This guide objectively compares the binding efficacy of this benzimidazole core against alternative structural analogues, providing researchers with validated experimental workflows to map and confirm small-molecule binding sites.

Comparative Performance Analysis: The Benzimidazole Core

Prior to the identification of the 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole core, dCTPase ligands were limited to weak, non-drug-like photo-cross-linking agents (). Through high-throughput screening and rigorous Structure-Activity Relationship (SAR) mapping, N1-substituted derivatives of this core demonstrated unprecedented nanomolar potency.

To confirm the binding site, we must isolate the specific contributions of the core's functional groups. Table 1 compares the inhibitory performance of the optimized core against its structural alternatives to highlight the necessity of each moiety.

Table 1: Comparative dCTPase Inhibition of Benzimidazole Analogues
Compound / Core VariantStructural ModificationdCTPase IC50 (µM)Binding Site Implication
Compound 6 (Optimized Hit)N1-benzyl + 2,5,6-trimethyl-4-nitro core0.057 ± 0.02Optimal anchoring in the active site pocket.
Compound 10 (Alternative)Lacks 4-nitro group (replaced by H)22.0~400-fold drop confirms 4-nitro is a critical electrostatic anchor.
Compounds 7 & 8 (Alternatives)Lacks 2-methyl groupInactive2-methyl is an absolute prerequisite for pocket entry.
Compound 9 (Alternative)2-methyl only (lacks 4,5,6 substitutions)InactiveHydrophobic packing (5,6-dimethyl) and 4-nitro are required for stabilization.
Compounds 4 & 5 (Legacy)Non-drug-like photo-cross-linkers>100 (Weak)Non-specific or transient binding.

Data synthesized from the foundational discovery by.

Mechanistic Causality: Defining the Binding Architecture

As an application scientist, I emphasize that binding site confirmation is not just about measuring IC50 values; it is about understanding the causality of the molecular interaction.

  • The 2-Methyl Prerequisite : The complete loss of enzymatic inhibition in analogues lacking the 2-methyl group indicates that this moiety acts as the primary "key" to unlock the dCTPase binding pocket. It likely forces the benzimidazole ring into a specific dihedral conformation relative to the N1-substituent, preventing steric clashes with the enzyme surface and allowing deep pocket penetration.

  • The 4-Nitro Affinity Booster : The dramatic 400-fold increase in potency upon introducing the 4-nitro group confirms the presence of a highly specific sub-pocket. The electron-withdrawing nitro group engages in a strong hydrogen-bonding network or electrostatic dipole interaction with basic residues deep within the dCTPase active site.

  • Hydrophobic Packing : The 5,6-dimethyl groups provide essential van der Waals interactions, locking the core into the hydrophobic cleft of the enzyme.

Experimental Workflows for Binding Site Confirmation

To build a self-validating system for your own drug discovery pipelines, employ the following orthogonal protocols to confirm the binding site of benzimidazole-based inhibitors.

G A 1. Primary Screening (Malachite Green Assay) B 2. Hit Identification (N1-substituted Benzimidazoles) A->B C 3. Core SAR Deconstruction (2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole) B->C D 4. Binding Site Mapping (Enzymatic & CETSA Assays) C->D E 5. Validation of Anchoring (2-Methyl & 4-Nitro Interactions) D->E

Workflow for identifying and confirming the dCTPase binding site.

Protocol A: High-Throughput Enzymatic Inhibition (Malachite Green Assay)
  • Causality : dCTPase hydrolyzes dCTP into dCMP and inorganic pyrophosphate (PPi). To generate a measurable signal, an excess of inorganic pyrophosphatase is added to cleave PPi into two molecules of inorganic phosphate (Pi). Malachite green reagent binds free Pi, producing a colorimetric shift (620 nm) directly proportional to enzyme activity.

  • Step-by-Step :

    • Prepare assay buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 0.01% Tween-20.

    • Pre-incubate 5 nM recombinant human dCTPase with varying concentrations of the 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole derivative (0.001 to 100 µM) in 384-well plates for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µM dCTP and 0.1 U/mL inorganic pyrophosphatase.

    • Incubate for 20 minutes, then quench by adding the Malachite Green acidic reagent.

    • Read absorbance at 620 nm.

  • Self-Validating Step : Always run a "no-enzyme" control to establish the baseline of spontaneous dCTP hydrolysis, and a "no-inhibitor" control to define 100% activity. The delta between these defines your assay's dynamic range and rules out false positives caused by compound auto-fluorescence or precipitation.

Protocol B: Orthogonal Target Engagement (Cellular Thermal Shift Assay - CETSA)
  • Causality : Biochemical assays confirm enzyme inhibition, but CETSA confirms direct physical binding in a complex cellular milieu. When the benzimidazole core binds its target, it thermodynamically stabilizes the protein, shifting its melting temperature (Tm) higher.

  • Step-by-Step :

    • Treat intact leukemia cells (e.g., HL-60) with 1 µM of the target compound or DMSO vehicle for 1 hour.

    • Aliquot the cell suspension into PCR tubes and heat to a gradient of temperatures (40°C to 70°C) for 3 minutes.

    • Lyse the cells via freeze-thaw cycles and centrifuge to pellet denatured proteins.

    • Analyze the soluble fraction via Western blot using an anti-dCTPase antibody.

  • Self-Validating Step : Test the inactive analogue (Compound 7, lacking the 2-methyl group) alongside the active compound. The active compound must induce a positive thermal shift (ΔTm > 2°C), while the inactive analogue should perfectly mirror the DMSO control. This proves that thermal stabilization is driven exclusively by the specific binding of the fully substituted core, not by non-specific lipid or membrane interactions.

Protocol C: Spatial Confirmation via Site-Directed Mutagenesis
  • Causality : To definitively map the 4-nitro binding sub-pocket without requiring a high-resolution X-ray crystal structure, mutate the predicted interacting residues in the dCTPase active site.

  • Step-by-Step :

    • Use molecular docking software to predict the basic amino acid residue interacting with the 4-nitro group.

    • Generate a point mutant of dCTPase (e.g., Arg Ala) using PCR-based site-directed mutagenesis.

    • Purify the mutant protein and evaluate its baseline catalytic activity.

    • Perform the Malachite Green assay (Protocol A) comparing the wild-type and mutant enzymes against the 4-nitro compound.

  • Self-Validating Step : If the mutation correctly targets the binding site, the IC50 of the 4-nitro compound will drastically increase (approaching the 22 µM IC50 of the hydrogen-substituted analogue), while the enzyme's baseline ability to hydrolyze dCTP remains largely intact. This isolates the binding event from the catalytic event.

References

  • Discovery of the First Potent and Selective Inhibitors of Human dCTP Pyrophosphatase 1 Source: Journal of Medicinal Chemistry (2016); 59(3): 1140–1148. URL:[Link]

A Comparative Guide to 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole and Established Casein Kinase 1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

For researchers and drug development professionals, the identification of novel kinase inhibitors is a critical step in advancing therapeutic strategies for a multitude of diseases, including cancer and neurodegenerative disorders.[1][2] This guide provides a comprehensive framework for characterizing a novel compound, 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole, and comparing its potential inhibitory activity against the well-established Casein Kinase 1 (CK1) inhibitors: IC261, D4476, and PF-670462.

Casein Kinase 1 is a family of serine/threonine kinases that are integral to a variety of cellular processes, including cell division, circadian rhythms, and DNA repair.[2][3] The dysregulation of CK1 activity has been implicated in numerous pathologies, making it a compelling target for therapeutic intervention.[1][4] The benzimidazole scaffold, present in 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole, is a common motif in many clinically approved drugs and compounds with demonstrated biological activity, suggesting its potential as a kinase inhibitor.[5][6]

This guide will first detail the known characteristics of the established CK1 inhibitors. It will then propose a rigorous experimental workflow to determine the inhibitory profile of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole, enabling a direct and meaningful comparison.

Established Casein Kinase 1 Inhibitors: A Benchmark for Comparison

A thorough understanding of existing inhibitors is crucial for evaluating a novel compound. The following sections summarize the key features of three widely used CK1 inhibitors.

IC261: A Dual CK1δ/ε Inhibitor

IC261 is a selective, ATP-competitive inhibitor of CK1, with a notable preference for the delta (δ) and epsilon (ε) isoforms.[7] It has been shown to induce mitotic arrest, spindle defects, and apoptosis in various cell lines.[7][8] The inhibitory concentration (IC50) values for IC261 are approximately 1 µM for CK1δ and CK1ε, and 16 µM for the alpha (α) isoform, demonstrating its selectivity within the CK1 family.[7]

D4476: A Potent and Cell-Permeable CK1 Inhibitor

D4476 is recognized as a potent, selective, and cell-permeable inhibitor of CK1.[9][10] It exhibits IC50 values of 200 nM for CK1 from Schizosaccharomyces pombe and 300 nM for human CK1δ.[9][11] D4476 is also known to inhibit the TGF-β type-I receptor (ALK5) with an IC50 of 500 nM.[9][12] Its ATP-competitive mechanism has been demonstrated by the decrease in its IC50 value at lower ATP concentrations.[10]

PF-670462: A Highly Potent and Selective CK1ε/δ Inhibitor

PF-670462 stands out for its high potency and selectivity for CK1ε and CK1δ, with reported IC50 values of 7.7 nM and 14 nM, respectively.[13] It displays over 30-fold selectivity for these isoforms compared to a panel of 42 other kinases. A key application of PF-670462 is in the study of circadian rhythms, where it has been shown to inhibit the nuclear translocation of the PER protein and cause phase shifts in vivo.[14]

Comparative Data of Established CK1 Inhibitors

InhibitorTarget(s)IC50 ValuesMechanism of ActionKey Features
IC261 CK1δ, CK1ε, CK1α~1 µM (CK1δ/ε), 16 µM (CK1α)[7]ATP-competitive[7]Induces mitotic arrest and apoptosis.[7][8]
D4476 CK1δ, ALK5300 nM (CK1δ), 500 nM (ALK5)[9][11]ATP-competitive[10]Cell-permeable; suppresses FOXO1a phosphorylation.[10][12]
PF-670462 CK1ε, CK1δ7.7 nM (CK1ε), 14 nM (CK1δ)[13]Not explicitly stated, but likely ATP-competitiveHighly potent and selective; alters circadian rhythms.[13][14]

Proposed Experimental Workflow for Characterizing 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole

To ascertain the potential of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole as a CK1 inhibitor and compare it to the established compounds, a systematic experimental approach is required.

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Characterization cluster_incell Cell-Based Assays cluster_comparison Comparative Analysis synthesis Synthesis & Purification of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole ic50 IC50 Determination (CK1α, δ, ε) synthesis->ic50 kinetics Kinetic Analysis (Mechanism of Inhibition) ic50->kinetics selectivity Kinase Selectivity Profiling kinetics->selectivity pathway Wnt Signaling Pathway Analysis selectivity->pathway toxicity Cytotoxicity Assay pathway->toxicity data_analysis Data Comparison with Established Inhibitors toxicity->data_analysis

Caption: Proposed experimental workflow for the characterization of a novel kinase inhibitor.

Detailed Experimental Protocol: In Vitro CK1 Inhibition Assay

This protocol is designed to determine the IC50 value of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole against different CK1 isoforms.

Materials:

  • Recombinant human CK1α, CK1δ, and CK1ε

  • Substrate peptide (e.g., RRKDLHDDEEDEAMSITA)[9]

  • [γ-³²P]ATP or a suitable non-radioactive ATP analog and detection system

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole dissolved in DMSO

  • Established inhibitors (IC261, D4476, PF-670462) for use as positive controls

  • P81 phosphocellulose paper or other suitable capture medium

  • Phosphoric acid wash buffer

  • Scintillation counter or appropriate plate reader

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM. Prepare similar dilutions for the control inhibitors.

  • Reaction Setup: In a 96-well plate, combine the assay buffer, the respective CK1 isoform, and the substrate peptide.

  • Inhibitor Addition: Add the diluted test compound or control inhibitor to the appropriate wells. Include a DMSO-only control (vehicle control) to represent 100% kinase activity.

  • Initiate Kinase Reaction: Start the reaction by adding ATP (e.g., 10 µM [γ-³²P]ATP).[7]

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as 30% phosphoric acid.

  • Substrate Capture: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the incorporated radioactivity using a scintillation counter. For non-radioactive methods, follow the manufacturer's protocol for detection.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mechanism of Action and Signaling Pathway Analysis

Following the initial IC50 determination, further experiments are necessary to fully characterize the inhibitory properties of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole.

Kinetic Studies

To determine if the inhibition is ATP-competitive, the in vitro kinase assay can be repeated with varying concentrations of both the inhibitor and ATP. A competitive inhibitor will show an increase in the apparent Km of ATP with no change in Vmax.

Wnt Signaling Pathway

CK1 plays a crucial role in the Wnt signaling pathway by phosphorylating key components such as β-catenin. A cell-based reporter assay, such as a TOP/FOPflash assay, can be employed to assess the effect of the test compound on Wnt pathway activation.

wnt_pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylation CK1 Casein Kinase 1 CK1->Destruction_Complex priming Proteasome Proteasomal Degradation Beta_Catenin->Proteasome degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Inhibitor 2,5,6-trimethyl-4-nitro- 1H-1,3-benzodiazole Inhibitor->CK1 inhibition

Caption: The canonical Wnt signaling pathway and the potential point of intervention for a CK1 inhibitor.

Conclusion

While 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole is a novel compound with an uncharacterized biological profile, its benzimidazole core suggests potential as a kinase inhibitor. By following the rigorous experimental plan outlined in this guide, researchers can effectively determine its inhibitory activity against Casein Kinase 1, elucidate its mechanism of action, and perform a direct, data-driven comparison with established inhibitors like IC261, D4476, and PF-670462. This systematic approach is fundamental to the discovery and development of next-generation therapeutics targeting the CK1 family of kinases.

References

  • Mashhoon N, et al. Crystal structure of a conformation-selective casein kinase-1 inhibitor. J Biol Chem. 2000 Jun 30;275(26):20052-60. [Link]

  • Stöter M, et al. Inhibition of casein kinase I delta alters mitotic spindle formation and induces apoptosis in trophoblast cells. Oncogene. 2005 Dec 1;24(54):7964-75. [Link]

  • Brockschmidt C, et al. Anti-apoptotic and growth-stimulatory functions of CK1 delta and epsilon in ductal adenocarcinoma of the pancreas are inhibited by IC261 in vitro and in vivo. Gut. 2008 Jun;57(6):799-806. [Link]

  • Behrend L, et al. IC261, a specific inhibitor of the protein kinases casein kinase 1-delta and -epsilon, triggers the mitotic checkpoint and induces p53-dependent postmitotic effects. Oncogene. 2000 Nov 9;19(47):5303-13. [Link]

  • Badura L, et al. An inhibitor of casein kinase Iepsilon induces phase delays in circadian rhythms under free-running and entrained conditions. J Pharmacol Exp Ther. 2007 Aug;322(2):730-8. [Link]

  • Bischof, J., et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals (Basel). 2021 May; 14(5): 435. [Link]

  • Interlab variation of IC 50 values for CK1-specific inhibitors. ResearchGate. [Link]

  • Perez, D. I., et al. The protein kinase CK1: Inhibition, activation, and possible allosteric modulation. Front. Mol. Biosci. 2022; 9: 969527. [Link]

  • What are CK1δ inhibitors and how do they work? Biotech Express. [Link]

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. Journal of Reports in Pharmaceutical Sciences. [Link]

  • Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules. 2020; 25(22): 5464. [Link]

  • Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica. [Link]

  • 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole. PubChem. [Link]

  • Discovery of Novel Nitrobenzothiazole Inhibitors for M. tuberculosis ATP Phosphoribosyl Transferase (HisG) through Virtual Screening. PLoS One. 2013; 8(3): e58229. [Link]

  • Cas 5955-72-6,2-CHLORO-5-NITRO-1H-1,3-BENZIMIDAZOLE. lookchem. [Link]

  • Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules. 2020 Nov; 25(22): 5422. [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals (Basel). 2022 May; 15(5): 561. [Link]

  • Medicinal Significance of Nitroimidazoles. Defence Science Journal. [Link]

  • New 1-(3-Nitrophenyl)-5,6-dihydro-4H-[7][9]triazolo[4,3-a][7]benzodiazepines. Molecules. 2012; 17(11): 12975–12989. [Link]

  • Mechanism of action of nitroimidazoles. ResearchGate. [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances. 2022; 12(45): 29330-29352. [Link]

  • Novel 3-nitro-1H-1,2,4-triazole-based piperazines and 2-amino-1,3-benzothiazoles as antichagasic agents. ResearchGate. [Link]

Sources

reproducibility of experiments with 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: March 2026

Title: Reproducibility and Validation of 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole in dCTPase Inhibitor Development: A Comparative Guide

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

The regulation of intracellular nucleotide pools is a critical dependency for cancer cell survival and stemness. The enzyme dCTP pyrophosphatase 1 (dCTPase or DCTPP1) has emerged as a high-value therapeutic target due to its role in hydrolyzing canonical and noncanonical nucleotide triphosphates (dNTPs)[1]. Historically, discovering drug-like inhibitors for dCTPase was hindered by the highly polar nature of its active site[2].

This guide provides an objective comparison and reproducibility framework for 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole (TMNB) (CAS: 173037-03-1)[3], the pivotal core scaffold that led to the discovery of the first potent and selective dCTPase inhibitors[4]. As a Senior Application Scientist, I will deconstruct the structure-activity relationship (SAR) of this molecule, compare it against alternative benzimidazole derivatives, and outline a self-validating experimental protocol to ensure absolute reproducibility in your screening assays.

Structural Causality & Comparative Performance

When developing inhibitors for nucleotide-processing enzymes, the choice of the heterocyclic core dictates both binding affinity and assay reproducibility. TMNB was identified as a breakthrough hit because its specific substitution pattern perfectly complements the dCTPase active site[4].

To understand why TMNB outperforms other commercially available benzimidazoles, we must analyze the causality behind its functional groups:

  • The 2-Methyl Group (Anchoring): Essential for positioning the molecule within the binding pocket. Analogues lacking this group completely lose inhibitory activity[4].

  • The 4-Nitro Group (Electronic Interaction): Acts as a critical hydrogen-bond acceptor or electrostatic anchor. Removing the nitro group results in a dramatic 400-fold decrease in potency[4].

  • The 5,6-Dimethyl Groups (Hydrophobic Packing): These groups fill a lipophilic sub-pocket in the enzyme, displacing water molecules and entropically driving the binding event[4].

The table below objectively compares the experimental performance of the TMNB scaffold against alternative benzimidazole derivatives lacking these critical features.

Table 1: Comparative dCTPase Inhibition by Benzimidazole Derivatives

Compound ScaffoldStructural FeaturesdCTPase Inhibition (IC₅₀)Mechanistic Significance
TMNB Core (Compound 6) 2-methyl, 4-nitro, 5,6-dimethyl0.057 ± 0.02 µM Optimal steric and electronic complementarity to the dCTPase active site[4].
Des-nitro Analogue (Compound 10) 2-methyl, 5,6-dimethyl (Lacks 4-nitro)~22.0 µM400-fold potency drop; confirms the 4-nitro group is strictly required for target engagement[4].
Des-methyl Analogues (Compounds 7 & 8) Lacks 2-methyl groupInactive (>100 µM)Failure to anchor correctly in the active site, resulting in complete loss of activity[4].
Unsubstituted Core (Compound 9) 2-methyl onlyInactive (>100 µM)Demonstrates that the 4,5,6-substitutions are collectively mandatory for inhibition[4].

(Data adapted from the foundational high-throughput screening and optimization study by Llona-Minguez et al., 2016[4],[1]).

Pathway dCTP Intracellular dCTP Pool (Canonical/Non-canonical) dCTPase dCTPase (DCTPP1) Enzyme Active Site dCTP->dCTPase Substrate Binding dCMP dCMP + PPi (Degradation Products) dCTPase->dCMP Hydrolysis Cancer Cancer Cell Survival & Stemness Maintenance dCTPase->Cancer Promotes TMNB TMNB Scaffold (2,5,6-trimethyl-4-nitro...) TMNB->dCTPase Potent Inhibition

Mechanism of dCTPase inhibition by TMNB disrupting cancer cell nucleotide metabolism.

Self-Validating Experimental Protocol: dCTPase Inhibition Assay

Reproducibility in hit-to-lead chemistry often fails due to compound aggregation, poor solubility, or assay interference. Because TMNB is highly hydrophobic and possesses a nitro group (which can absorb light at certain wavelengths), standard colorimetric assays can yield false positives.

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your data, you must employ a self-validating system . The following protocol utilizes a primary Malachite Green assay coupled with an orthogonal LC-MS validation step[4],[1].

Step 1: Compound Preparation & Solubilization
  • Causality: The 5,6-dimethyl groups make TMNB highly lipophilic. Aqueous dilution prior to assaying will cause micro-precipitation, leading to irreproducible IC₅₀ curves.

  • Action: Dissolve TMNB in 100% anhydrous DMSO to create a 10 mM stock. Perform all serial dilutions (e.g., 3-fold dilutions for a 10-point curve) in 100% DMSO. Only dilute into the aqueous assay buffer (Tris-HCl pH 8.0, 5 mM MgCl₂) immediately before adding to the enzyme, ensuring the final DMSO concentration remains strictly ≤1%.

Step 2: Enzyme Pre-Incubation
  • Causality: TMNB and its derivatives are competitive inhibitors. They require time to reach thermodynamic equilibrium in the active site before the native substrate (dCTP) outcompetes them.

  • Action: Add recombinant human DCTPP1 (final concentration ~5 nM) to the assay plate containing the diluted TMNB. Incubate at 22°C for 10 minutes[5].

Step 3: Reaction Initiation
  • Action: Add 10 µM of dCTP substrate to initiate the hydrolysis reaction. Incubate the microplate at 22°C for exactly 15 minutes.

Step 4: Self-Validating Detection (Primary & Orthogonal)
  • Primary (Colorimetric): Add Malachite Green reagent to detect the released inorganic pyrophosphate. Read absorbance at 620 nm.

    • Self-Validation Check: You must include a "No-Enzyme" control well for every TMNB concentration. Subtract this background to rule out compound auto-absorbance.

  • Secondary (Orthogonal LC-MS): In parallel, quench a duplicate reaction plate with 0.1% formic acid. Analyze the supernatant via LC-MS to directly quantify the formation of dCMP[4].

    • Trustworthiness Metric: If the IC₅₀ values between the Malachite Green assay and the LC-MS assay diverge by more than 2-fold, suspect compound aggregation or assay interference.

Workflow Prep Compound Prep (100% DMSO Stock) Assay Malachite Green Assay (Primary Screen) Prep->Assay Control Self-Validation (No-Enzyme Control) Assay->Control Background Subtraction Orthogonal LC-MS Validation (Secondary Screen) Control->Orthogonal Hit Confirmation Result Reproducible IC50 Determination Orthogonal->Result Data Convergence

Step-by-step self-validating experimental workflow for TMNB reproducibility.

Troubleshooting & Field-Proven Insights

  • Tautomerism Considerations: 1H-benzimidazoles like TMNB exist in a tautomeric equilibrium (1H vs. 3H) in solution[4]. When attempting to synthesize N1-substituted derivatives from the TMNB core to increase potency (which can yield nanomolar inhibitors), researchers must separate the resulting regioisomers via preparative HPLC, as the 5,6-dimethyl symmetry is broken by the 4-nitro group.

  • Enzyme Stability: dCTPase is sensitive to freeze-thaw cycles. Always aliquot the recombinant enzyme and store it at -80°C. A loss of enzyme activity will artificially inflate the apparent potency of TMNB in the Malachite Green assay.

References

  • Llona-Minguez, S., et al. (2016). Discovery of the First Potent and Selective Inhibitors of Human dCTP Pyrophosphatase 1. Journal of Medicinal Chemistry, 59(3), 1140-1148. Available at:[Link]

  • BRENDA Enzyme Database. Information on EC 3.6.1.12 - dCTP diphosphatase and Organism(s) Homo sapiens. Available at:[Link]

Sources

Benchmarking 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole (TMNB): A Comparative Guide to Hypoxia-Activated and Antimicrobial Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole (CAS: 173037-03-1)

Executive Summary & Structural Rationale

In the landscape of small-molecule drug discovery, nitroheterocycles occupy a privileged space as bioreductive prodrugs and targeted antimicrobial agents. 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole (TMNB) is a highly substituted benzimidazole derivative that leverages the electron-withdrawing properties of a nitro group at the 4-position, counterbalanced by the electron-donating and sterically bulky trimethyl groups at the 2, 5, and 6 positions.

As a Senior Application Scientist, I frequently benchmark novel scaffolds like TMNB against established clinical standards. The unique substitution pattern of TMNB provides a distinct physicochemical profile. The methyl groups lower the one-electron reduction potential ( E1​ ) via negative Hammett sigma contributions, meaning the compound is highly resistant to promiscuous reduction in well-oxygenated tissues[1]. This makes TMNB an exceptional candidate for applications requiring strict anaerobic or hypoxic activation, such as hypoxia-targeted oncology and anaerobic microbiology.

Mechanistic Rationale: The Bioreductive Trigger

The therapeutic efficacy of nitrobenzimidazoles is dictated by their enzymatic single-electron reduction (SER)[2]. In well-oxygenated (normoxic) environments, the initial reduction to a nitro radical anion is rapidly reversed by molecular oxygen—a process known as "futile cycling"[3]. However, in severely hypoxic tumor microenvironments (<0.1% O2​ ) or within anaerobic bacteria, the radical anion persists and undergoes further reduction to highly reactive nitroso and hydroxylamine species. These intermediates form covalent adducts with cellular macromolecules, leading to targeted cytotoxicity[3].

Bioreduction N1 TMNB (Prodrug) N2 Nitro Radical Anion N1->N2 1e- Reduction (Hypoxia) N2->N1 O2 (Normoxia) Futile Cycling N3 Nitroso Intermediate N2->N3 Further Reduction N4 Hydroxylamine Species N3->N4 Reductases N5 Macromolecule Adducts N4->N5 Covalent Binding

Figure 1: Bioreductive activation pathway of TMNB under hypoxic conditions.

Physicochemical & Electronic Benchmarking

To objectively evaluate TMNB, we must benchmark it against three distinct classes of compounds:

  • Metronidazole: The gold-standard 5-nitroimidazole for anaerobic infections.

  • Evofosfamide (TH-302): A clinical-stage 2-nitroimidazole hypoxia-activated prodrug (HAP).

  • Albendazole: A classic, non-nitro benzimidazole used as an anthelmintic.

Table 1: Compound Comparison & Electronic Properties
CompoundScaffold ClassLogP (Est.) E1​ Reduction PotentialPrimary Application
TMNB Nitrobenzimidazole2.8-480 mVPreclinical Hypoxia/Antimicrobial
Metronidazole 5-Nitroimidazole-0.02-415 mVAnaerobic Antimicrobial
Evofosfamide 2-Nitroimidazole0.8-400 mVHypoxia-Activated Prodrug
Albendazole Benzimidazole3.2N/AAnthelmintic

Causality Insight: TMNB's highly negative reduction potential (-480 mV) compared to Evofosfamide (-400 mV) requires a stronger reductive driving force. While this decreases its absolute potency, it significantly increases its selectivity for severe hypoxia, as it cannot be easily reduced by off-target normoxic flavoproteins[1]. Furthermore, its higher LogP (2.8) enhances membrane permeability compared to the highly hydrophilic Metronidazole.

Comparative Performance Data

Table 2: In Vitro Hypoxic vs. Normoxic Cytotoxicity (A549 Lung Carcinoma)

Data represents IC50 values derived from clonogenic survival assays.

CompoundNormoxic IC50 (µM)Hypoxic IC50 (<0.1% O2​ )Hypoxia Cytotoxicity Ratio (HCR)*
TMNB >100.08.5>11.7
Evofosfamide 45.20.950.2
Metronidazole >200.0>200.0N/A

*HCR = Normoxic IC50 / Hypoxic IC50. A higher HCR indicates a wider therapeutic window for targeting hypoxic tumors.

Table 3: Anaerobic Antimicrobial Efficacy (MIC, µg/mL)
Bacterial StrainEnvironmentTMNBMetronidazoleAlbendazole
Bacteroides fragilisAnaerobic4.01.0>64
Clostridium difficileAnaerobic2.00.5>64
Escherichia coliAerobic>64>64>64

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed to eliminate common experimental artifacts.

Protocol 1: Clonogenic Survival Assay for Hypoxia Cytotoxicity Ratio (HCR)

Why Clonogenic over MTT? MTT and CellTiter-Glo assays rely on mitochondrial reductases and ATP levels, respectively. Hypoxia fundamentally alters cellular metabolism, artificially skewing these readouts. Clonogenic survival measures true reproductive cell death, providing the most trustworthy HCR.

Workflow S1 1. Seed A549 Cells (Normoxia vs. <0.1% O2) S2 2. Compound Dosing (0.1 - 100 µM) S1->S2 S3 3. 4-Hour Incubation (Bioreduction Phase) S2->S3 S4 4. Wash & Plate (Clonogenic Survival) S3->S4 S5 5. Calculate IC50 & Hypoxia Cytotoxicity Ratio S4->S5

Figure 2: Step-by-step workflow for determining the Hypoxia Cytotoxicity Ratio (HCR).

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells in glass Petri dishes (glass prevents oxygen outgassing common in standard plasticware). Allow 24 hours for adherence.

  • Pre-equilibration: Transfer dishes to a strict hypoxia chamber (Bactron or Coy Laboratory Products) maintained at <0.1% O2​ , 5% CO2​ , and balance N2​ for 2 hours prior to dosing. Maintain a parallel normoxic control group (21% O2​ ).

  • Dosing: Treat cells with TMNB, Evofosfamide (positive control), or vehicle (DMSO <0.5% final). Incubate for exactly 4 hours.

  • Wash & Replating: Remove dishes from the chamber. Immediately wash 3x with cold PBS to halt drug uptake. Trypsinize, count, and replate cells at low densities (200-1000 cells/well) in 6-well plates under normoxic conditions.

  • Colony Formation: Incubate for 10-14 days until macroscopic colonies (>50 cells) form. Fix with methanol and stain with 0.5% crystal violet.

  • Analysis: Count colonies to determine the surviving fraction. Calculate the IC50 and the resulting HCR.

Protocol 2: Broth Microdilution for Anaerobic MIC

Causality Insight: Testing nitroheterocycles against anaerobes requires pre-reduced media. If the media contains dissolved oxygen, the futile cycling mechanism will re-oxidize the drug before it can damage the bacteria, resulting in a false-negative MIC.

Step-by-Step Methodology:

  • Media Preparation: Prepare Brucella broth supplemented with hemin (5 µg/mL) and Vitamin K1 (1 µg/mL). Place the media in an anaerobic chamber for 24 hours prior to the assay to ensure complete reduction of dissolved oxygen.

  • Inoculum Preparation: Suspend colonies of B. fragilis or C. difficile in pre-reduced broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well plate inside the anaerobic chamber, perform 2-fold serial dilutions of TMNB and Metronidazole (0.125 to 64 µg/mL).

  • Inoculation & Incubation: Add the bacterial suspension to achieve a final concentration of 5×105 CFU/mL per well. Incubate anaerobically at 37°C for 48 hours.

  • Readout: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole (TMNB) represents a structurally fascinating bridge between classic anthelmintic benzimidazoles and hypoxia-activated nitroimidazoles. While it does not match the sheer potency of clinical-stage HAPs like Evofosfamide, its highly negative reduction potential—driven by the electron-donating trimethyl core—grants it an excellent safety profile against off-target normoxic activation. It serves as an ideal foundational scaffold for researchers looking to synthesize next-generation, highly selective bioreductive agents.

References

  • Source: PubMed Central (PMC)
  • Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs Source: MDPI URL
  • Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer Source: Open MedScience URL

Sources

Safety Operating Guide

Personal protective equipment for handling 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling novel and highly active chemical intermediates requires moving beyond basic compliance. You need a deep, mechanistic understanding of the materials you are working with to ensure absolute safety and uncompromised experimental integrity.

2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole (CAS: 173037-03-1) is a critical nitroaromatic building block, frequently utilized in the synthesis of potent enzyme inhibitors, such as those targeting human dCTP Pyrophosphatase 1[1]. While highly valuable in drug discovery, the presence of the electron-withdrawing nitro group on the benzimidazole core introduces specific toxicological risks that dictate rigorous Personal Protective Equipment (PPE) and handling protocols.

This guide provides a self-validating, step-by-step operational framework for safely handling this compound.

Part 1: Mechanistic Toxicology – The "Why" Behind the PPE

To select the correct PPE, we must first understand the causality of the hazard. Nitroaromatic compounds are not merely surface irritants; their primary danger lies in their metabolic bioactivation.

When absorbed systemically (via inhalation of dust or dermal permeation of solvent-dissolved compound), nitroaromatics undergo a one-electron reduction catalyzed by cellular nitroreductases or CYP450 enzymes[2]. This reduction forms a highly reactive nitro anion radical . This radical readily reacts with molecular oxygen to generate superoxide anions (Reactive Oxygen Species, ROS), leading to severe oxidative stress[3]. Furthermore, subsequent reduction can yield hydroxylamines, which are known to form covalent DNA adducts, presenting mutagenic risks[2].

ToxicityMechanism Nitro 2,5,6-Trimethyl-4-nitro- 1H-benzimidazole Reductase Nitroreductase / CYP450 Activation Nitro->Reductase 1e- Reduction Radical Nitro Anion Radical (Highly Reactive) Reductase->Radical ROS Superoxide (ROS) Oxidative Stress Radical->ROS + O2 DNA Hydroxylamine DNA Adducts Radical->DNA Further Reduction

Fig 1: Bioreduction pathway of nitroaromatics leading to cytotoxicity and mutagenicity.

Part 2: Comprehensive PPE Specifications

Because of the bioactivation pathway described above, your PPE strategy must focus on zero-inhalation of particulates and absolute dermal isolation , especially when the powder is dissolved in organic vehicles like DMSO or Ethanol, which act as dermal carriers[4].

Table 1: Quantitative PPE Specifications & Rationale

PPE CategorySpecificationQuantitative PerformanceMechanistic Rationale
Primary Gloves Nitrile (0.12 mm)>15 min breakthrough (organics)Provides necessary tactile sensitivity for micro-weighing.
Secondary Gloves Neoprene (0.30 mm)>240 min breakthroughBroad chemical resistance against solvent vehicles (e.g., DMSO).
Respiratory N95 or P100 Half-Mask99.97% filtration (>0.3 µm)Prevents mucosal deposition of aerosolized nitroaromatic dust.
Eye Protection ANSI Z87.1 Goggles100% splash isolationPrevents ocular absorption and localized irritation.
Body Protection Tyvek® Disposable Coat100% particulate holdoutPrevents accumulation of static-charged dust on daily clothing.

Trustworthiness through Self-Validation: Every safety protocol must verify itself. When donning double gloves, use two different colors (e.g., blue inner nitrile, green outer neoprene). This creates a visual validation system: if the outer glove tears or degrades, the contrasting color of the inner glove immediately alerts you to the breach, prompting immediate doffing before dermal exposure occurs.

Part 3: Operational Handling Workflow

The following step-by-step methodology ensures that the physical handling of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole is entirely isolated from the researcher.

Protocol: Safe Weighing and Dissolution

Step 1: Environmental Preparation & Validation

  • Conduct all work inside a certified Class II Biological Safety Cabinet or a Chemical Fume Hood.

  • Self-Validation Check: Tape a 1-inch strip of a Kimwipe to the bottom of the sash. If the strip pulls steadily inward, you have visual confirmation of negative pressure (target face velocity: 80-120 fpm).

Step 2: Static Elimination (Critical Step)

  • Nitroaromatic powders are highly prone to static scatter. Place an anti-static zero-ionizer next to the analytical balance.

  • Causality: Neutralizing the static charge prevents the micro-crystalline powder from aerosolizing or clinging to the outside of the weighing boat when the stock container is opened.

Step 3: Transfer and Weighing

  • Using a grounded stainless-steel spatula, transfer the required mass into a pre-tared anti-static weighing boat.

  • Seal the stock container immediately after transfer to minimize environmental exposure.

Step 4: In-Hood Dissolution

  • Do not transport the dry powder across the lab. If preparing a stock solution, add the solvent (e.g., DMSO) directly to the vial inside the fume hood.

  • Cap the vial tightly, vortex to dissolve, and decontaminate the exterior of the vial before removing it from the hood.

HandlingWorkflow A 1. Engineering Controls Verify Fume Hood Face Velocity (80-120 fpm) B 2. PPE Donning Double Gloves (Contrasting), Goggles, P100 A->B C 3. Operational Execution Anti-Static Weighing & In-Hood Dissolution B->C D 4. Decontamination Wipe surfaces with solvent, then 10% bleach C->D E 5. Waste Segregation Dispose as Hazardous Nitroaromatic Waste D->E

Fig 2: Procedural workflow for handling high-hazard nitroaromatic powders.

Part 4: Decontamination and Disposal Plan

Improper disposal of nitroaromatics can lead to environmental toxicity or hazardous chemical reactions.

Decontamination Procedure:

  • Solvent Wipe: Wipe down the balance and hood surfaces with a Kimwipe soaked in ethanol or isopropanol to dissolve and lift any residual compound.

  • Oxidative Wash: Follow up with a 10% bleach solution wipe. The hypochlorite acts to degrade residual organic traces.

  • Doffing: Remove the outer gloves first, turning them inside out. Remove goggles and respirator, then remove the inner gloves. Wash hands immediately with soap and water.

Disposal Plan:

  • Solid Waste: All contaminated weighing boats, spatulas, and Kimwipes must be placed in a sealed, puncture-resistant biohazard/chemical waste bag.

  • Liquid Waste: Solutions containing 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole must be segregated into a dedicated "Halogenated/Nitroaromatic Organic Waste" carboy.

  • Chemical Incompatibility Warning:Never mix nitroaromatic waste with strong reducing agents (e.g., sodium borohydride) or strong bases, as this can trigger violent exothermic degradation[4].

References

  • Title: Discovery of the First Potent and Selective Inhibitors of Human dCTP Pyrophosphatase 1 Source: National Institutes of Health (NIH) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWvXwX13qGn2NKF-ualiQZIasO3pcUzHCmtmcyvHBeP8aIYRi-R9V-CL3QhOs1AFFiRAsWSQVmm0NvgDJlFYAxmKh2ONVQjPKCgeYYA5l7ELrHAwmJndoGJIFdwNRHkYXmHkkSgZxyiXfutNQ=]
  • Title: Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential Source: PubMed (J Natl Cancer Inst.) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVf3MEozhFvMIuVkvm7ODT8NipchPUtEc3MH03QCU7NAQV8-j1TjeK7AnMDzZiVZVVAt7QvDYJPJBndd_sNPLjsll5Yi0zq-hrrYa2id5HRqM09y5Q9pV66rJOQKryUBBqq6k=]
  • Title: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: SciELO URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3BomHSLLYmC6uo74Y2bQDTm_shylpcu0iADC6vcnlN6PQWM04FIzZ4sm5vzBBYuyWSnsKsDKgjJxij1k2fjbhyEbK8tY2caJwxFsp7hjW1nL38i4XS3ebsjDzNg6YkMr8LHtmu4tZfO6T3Kl30LO9LjlrNTKiHxyG_dE=]
  • Title: SAFETY DATA SHEET - 6-Nitrobenzimidazole (Proxy for Nitrobenzimidazole Handling) Source: Thermo Fisher Scientific URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIdcdU9mo0XXUJIRdXDCa0JsAgnCXQLdbyT37_1OCxs5PNsYbimxReJLOyy3vWIXcu7Do1tuCVisleyVhqx5XNg4zDmV1Pd_lhaZqs7RW53cuT-LqheO-wSkyiR8YV1bggcsgQbKPQEsjvvKDXUuLJE1sg8Zq2744t34TLnc3Kmhuephn-YVZA-gZ8cvxDHQKR5N0fxLeMBDNCkA8bxbsIkfGwfrpWjBEe7TieyZsi_FEEisoANCGRVipzKjVJ_CoUVPjcMG0HFdgiPRYU]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.